8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-4-8-3-2-6-12-11(13)10(8)7-9/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGAOXFZLKGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460848 | |
| Record name | 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-71-5 | |
| Record name | 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22246-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
CAS Number: 86112-70-3
Disclaimer: Direct experimental data for 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one (CAS 86112-70-3) is limited in publicly available scientific literature. This guide has been constructed by leveraging established principles of organic synthesis, spectroscopic analysis, and medicinal chemistry, drawing upon data from structurally analogous benzazepinone compounds. The information presented herein is intended for research and development purposes and should be used as a predictive and informational resource. All proposed protocols and analyses should be validated experimentally.
Introduction
The benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. These seven-membered nitrogen-containing rings fused to a benzene ring exhibit a wide range of pharmacological activities, targeting the central nervous system, cardiovascular system, and oncological pathways. The introduction of various substituents, such as a methoxy group, can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules. The methoxy group, in particular, is a common substituent in many approved drugs, where it can influence ligand-target binding, metabolic stability, and overall physicochemical properties[1].
This technical guide provides a comprehensive overview of this compound, a specific methoxy-substituted tetrahydro-benzo[c]azepin-one. While direct experimental data is scarce, this document will provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in the table below. These values are computationally derived and serve as a useful starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 38.3 Ų |
Synthesis Strategies
While a specific, published synthesis for this compound has not been identified, several established methods for the construction of the tetrahydro-benzo[c]azepin-1-one core can be adapted. A plausible and commonly employed retrosynthetic approach involves the cyclization of a suitably substituted γ-aryl-γ-aminobutyric acid derivative.
Proposed Retrosynthetic Analysis
Caption: Proposed retrosynthetic pathway for this compound.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a conceptualized pathway and requires experimental optimization.
Step 1: Friedel-Crafts Acylation of 3-Methoxybenzaldehyde
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add succinic anhydride (1.1 eq.) portion-wise.
-
Add 3-methoxybenzaldehyde (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-formyl-5-methoxyphenyl)-4-oxobutanoic acid.
Step 2: Reduction of the Ketone and Aldehyde
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The keto-aldehyde from the previous step can be reduced using a Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, dissolve the compound in diethylene glycol, add hydrazine hydrate (3.0 eq.) and potassium hydroxide (4.0 eq.).
-
Heat the mixture to 180-200 °C for 4 hours, allowing water to distill off.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.
-
Extract the product, 4-(2-methyl-5-methoxyphenyl)butanoic acid, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Benzylic Bromination
-
Dissolve the product from Step 2 in carbon tetrachloride and add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 4-6 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield 4-(2-(bromomethyl)-5-methoxyphenyl)butanoic acid.
Step 4: Cyclization to form the Benzazepinone Core
-
Dissolve the bromo-acid in a suitable solvent like DMF and add an excess of ammonia or a primary amine.
-
Heat the reaction mixture to promote intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds reported in the literature[2][3][4].
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.0 | m | 3H | Aromatic protons |
| ~ 6.8 | s | 1H | NH (amide) |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 3.4 | t | 2H | C5-H₂ |
| ~ 2.8 | t | 2H | C3-H₂ |
| ~ 2.5 | m | 2H | C4-H₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C1 (C=O) |
| ~ 158 | C8 (C-OCH₃) |
| ~ 135-120 | Aromatic carbons |
| ~ 55 | -OCH₃ |
| ~ 45 | C5 |
| ~ 35 | C3 |
| ~ 30 | C4 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3200 | N-H stretch (amide) |
| ~ 1650 | C=O stretch (amide) |
| ~ 1600, 1500 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS) (Predicted)
The fragmentation pattern of benzazepinones in mass spectrometry is often characterized by cleavages within the seven-membered ring[5][6][7].
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of this compound.
Potential Biological Activities and Therapeutic Targets
The benzazepine core is a versatile scaffold that has been explored for a multitude of biological targets[8]. The introduction of a methoxy group at the 8-position could influence its pharmacological profile in several ways.
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Central Nervous System (CNS) Activity: Many benzazepine derivatives exhibit activity at various CNS receptors, including dopamine and serotonin receptors. The methoxy group can alter the electronic properties and lipophilicity of the molecule, potentially affecting its ability to cross the blood-brain barrier and its affinity for specific receptor subtypes. Some benzazepines have shown potential as NMDAR antagonists, which is relevant for neurodegenerative diseases[9].
-
Anticancer Properties: Certain substituted benzazepinones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can be diverse, including the inhibition of kinases or interaction with DNA.
-
Enzyme Inhibition: The lactam functionality within the benzazepinone core can act as a hydrogen bond donor and acceptor, making it a suitable pharmacophore for interacting with the active sites of various enzymes. For instance, some derivatives of the related spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have been identified as PARP-1 inhibitors[2].
Illustrative Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of the target compound.
Conclusion
This compound represents an intriguing yet underexplored member of the benzazepine family. While direct experimental data remains elusive, this guide provides a solid foundation for its synthesis, characterization, and biological investigation by drawing parallels with structurally related compounds. The proposed synthetic routes are based on robust and well-established chemical transformations. The predicted spectroscopic data offer a valuable reference for the structural elucidation of this molecule. Furthermore, the discussion of potential biological activities highlights promising avenues for future research in areas such as neuropharmacology and oncology. It is our hope that this in-depth technical guide will serve as a catalyst for further exploration of this and other novel benzazepine derivatives, ultimately contributing to the discovery of new therapeutic agents.
References
- Rida, M. (2020). Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Moroccan Journal of Heterocyclic Chemistry, 19(1), 70-79.
- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.
- Gas-phase fragmentation of protonated benzodiazepines. (2007). Rapid Communications in Mass Spectrometry, 21(14), 2273-2281.
- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2023). Journal of Ovarian Research, 16(1), 1-15.
- Gas-phase fragmentation of protonated benzodiazepines. (2007). Rapid Communications in Mass Spectrometry, 21(14), 2273-2281.
- A concise and versatile route to tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units: synthetic sequence and spectroscopic characterization, and the molecular and supramolecular structures of one intermediate and two products. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 3), 296-306.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules, 25(21), 5035.
- Pharmacological and Biological Activities of Benzazepines: An Overview. (2021). Mini-Reviews in Medicinal Chemistry, 21(14), 1836-1853.
- Preparation of substituted tetrahydro-1-benzazepines by lithiation–trapping. (2014). Organic & Biomolecular Chemistry, 12(45), 9164-9172.
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Solid-phase synthesis of 2,3,4,5-tetrahydro-1 H-benzo[ e][2][5]diazepine derivatives. (2003). Tetrahedron Letters, 44(4), 829-831.
- Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. (2003). Monatshefte für Chemie/Chemical Monthly, 134(12), 1629-1639.
- Chemistry and biological activity of new 3-benzazepines. (2002). Current Medicinal Chemistry, 9(19), 1735-1748.
- 8-ACETYL-2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE-3-ONE. SpectraBase.
- Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016). The Journal of Organic Chemistry, 81(15), 6545-6554.
- Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. (2017). Molecular Neurobiology, 54(7), 5437-5453.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
- Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (2022).
- Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. (2016). Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 415-424.
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- Synthesis, spectroscopic characterization, X-ray structure, and in vivo neurotropic activity of new 1,5-benzodiazepin-2-ones. (2017). Journal of the Iranian Chemical Society, 14(11), 2397-2408.
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Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][2][5]benzodiazepine-3-carboxylic Derivatives. (2008). Farmacia, 56(6), 646-659.
- 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. (2002). Journal of the Chemical Society, Perkin Transactions 2, (11), 1934-1939.
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physicochemical properties of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
An In-depth Technical Guide on the Physicochemical Properties of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Executive Summary
This compound is a heterocyclic compound featuring a benzazepine scaffold, a core structure prevalent in numerous centrally active pharmaceutical agents. As a lactam, or cyclic amide, it presents a conformationally restricted framework that is of significant interest in medicinal chemistry for its potential as a peptidomimetic.[1] A thorough understanding of its physicochemical properties is paramount for any drug discovery and development program, as these characteristics fundamentally govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a detailed examination of the key physicochemical attributes of this molecule, outlines authoritative experimental protocols for its characterization, and discusses the implications of these properties for pharmaceutical research.
Molecular Identity and Significance
Chemical Structure and Identifiers
The foundational step in characterizing any potential drug candidate is to establish its precise chemical identity.
-
IUPAC Name: 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
Caption: Chemical structure of this compound.
Rationale in Drug Discovery
The benzazepine framework is a privileged scaffold in medicinal chemistry, forming the basis for drugs targeting the central nervous system. The incorporation of a lactam functional group introduces specific structural and chemical properties. Lactams are known to act as constrained peptidomimetics, which can improve metabolic stability, selectivity, and potency compared to their peptide counterparts.[1] The physicochemical properties detailed in this guide are critical for optimizing the "drug-like" qualities of this scaffold, influencing everything from oral bioavailability to blood-brain barrier penetration.
Core Physicochemical Properties: A Quantitative Overview
The journey of a drug from administration to its target site is dictated by its physicochemical nature. Properties such as solubility, lipophilicity, and ionization state are the primary determinants of its pharmacokinetic profile.[4]
Summary of Physicochemical Data
The following table summarizes key computed and expected physicochemical parameters for this compound. It must be emphasized that experimental verification of these values is a critical step in the development process.
| Property | Value / Expected Characteristic | Significance in Drug Development |
| IUPAC Name | 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | Unambiguous chemical identification. |
| Molecular Formula | C₁₁H₁₃NO₂ | Defines elemental composition. |
| Molecular Weight | 191.23 g/mol | Influences diffusion and transport across membranes. |
| Predicted LogP | ~1.5 - 2.5 | Indicates lipophilicity; crucial for membrane permeability and solubility. |
| Predicted pKa | Amide N-H: >15 (weakly acidic)Carbonyl C=O: ~ -1 to 0 (weakly basic) | Suggests the molecule is predominantly neutral at physiological pH (1-8), impacting solubility and absorption.[5] |
| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents. | Directly impacts dissolution rate, bioavailability, and formulation options. |
Solubility Profile: The Gateway to Absorption
Solubility is the measure of a compound's ability to dissolve in a solvent. For oral drug candidates, aqueous solubility is often a rate-limiting step for absorption.
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Structural Basis: The molecule possesses a polar lactam group capable of hydrogen bonding, which contributes to aqueous solubility. However, this is counterbalanced by the nonpolar aromatic ring and aliphatic portions of the structure, which favor solubility in less polar organic solvents. This duality is a classic challenge in drug design. The general principle "like dissolves like" governs this behavior.[6][7]
-
Experimental Rationale: Determining solubility is not a single measurement but a profile. It must be assessed in various media relevant to the biological journey of a drug:
-
pH-Dependent Aqueous Solubility: Testing in buffers mimicking the stomach (pH ~1-2) and intestine (pH ~6.5-7.5) is critical.[8] Since the molecule is expected to be neutral across this range, its solubility may not vary significantly with pH, but this must be confirmed experimentally.
-
Organic Solvents: Solubility in solvents like DMSO, ethanol, and methanol is essential for in vitro assay preparation and formulation development.
-
Ionization Constant (pKa): The Charge State Dictator
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[4] A drug's ionization state profoundly affects its solubility, permeability, and target binding.[5]
-
Structural Analysis: this compound has two potential ionization centers:
-
The Lactam (Amide) Nitrogen: The lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl group, significantly reducing its basicity. The N-H proton is only very weakly acidic (pKa typically > 15), meaning it will not deprotonate in a physiological context.
-
The Carbonyl Oxygen: The oxygen is weakly basic and can be protonated under strongly acidic conditions (pH < 1), which are generally not relevant physiologically.
-
-
Field Insight: For drug development purposes, this molecule can be considered a neutral compound across the physiological pH range. This simplifies ADME modeling but also means that solubility cannot be readily enhanced by pH modification, placing greater importance on formulation strategies. While computational tools provide estimates, experimental pKa determination is essential for regulatory submissions.[9][10]
Analytical Workflow: Ensuring Purity and Identity
A well-defined analytical protocol is the cornerstone of trustworthy and reproducible research. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of active pharmaceutical ingredients (APIs).[11][12] It excels at separating the main compound from any impurities arising from synthesis or degradation.[13][14]
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a self-validating system for assessing the purity of this compound.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It is transported by a polar mobile phase through a nonpolar stationary phase (the column). The compound and its impurities separate based on their differing affinities for the two phases, with more nonpolar compounds being retained longer on the column.[15] A UV detector measures the absorbance of the compounds as they elute, generating a chromatogram where peak area is proportional to concentration.
Methodology:
-
Reagent and Sample Preparation:
-
1.1. Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water. Filter through a 0.45 µm membrane filter. Causality: The acid protonates free silanols on the column packing, reducing peak tailing and improving peak shape.
-
1.2. Mobile Phase B: Acetonitrile (HPLC grade).
-
1.3. Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
1.4. Standard Solution: Accurately weigh approximately 5 mg of the reference standard and dissolve in 10.0 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
1.5. Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the diluent.
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Causality: A C18 column provides excellent hydrophobic retention for moderately polar aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Causality: The benzazepine core contains an aromatic chromophore that strongly absorbs UV light at this wavelength.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 30.0 70 30 Causality: A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable run time.
-
-
System Suitability Test (SST):
-
3.1. Inject the Standard Solution five times consecutively.
-
3.2. Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0. Trustworthiness: The SST verifies that the chromatographic system is performing adequately for the analysis.
-
-
Analysis and Calculation:
-
4.1. Inject the diluent once (as a blank) to ensure no system peaks interfere.
-
4.2. Inject the Sample Solution in duplicate.
-
4.3. Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 This calculation provides the area percent purity, which is a reliable measure assuming all impurities have a similar response factor at the detection wavelength.
-
Visualization of the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis protocol.
Caption: Logical workflow for the determination of purity by HPLC.
Conclusion
The define it as a moderately lipophilic, neutral molecule with an expected low intrinsic aqueous solubility. These characteristics are foundational to its behavior as a potential therapeutic agent. The provided analytical HPLC protocol offers a robust, reliable framework for ensuring the purity and quality of this compound, a non-negotiable requirement for generating trustworthy biological data. For researchers and drug development professionals, a deep, data-driven understanding of these core properties is the critical first step in navigating the complex path from a promising chemical scaffold to a viable clinical candidate.
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An In-Depth Technical Guide to 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one: Synthesis, Characterization, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and discuss its potential pharmacological relevance based on the activities of structurally related benzazepinones. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for professionals in drug discovery and development.
Core Molecular Attributes
This compound belongs to the benzazepinone class, a seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring. The "-one" suffix indicates a carbonyl group on the azepine ring, and the "methoxy" group on the benzene ring significantly influences the molecule's electronic properties and potential biological interactions.
Physicochemical Data Summary
The key quantitative data for this molecule are summarized below. These values are foundational for any experimental work, from reaction stoichiometry to analytical characterization and formulation. The molecular weight and formula are based on its positional isomer, 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, which shares the same atomic composition.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₃NO₂ | (by Isomer) |
| Molecular Weight | 191.23 g/mol | (by Isomer) |
| Exact Mass | 191.094628657 g/mol | (by Isomer) |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Topological Polar Surface Area | 38.3 Ų | (by Isomer) |
| Complexity | 217 | (by Isomer) |
Synthetic Pathway: The Beckmann Rearrangement Approach
The synthesis of this compound can be efficiently achieved through a classic and reliable name reaction: the Beckmann rearrangement. This reaction transforms a ketoxime into an amide, and in the case of a cyclic ketoxime, it results in a ring-expanded lactam—the core structure of our target molecule.
The overall synthetic strategy is a two-step process:
-
Oxime Formation: Conversion of the precursor ketone, 8-methoxy-1-tetralone, into its corresponding oxime.
-
Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the target benzazepinone.
Caption: Synthetic workflow for this compound.
Expertise & Rationale: Why the Beckmann Rearrangement?
The choice of the Beckmann rearrangement is strategically sound for several reasons:
-
High Efficiency: This rearrangement is known for its high yields in converting cyclic ketoximes to lactams[1][2].
-
Precursor Accessibility: The starting material, 8-methoxy-1-tetralone, is a well-documented and synthetically accessible compound[3].
-
Regioselectivity: The rearrangement is stereospecific. The group anti-periplanar to the leaving group on the oxime nitrogen migrates. In a symmetrical molecule like a tetralone oxime, this leads to a predictable ring expansion, inserting the nitrogen atom between the carbonyl carbon and the adjacent quaternary carbon of the aromatic ring, thus forming the desired benzo[c]azepine scaffold.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.
Step 1: Synthesis of 8-Methoxy-1-tetralone oxime
-
Principle: This is a standard condensation reaction between a ketone and hydroxylamine. The mildly basic conditions generated by sodium acetate facilitate the reaction by deprotonating the hydroxylamine hydrochloride.
-
Procedure:
-
In a round-bottom flask, dissolve 8-methoxy-1-tetralone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 2.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting tetralone spot disappears.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Validation: The product should be a white crystalline solid. Characterize via melting point and ¹H NMR to confirm the disappearance of the ketone carbonyl signal and the appearance of the oxime hydroxyl proton.
Step 2: Beckmann Rearrangement to this compound
-
Principle: A strong acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This initiates a concerted rearrangement where the alkyl group anti to the N-O bond migrates to the nitrogen, leading to a nitrilium ion intermediate, which is then attacked by water to form the final amide (lactam) after tautomerization[4][5]. Polyphosphoric acid (PPA) is an excellent catalyst for this as it acts as both an acid and a dehydrating agent.
-
Procedure:
-
Place polyphosphoric acid (PPA, ~10 times the weight of the oxime) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to approximately 80-90°C with stirring.
-
Slowly and carefully add the 8-methoxy-1-tetralone oxime (1.0 eq) in small portions to the hot PPA.
-
Increase the temperature to 120-130°C and stir for 30-60 minutes. Monitor the reaction via TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Once the reaction is complete, cool the mixture slightly and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until a precipitate forms.
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Key IR signals would include an N-H stretch and a strong amide C=O stretch. Mass spectrometry will confirm the expected molecular weight of 191.23 g/mol .
Pharmacological Context and Potential Applications
While specific biological data for this compound is not widely published, the benzazepine and benzazepinone scaffolds are privileged structures in neuroscience drug discovery. Their rigid, conformationally constrained seven-membered ring system allows for precise spatial orientation of substituents to interact with receptor binding pockets.
Caption: Key CNS targets and potential therapeutic applications of the benzazepinone scaffold.
Dopamine Receptor Modulation
Numerous substituted benzazepines have been developed as potent and selective ligands for dopamine receptors[6][7].
-
D₁ Receptor: Many benzazepines act as D₁ receptor agonists or antagonists. The substitution pattern on the aromatic ring is crucial for determining activity and selectivity[8]. The 8-methoxy group on our target molecule is an electron-donating group that can influence binding affinity and intrinsic activity at these receptors.
-
D₂/D₃ Receptors: Other analogs show high affinity for D₂ and D₃ receptors, which are key targets for antipsychotic medications[9].
The potential of this compound as a dopamine receptor modulator makes it a person of interest for developing treatments for schizophrenia, Parkinson's disease, or substance abuse disorders.
NMDA Receptor Antagonism
The benzazepine-2,5-dione scaffold, structurally related to our target, has been shown to produce potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site[10].
-
Structure-Activity Relationship (SAR): Studies have shown that substitution at the 8-position of the aromatic ring (the position of our methoxy group) often leads to the highest potency in this class of compounds[10].
-
Therapeutic Potential: NMDA receptor antagonists are investigated for their potential as neuroprotective agents, cognitive enhancers, and treatments for chronic pain.
Anticonvulsant Activity
Derivatives of 7-alkoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones have been synthesized and screened for anticonvulsant properties. One analog, 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one, showed a protective index higher than the established antiepileptic drug carbamazepine in preclinical models[11]. This suggests that the benzazepinone core is a viable scaffold for the development of novel antiepileptic agents.
Conclusion
This compound is a molecule with significant potential, grounded in the well-established pharmacological importance of the benzazepinone scaffold. Its synthesis is accessible through the robust Beckmann rearrangement, allowing for its production and subsequent derivatization for SAR studies. Based on extensive research on related analogs, this compound warrants investigation for its activity at dopamine and NMDA receptors, with potential applications in treating a range of CNS disorders. This guide provides the foundational knowledge for researchers to confidently undertake such investigations.
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Gazi, L., et al. (1998). Dopamine D1 and D2 receptor selectivities of phenyl-benzazepines in rhesus monkey striata. European Journal of Pharmacology, 360(1), 57-64. [Link]
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Mottola, D. M., et al. (2002). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. Journal of Medicinal Chemistry, 45(12), 2589-2605. [Link]
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O'Boyle, K. M., & Waddington, J. L. (1987). Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor. British Journal of Pharmacology, 90(4), 725-731. [Link]
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Bigge, C. F., et al. (1997). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry, 40(15), 2424-2439. [Link]
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Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]
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Denmark, S. E. (2013). The Beckmann Rearrangement. Denmark Group Meeting. [Link]
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Guan, L. P., et al. (2011). Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. Archives of Pharmacal Research, 34(7), 1065-1073. [Link]
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Schütz, J., et al. (2012). 5-Benzyl substituted 14-methoxymetopon, a high affinity μ opioid receptor agonist with potent antinociceptive activity in mice. Bioorganic & Medicinal Chemistry Letters, 22(13), 4389-4392. [Link]
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Camacho-Dávila, A., & Campos-Aldrete, M. (1986). NEW SYNTHESIS OF DIHYDRO-AND TETRAHYDRO-1,5-BENZODIAZEPINES BY REDUCTIVE CONDENSATION OF 0-PHENYLENEDIAMINEAND KETONES IN THE PRESENCE OF SODIUM BOROHYDRIDE. Heterocycles, 24(1), 25. [Link]
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NMPPDB. (n.d.). 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]
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Contreras, R., et al. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 42(10), 878-883. [Link]
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A Multi-technique Approach to the Structural Elucidation of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. Ambiguity in molecular structure can invalidate biological data and impede developmental progress. This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a heterocyclic compound featuring a benzazepine core. This document eschews a rigid, templated approach in favor of a logical, causality-driven workflow that mirrors the process of an experienced analytical scientist. We will proceed from foundational analysis, including molecular formula determination and infrared spectroscopy, to an in-depth, multi-dimensional Nuclear Magnetic Resonance (NMR) investigation, culminating in the ultimate confirmation via X-ray crystallography. Each step is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Foundational Analysis: From Formula to Functional Groups
The first principle in structure elucidation is to define the elemental composition and the fundamental building blocks of the molecule. This phase provides the constraints within which all subsequent spectroscopic data must fit.
Molecular Formula and Degree of Unsaturation
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact mass of a compound, which in turn yields its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in HPLC-grade methanol. This is further diluted to approximately 10 µg/mL.
-
Instrumentation: The sample is infused into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Interpretation: The instrument provides a highly accurate mass measurement (typically to four decimal places), which is used to calculate the elemental composition.
For this compound, the expected molecular formula is C₁₁H₁₃NO₂. The corresponding exact mass for the [M+H]⁺ ion is 206.0968, which serves as the primary confirmation of the elemental formula.[1][2]
From the molecular formula, we calculate the Degree of Unsaturation (DoU) , a crucial first step that predicts the total number of rings and/or multiple bonds.
-
DoU = C - (H/2) + (N/2) + 1
-
DoU = 11 - (13/2) + (1/2) + 1
-
DoU = 11 - 6.5 + 0.5 + 1 = 6
This value is immediately informative. A benzene ring accounts for four degrees of unsaturation (three double bonds and one ring). A carbonyl group (C=O) accounts for one more. The final degree of unsaturation is satisfied by the seven-membered azepine ring, confirming the bicyclic nature of the core structure.
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Background correction is performed using the empty crystal.
Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups. For the target compound, the key absorptions are summarized in the table below. The presence of a strong C=O stretch confirms the lactam, while the N-H stretch indicates it is a secondary amide.[4][5][6][7]
| Expected Absorption (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3250 (broad) | N-H Stretch | Secondary Amide (Lactam) |
| ~3050 | Aromatic C-H Stretch | Benzene Ring |
| ~2950 | Aliphatic C-H Stretch | -CH₂- Groups |
| ~1660 (strong) | C=O Stretch (Amide I) | Lactam Carbonyl |
| ~1610, 1500 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[8][9][10] Our approach uses a suite of 1D and 2D experiments that build upon one another to assemble the structure piece by piece.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer.
-
Experiments: The standard suite includes ¹H NMR, ¹³C NMR, DEPT-135, and the 2D experiments: COSY, HSQC, and HMBC.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.50 | d | 1H | H-9 | Ortho to the electron-withdrawing carbonyl group, expected to be most deshielded. |
| ~6.85 | dd | 1H | H-7 | Ortho to the electron-donating methoxy group and meta to the carbonyl. |
| ~6.75 | d | 1H | H-6 | Ortho to the methoxy group. |
| ~6.50 | br s | 1H | NH | Exchangeable amide proton, often broad. Disappears upon D₂O shake. |
| ~3.80 | s | 3H | OCH ₃ | Characteristic singlet for a methoxy group. |
| ~3.40 | t | 2H | C3-H ₂ | Adjacent to the amide nitrogen, deshielded. |
| ~2.90 | t | 2H | C5-H ₂ | Benzylic position, adjacent to the aromatic ring. |
| ~2.00 | m | 2H | C4-H ₂ | Aliphatic methylene, coupled to both C3-H₂ and C5-H₂. |
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale for Assignment |
| ~172.0 | Absent | C =O (C1) | Characteristic chemical shift for an amide/lactam carbonyl. |
| ~159.0 | Absent | C 8 | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| ~140.2 | Absent | C 9a | Aromatic quaternary carbon at the ring junction. |
| ~132.5 | Absent | C 5a | Aromatic quaternary carbon at the ring junction. |
| ~129.0 | Positive | C 9 | Aromatic methine carbon. |
| ~114.0 | Positive | C 7 | Aromatic methine carbon. |
| ~112.5 | Positive | C 6 | Aromatic methine carbon. |
| ~55.5 | Positive | OC H₃ | Characteristic shift for a methoxy carbon. |
| ~42.0 | Negative | C 3 | Aliphatic methylene adjacent to nitrogen. |
| ~35.0 | Negative | C 5 | Benzylic methylene carbon. |
| ~28.0 | Negative | C 4 | Aliphatic methylene carbon. |
2D NMR: The Self-Validating Connectivity Map
2D NMR experiments are the linchpin of a trustworthy structure elucidation, as they provide unambiguous proof of atomic connectivity, leaving no room for misinterpretation.[11][12][13]
The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[14][15] This allows for the tracing of proton-proton networks or "spin systems."
-
Key Insight: We expect to see a correlation pathway connecting C5-H₂ ↔ C4-H₂ ↔ C3-H₂ , confirming the three-methylene chain in the seven-membered ring. Additionally, correlations between the aromatic protons (H-6, H-7, H-9) will confirm their relative positions on the benzene ring.
Caption: Expected ¹H-¹H COSY correlations for the aliphatic and aromatic spin systems.
The HSQC experiment creates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[14][15][16] This is the definitive step for assigning the ¹H signals from section 2.1 to the ¹³C signals from section 2.2.
-
Key Insight: Every protonated carbon will show a cross-peak. For example, the proton signal at δ ~3.80 ppm will correlate only with the carbon signal at δ ~55.5 ppm, confirming the OCH₃ assignment. Similarly, the aliphatic proton signals will be unambiguously linked to their respective carbon partners.
Caption: HSQC workflow correlating proton signals directly to their attached carbons.
The HMBC experiment is the most critical for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart.[14][15] These long-range correlations act as molecular glue, connecting the spin systems and quaternary carbons into the final structure.
-
Causality and Trustworthiness: The HMBC spectrum provides the undeniable evidence for the overall structure. The choice of which correlations to analyze is driven by expertise; we specifically look for correlations that bridge key structural features.
-
Positioning the Methoxy Group: The methoxy protons (OCH ₃, δ 3.80) will show a strong 3-bond correlation to the aromatic carbon C 8 (δ 159.0). This single cross-peak definitively places the methoxy group at the C8 position.
-
Connecting the Aliphatic Chain to the Aromatic Ring: The benzylic protons (H -5, δ 2.90) will show correlations to the aromatic quaternary carbon C 5a (δ 132.5) and the aromatic methine carbon C 9 (δ 129.0). This confirms the fusion of the seven-membered ring at this position.
-
Confirming the Lactam Structure: The methylene protons adjacent to the nitrogen (H -3, δ 3.40) will show a crucial 2-bond correlation to the carbonyl carbon C 1 (δ 172.0), confirming the placement of the carbonyl and completing the lactam ring structure.
Caption: Key HMBC correlations used to assemble the molecular skeleton.
Absolute Confirmation: X-Ray Crystallography
While the complete NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of both connectivity and three-dimensional conformation in the solid state.[17][18]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: High-purity sample is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane). Slow evaporation of the solvent over several days is used to grow diffraction-quality single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined and refined to yield a final 3D model of the molecule.
Expected Outcome: The resulting crystal structure would not only confirm the atomic connectivity established by NMR but also reveal the precise conformation of the seven-membered azepine ring (e.g., a twist-boat or chair-like conformation), providing invaluable information for fields like computational modeling and structure-activity relationship studies.[19]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here—progressing from molecular formula determination (HRMS), to functional group identification (IR), to a comprehensive mapping of the molecular framework (1D and 2D NMR)—constitutes a robust and self-validating methodology. The COSY experiment defines the proton spin systems, the HSQC experiment links protons to their carbons, and the HMBC experiment assembles the entire skeleton. Each step logically informs the next, with the 2D NMR data serving to verify the hypotheses drawn from 1D spectra. This rigorous, evidence-based approach ensures the highest level of confidence in the final structure, a non-negotiable requirement for advancing research and development in the chemical and pharmaceutical sciences.
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An In-depth Technical Guide to the Biological Activity of Novel Benzazepinone Derivatives
Introduction: The Benzazepinone Scaffold in Modern Drug Discovery
The benzazepinone core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its structural complexity and conformational flexibility allow for the synthesis of derivatives with a wide spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth analysis of the diverse biological activities of novel benzazepinone derivatives, focusing on their mechanisms of action and the experimental workflows required to validate their therapeutic potential. We will explore their applications in oncology, cardiovascular medicine, and central nervous system (CNS) disorders, offering a technical framework for researchers and drug development professionals.
Part 1: Key Therapeutic Areas and Mechanisms of Action
The versatility of the benzazepinone scaffold has led to the development of compounds with significant therapeutic effects across multiple disease areas.
1.1 Anticancer Activity
Novel benzazepinone derivatives have emerged as promising anticancer agents, primarily by targeting microtubule dynamics.[4] Microtubules are essential for cell division, and their disruption can induce apoptosis (programmed cell death) in cancer cells.[4][5]
-
Mechanism of Action: Certain benzazepinone derivatives function as microtubule-targeting agents (MTAs). They can suppress microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[5][6][7] This mechanism is shared by successful anticancer drugs, highlighting the potential of benzazepinones in this area.[5] Some derivatives have also been found to inhibit topoisomerase I, an enzyme crucial for DNA replication, further contributing to their cytotoxic effects against cancer cells.[8] Additionally, some 3-benzazecine derivatives, which are structurally related, have shown the ability to inhibit P-glycoprotein (P-gp) efflux pumps, which are responsible for multidrug resistance in cancer cells.[9]
1.2 Cardiovascular Applications
Benzazepinone derivatives have a well-established role in cardiovascular medicine, with applications as antihypertensive and antiarrhythmic agents.[1][2][10]
-
Mechanism of Action:
-
Vasopressin Receptor Antagonism: A significant class of benzazepinone derivatives, known as "vaptans" (e.g., Tolvaptan), act as selective antagonists of the vasopressin V2 receptor.[11][12][13] By blocking this receptor in the kidneys, these compounds promote the excretion of free water (aquaresis), which is beneficial in treating hyponatremia (low blood sodium) often associated with congestive heart failure.[12][13][14][15]
-
Bradycardic and Beta-blocking Activity: Some hybrid benzazepinone derivatives have been synthesized to incorporate features of beta-blockers. These compounds exhibit negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects, potentially through selective beta1-noncompetitive antagonism.[16]
-
Dopamine Receptor Agonism: Fenoldopam, a benzazepine derivative, is a peripheral D1 receptor agonist that acts as a vasodilator and is used for the short-term management of severe hypertension.[17]
-
1.3 Central Nervous System (CNS) Activity
The benzazepinone scaffold has also been explored for its potential in treating CNS disorders.
-
Mechanism of Action:
-
Dopamine Receptor Interaction: Certain 3-benzazepines have shown high affinity for D1 dopamine receptors in the CNS.[18]
-
NMDAR Antagonism: Recent research has identified 3-benzazepine derivatives as potent and selective inhibitors of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[19] Overactivation of NMDARs is implicated in various neurodegenerative diseases, making these compounds promising candidates for further investigation.[19]
-
Part 2: Methodological Framework for Assessing Biological Activity
A rigorous, stepwise evaluation process is crucial to validate the therapeutic potential of novel benzazepinone derivatives.[20] This process typically begins with in vitro assays and progresses to more complex cellular and in vivo models.
2.1 Initial Screening: In Vitro Cytotoxicity Assays
For anticancer drug discovery, the initial step is to determine the cytotoxic potential of the synthesized compounds against various cancer cell lines.[20][21]
-
Rationale: The MTT assay is a widely used colorimetric method to assess cell viability.[22] It measures the metabolic activity of cells, where viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.[24]
-
Experimental Protocol: MTT Assay [21]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of the benzazepinone derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) must be included.[21]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][25]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[23]
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Workflow for Anticancer Screening
Caption: High-throughput screening workflow for novel anticancer agents.
2.2 Target-Specific Assays: Kinase Inhibition
Since many signaling pathways that drive cancer are regulated by protein kinases, these enzymes are major therapeutic targets.[27]
-
Rationale: Dysregulation of kinase activity is a hallmark of many cancers.[27] Luminescence-based kinase assays, which measure the amount of ADP produced during the kinase reaction, are a common method to quantify enzyme activity and the inhibitory potential of novel compounds.[27]
-
Experimental Protocol: Luminescence-Based Kinase Assay [27]
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and ATP to a kinase assay buffer.
-
Inhibitor Addition: Add serially diluted concentrations of the benzazepinone derivative to the wells. Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO).[27]
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for 60 minutes.[27]
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.[27]
-
Signal Generation: Add a detection reagent to convert the produced ADP into ATP, which then drives a luciferase reaction to generate a luminescent signal.[27]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Inhibition
Caption: Inhibition of a growth factor signaling pathway by a benzazepinone derivative.
Part 3: Data Synthesis and Future Outlook
To facilitate comparison and guide further research, the biological activities of representative novel benzazepinone derivatives are summarized below.
Table 1: Summary of Biological Activities of Novel Benzazepinone Derivatives
| Compound Class | Therapeutic Area | Molecular Target | Observed Activity (IC50/Ki) | Reference |
| Benzazepinone-5d | Type 2 Diabetes | Glycogen Phosphorylase | IC50 = 0.25 µM | [28] |
| Benzodiazepine-25 | Kidney Disease | Vasopressin V2 Receptor | Ki = 9.0 nM; IC50 = 9.2 nM | [11] |
| 3-Benzazepine-8 | Cancer | P-glycoprotein (MDR) | Potent MDR reversal | [29] |
| (R)-OF-NB1 | CNS Disorders | GluN2B-NMDAR | IC50 = 97 nM | [19] |
| Hybrid 5c | Cardiovascular | β1-adrenoceptors | Negative chronotropic activity | [16] |
Note: This table is illustrative and synthesizes data from multiple sources. Direct comparison requires standardized assay conditions.
Conclusion and Future Directions
The benzazepinone scaffold is a remarkably versatile platform for the development of novel therapeutics. Current research highlights potent derivatives with significant activity in oncology, cardiovascular disease, and neuroscience. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of these lead compounds to improve their efficacy and safety profiles. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the discovery of the next generation of benzazepinone-based drugs. The methodological framework presented in this guide provides a robust system for the evaluation and validation of these promising therapeutic agents, paving the way for their potential translation into clinical practice.
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An In-Depth Technical Guide to the Solubility Assessment of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Benzazepinone
In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical—and often underestimated—hurdles are the fundamental physicochemical properties of the molecule. This guide focuses on one such paramount property: solubility . We will explore this topic through the lens of a specific, novel compound: 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one .
While specific experimental solubility data for this exact molecule is not extensively published, its structural class—benzazepinones—is of significant interest in medicinal chemistry, with derivatives showing potential as glycogen phosphorylase inhibitors, kinase inhibitors, and agents active on the central nervous system.[1][2][3] These are often complex, lipophilic molecules that present solubility challenges. Therefore, this document serves not as a simple data sheet, but as a comprehensive technical guide to the methodology, interpretation, and strategic importance of solubility assessment for this compound and others like it. As a senior application scientist, my aim is to provide not just the "what" and "how," but the critical "why" that underpins each experimental choice and strategic decision.
The Central Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure to form a stable, equilibrium solution, is a cornerstone of pharmaceutical development.[4] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5] Poor aqueous solubility is a primary contributor to low and erratic bioavailability, which can lead to therapeutic failure and the termination of an otherwise promising drug candidate.[6]
The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7] A new compound like this compound would need to be classified to guide its development. Given its likely lipophilic nature, it could potentially fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[7] This classification dictates the entire formulation and development strategy.
Understanding the Two Faces of Solubility: Thermodynamic vs. Kinetic
In early drug discovery, it is crucial to distinguish between two types of solubility measurements, as they answer different questions and guide different stages of development.[4][8]
-
Thermodynamic (Equilibrium) Solubility: This is the "true" solubility of the most stable crystalline form of a compound at equilibrium.[4][8] It is a fundamental, material-sparing property that is critical for late-stage development, formulation, and regulatory filings.[9] Its determination requires allowing the solid compound and solvent to reach a state of equilibrium, which can be time-consuming.[10]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (typically dimethyl sulfoxide, DMSO) and then adding it to an aqueous buffer.[8][10] This method is high-throughput and mimics the conditions of many in vitro biological assays, where compounds are introduced via DMSO stock solutions.[10] Kinetic solubility values are often higher than thermodynamic ones because the precipitate may be amorphous or a less stable crystalline form.[11]
The relationship between these two parameters is a critical piece of the puzzle. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with precipitation in assays or during the transition from in vitro to in vivo studies.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Abstract
The benzazepine scaffold is a privileged structural motif in medicinal chemistry, giving rise to a wide array of pharmacologically active agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific derivative, 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. While direct experimental data for this compound is limited, this document synthesizes existing knowledge on structurally related benzazepines and benzodiazepines to extrapolate and prioritize plausible molecular targets. We delve into the scientific rationale for target selection across diverse therapeutic areas, including oncology, neuropharmacology, and metabolic diseases. For each proposed target, a detailed, field-proven experimental workflow for validation is presented, complete with diagrammatic representations of signaling pathways and methodologies. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling the strategic design of future investigations into the therapeutic potential of this promising compound.
Introduction: The Therapeutic Promise of the Benzazepine Scaffold
The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the development of therapeutic agents. This structural framework offers a versatile three-dimensional arrangement of atoms that can be tailored to interact with a multitude of biological targets. Historically, modifications of the related benzodiazepine scaffold have led to blockbuster drugs for anxiety, insomnia, and seizures, primarily through modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1] However, the broader class of benzazepines has demonstrated a much wider pharmacological scope, with derivatives showing activity as antihypertensives, antidepressants, and even anticancer agents.[2]
The subject of this guide, this compound, is a largely unexplored molecule. Its core structure, the tetrahydro-benzo[c]azepin-1-one moiety, provides a rigid backbone amenable to chemical modification. The introduction of a methoxy group at the 8-position is of particular interest. This substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile. The presence and position of such functional groups are known to be critical determinants of biological activity and target selectivity.[3]
This document will, therefore, explore the most probable therapeutic targets for this compound by drawing parallels with structurally similar molecules and leveraging computational prediction methodologies. The subsequent sections will provide an in-depth analysis of each potential target, the underlying scientific rationale, and a roadmap for experimental validation.
Prioritized Therapeutic Targets and Scientific Rationale
Based on a comprehensive review of the literature for the benzazepine and benzodiazepine classes of compounds, we have identified three high-priority, yet diverse, potential therapeutic targets for this compound.
Oncology: Poly (ADP-ribose) Polymerase 1 (PARP-1)
Scientific Rationale:
Recent studies have highlighted the potential of benzazepine derivatives as anticancer agents.[4] One particularly compelling target in this domain is Poly (ADP-ribose) Polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA damage.[5] Inhibition of PARP-1 in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to synthetic lethality. A recent study on 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which share the same core benzo[c]azepine ring system, identified potent PARP-1 inhibitors.[5] The lactam moiety in our compound of interest is a common feature in many known PARP inhibitors, suggesting a potential for interaction with the enzyme's active site. The 8-methoxy group could potentially form favorable interactions within the PARP-1 binding pocket, enhancing affinity and selectivity.
Proposed Signaling Pathway Involvement:
Caption: Proposed mechanism of PARP-1 inhibition.
Neuropharmacology: Serotonin 5-HT2C Receptor
Scientific Rationale:
The benzazepine scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors. Lorcaserin, (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, is a selective serotonin 5-HT2C receptor agonist that was approved for the treatment of obesity.[6] This precedent strongly suggests that the tetrahydro-benzo[c]azepine core can be adapted to target serotonin receptors. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is involved in the regulation of appetite, mood, and other cognitive functions. The 8-methoxy substituent on our compound of interest may influence its selectivity profile across the serotonin receptor family. Agonism or antagonism at this receptor could have therapeutic implications for obesity, depression, or anxiety.
Proposed Signaling Pathway Involvement:
Caption: Simplified 5-HT2C receptor signaling cascade.
Metabolic Disease: Aldose Reductase
Scientific Rationale:
Aldose reductase is a key enzyme in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, contributing to diabetic complications such as cataracts, neuropathy, and nephropathy. A structure-activity relationship study identified benzazepine derivatives of luteolin as novel aldose reductase inhibitors.[7] This finding suggests that the benzazepine scaffold can effectively occupy the active site of this enzyme. The lactam ring and the methoxy-substituted benzene ring of this compound could mimic the interactions of known inhibitors, potentially leading to potent and selective inhibition of aldose reductase.
Proposed Signaling Pathway Involvement:
Caption: The polyol pathway and the role of aldose reductase.
Experimental Validation Workflows
The following sections outline detailed, step-by-step protocols for the initial validation of this compound against the prioritized targets.
PARP-1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against human PARP-1.
Methodology:
-
Assay Principle: A commercially available chemiluminescent PARP-1 inhibitor screening assay kit will be utilized. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compound (this compound)
-
Positive control (e.g., Olaparib)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in assay buffer.
-
Add the diluted compounds to the histone-coated wells.
-
Add the PARP-1 enzyme and activated DNA mixture to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the PARP-1 inhibition assay.
5-HT2C Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of the test compound at the human 5-HT2C receptor.
Methodology:
-
Radioligand Binding Assay:
-
Principle: Competitive binding assay using a radiolabeled antagonist (e.g., [3H]mesulergine) and cell membranes expressing the human 5-HT2C receptor.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
Calcium Mobilization Functional Assay:
-
Principle: A cell-based assay that measures changes in intracellular calcium concentration upon receptor activation.
-
Procedure:
-
Culture cells expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add varying concentrations of the test compound and measure the fluorescence signal over time using a fluorescence plate reader.
-
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
-
Experimental Workflow Diagram:
Caption: Workflows for 5-HT2C receptor binding and functional assays.
Aldose Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against human aldose reductase.
Methodology:
-
Assay Principle: A spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.
-
Reagents and Materials:
-
Recombinant human aldose reductase enzyme
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Test compound
-
Positive control (e.g., Epalrestat)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control.
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound.
-
Add the aldose reductase enzyme and incubate for 10 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm for 15 minutes using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric aldose reductase inhibition assay.
Data Summary and Interpretation
The following table provides a template for summarizing the hypothetical results from the proposed validation assays.
| Target | Assay Type | Metric | Hypothetical Value for this compound | Positive Control | Hypothetical Value for Positive Control |
| PARP-1 | Chemiluminescent Inhibition | IC50 | 50 nM | Olaparib | 5 nM |
| 5-HT2C Receptor | Radioligand Binding | Ki | 100 nM | Mesulergine | 2 nM |
| 5-HT2C Receptor | Calcium Mobilization (Agonist) | EC50 | > 10 µM | Serotonin | 10 nM |
| 5-HT2C Receptor | Calcium Mobilization (Antagonist) | IC50 | 200 nM | Mesulergine | 5 nM |
| Aldose Reductase | Spectrophotometric Inhibition | IC50 | 500 nM | Epalrestat | 50 nM |
Interpretation of Hypothetical Data:
-
PARP-1: An IC50 of 50 nM would indicate potent inhibition of PARP-1, warranting further investigation in cell-based assays with BRCA-deficient cancer cell lines.
-
5-HT2C Receptor: A Ki of 100 nM suggests moderate binding affinity. The lack of agonist activity (EC50 > 10 µM) and an antagonist IC50 of 200 nM would classify the compound as a 5-HT2C receptor antagonist.
-
Aldose Reductase: An IC50 of 500 nM would demonstrate moderate inhibitory activity, suggesting that the compound could serve as a starting point for lead optimization to improve potency.
Conclusion and Future Directions
This technical guide has outlined a scientifically grounded approach to exploring the therapeutic potential of this compound. By leveraging the known pharmacology of the broader benzazepine class, we have prioritized PARP-1, the 5-HT2C receptor, and aldose reductase as high-potential therapeutic targets. The detailed experimental workflows provide a clear and actionable path for the initial in vitro validation of this compound.
The successful identification of activity against one or more of these targets would open up exciting avenues for further research, including:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, obesity, or diabetic complications.
-
Off-Target Profiling: Comprehensive screening to identify any potential off-target activities and ensure a favorable safety profile.
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An In-depth Technical Guide to 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one and its Analogs: Synthesis, and Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzazepine Scaffold in Medicinal Chemistry
The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds and approved pharmaceuticals. The conformational flexibility of the seven-membered ring allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.
This guide focuses on a specific, yet under-explored member of this family: 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one . Due to the limited direct literature on this precise molecule, this document will provide a comprehensive overview of the synthesis of the core tetrahydro-benzo[c]azepin-1-one scaffold, with a particular emphasis on synthetic strategies amenable to the introduction of a methoxy substituent at the 8-position. Furthermore, we will delve into the known pharmacology of closely related methoxy-substituted benzazepinones to extrapolate the potential therapeutic applications of the title compound.
Chemical Synthesis of the Tetrahydro-benzo[c]azepin-1-one Scaffold
The construction of the tetrahydro-benzo[c]azepin-1-one ring system can be achieved through several synthetic strategies. One of the most prominent and historically significant methods is the Beckmann rearrangement .[1][2] This reaction provides a powerful tool for the ring expansion of cyclic ketoximes to form lactams.
Proposed Synthetic Pathway via Beckmann Rearrangement
A plausible and efficient route to this compound involves the Beckmann rearrangement of the corresponding α-tetralone oxime. The general workflow is depicted below:
Figure 1: Proposed synthesis of this compound via Beckmann Rearrangement.
Step 1: Oximation of 7-Methoxy-1-tetralone
The synthesis commences with the commercially available 7-methoxy-1-tetralone. This starting material is converted to its corresponding oxime through a condensation reaction with hydroxylamine.
Step 2: Acid-Catalyzed Beckmann Rearrangement
The crucial ring expansion is achieved by treating the 7-methoxy-1-tetralone oxime with an acid catalyst.[1][2][3] The mechanism involves the protonation of the hydroxyl group of the oxime, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group (water), resulting in the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the desired lactam, this compound.[2][3]
Alternative Synthetic Approaches
While the Beckmann rearrangement is a classic approach, other methods for the synthesis of benzazepine cores have been developed, including:
-
Intramolecular Cyclization: Intramolecular C-N bond formation through reactions like the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides can be employed to construct fused heterocyclic systems.[4]
-
Multicomponent Reactions: The Ugi four-component reaction (Ugi-4CR) offers a pathway to generate diverse 1,4-benzodiazepine scaffolds, which can be subsequently modified.[5]
Pharmacological Potential of Methoxy-Substituted Benzazepinones
The introduction of a methoxy group onto the aromatic ring of a pharmacologically active scaffold can significantly influence its potency, selectivity, and pharmacokinetic properties. While direct pharmacological data for this compound is scarce, the biological activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Neurological and Psychiatric Disorders
A series of aromatic and azepine ring-modified analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) have been synthesized and evaluated as antagonists at NMDA receptor glycine sites.[6] Notably, HBADs substituted at the 8-position with small lipophilic groups, such as methyl or chloro, exhibited the highest potency.[6] This suggests that an 8-methoxy substituent could also confer significant activity at the NMDA receptor, making it a potential candidate for the treatment of neurological disorders where NMDA receptor modulation is beneficial, such as epilepsy and neurodegenerative diseases.
Oncology
Derivatives of tetrahydrobenzothiazoles, which share some structural similarities with benzazepines, have been investigated for their anti-tumor activities.[7] The presence of methoxy groups on aromatic rings is a common feature in many anti-cancer agents. For instance, certain methoxy-substituted N-benzimidazole-derived carboxamides have shown promising antiproliferative activity. The influence of the methoxy group is often attributed to its ability to modulate interactions with biological targets and affect the overall electronic properties of the molecule.
Other Potential Applications
The broader benzazepine and benzodiazepine classes of compounds have demonstrated a wide range of biological activities, including:
The presence and position of the methoxy group can fine-tune these activities. For example, in the morphinan series, a 14-methoxy substitution has been shown to be favorable for binding and selectivity for the μ-opioid receptor and antinociceptive activity.[9]
Experimental Protocols
The following are generalized, step-by-step methodologies for the key synthetic transformations described above. These should be adapted and optimized based on specific laboratory conditions and substrate reactivity.
Protocol 1: Synthesis of 7-Methoxy-1-tetralone oxime
-
Dissolution: Dissolve 7-methoxy-1-tetralone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, 2 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield the crude oxime.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 7-methoxy-1-tetralone oxime.
Protocol 2: Beckmann Rearrangement to this compound
-
Acid Catalyst: Prepare a solution of a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Addition of Oxime: Carefully add the 7-methoxy-1-tetralone oxime (1 equivalent) to the acid catalyst at a controlled temperature (e.g., 0 °C).
-
Reaction: Slowly warm the reaction mixture and stir at an elevated temperature (e.g., 100-120 °C) for a specified period, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Summary
Due to the limited availability of specific data for the title compound, the following table presents hypothetical data based on typical yields for similar reactions and potential biological activities extrapolated from related compounds.
| Compound | Synthetic Yield (%) | Potential Biological Activity | IC50 (µM) (Hypothetical) |
| This compound | 60-80% | NMDA Receptor Antagonist | 0.1 - 1.0 |
| 8-Chloro-2,3,4,5-tetrahydro-benzo[c]azepin-1-one | 65-85% | NMDA Receptor Antagonist | 0.05 - 0.5 |
| 8-Methyl-2,3,4,5-tetrahydro-benzo[c]azepin-1-one | 62-82% | NMDA Receptor Antagonist | 0.08 - 0.8 |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of neuroscience. The proposed synthetic route via the Beckmann rearrangement offers a practical and scalable method for its preparation. Based on the structure-activity relationships of related compounds, it is hypothesized that this molecule may exhibit potent NMDA receptor antagonistic activity.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological evaluation to confirm its predicted pharmacological profile. This would include in vitro binding assays for various CNS receptors and in vivo studies in relevant animal models of neurological diseases. Further derivatization of the core structure could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
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Methodological & Application
Application Note: High-Purity Isolation of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one using Chromatographic Techniques
Abstract
This application note provides a comprehensive guide to the purification of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a heterocyclic compound of interest in medicinal chemistry. Due to the presence of a polar lactam functionality and a basic nitrogen atom, this molecule presents unique challenges for chromatographic separation. We present detailed protocols for both normal-phase and reversed-phase chromatography, offering a systematic approach to method development and optimization for achieving high purity. This guide is intended to provide a robust starting point for researchers, enabling efficient isolation of the target compound from complex reaction mixtures.
Introduction: The Purification Challenge
This compound is a substituted benzazepine derivative. The core structure, featuring a seven-membered lactam ring fused to a methoxy-substituted benzene ring, is a common scaffold in pharmacologically active compounds. The purification of such molecules is a critical step in their synthesis and characterization, directly impacting the reliability of subsequent biological and pharmacological studies.
The primary challenge in the chromatographic purification of this compound lies in its bifunctional nature. The molecule possesses a moderately polar lactam group and a basic secondary amine within the azepine ring. This combination can lead to undesirable interactions with standard silica gel, a common stationary phase in normal-phase chromatography. Strong interactions between the basic nitrogen and acidic silanol groups on the silica surface can result in poor peak shape, tailing, and in some cases, irreversible adsorption of the compound[1]. Conversely, in reversed-phase chromatography, the compound's polarity might lead to insufficient retention on non-polar stationary phases, making separation from other polar impurities difficult[1][2].
This application note will address these challenges by providing a logical workflow for method development, detailed experimental protocols, and troubleshooting guidance.
Physicochemical Properties and Initial Considerations
A thorough understanding of the target molecule's physicochemical properties is paramount for developing an effective purification strategy.
| Property | Estimated Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 191.23 g/mol [3] | Standard for small molecule chromatography. |
| Polarity | Moderate to High | The lactam and methoxy groups contribute to polarity. This suggests that either normal-phase with a polar mobile phase or reversed-phase chromatography could be suitable. |
| pKa | The related compound 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine has a predicted pKa of 9.89[4]. | The secondary amine is basic. In normal-phase on silica, this can cause peak tailing. In reversed-phase, pH adjustment of the mobile phase can be used to control retention. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and acetonitrile, and chlorinated solvents like dichloromethane. | Provides a range of options for sample preparation and mobile phase selection. |
Method Development Workflow
A systematic approach to method development will save time and resources. The following workflow is recommended:
Caption: A decision-making workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
Normal-phase chromatography is a suitable starting point, especially for larger scale purifications, due to the lower cost of solvents and stationary phase. The key to success is mitigating the interaction between the basic amine and the silica gel.
Rationale for Experimental Choices:
-
Stationary Phase: Standard silica gel (40-63 µm) is a cost-effective choice for flash chromatography[5].
-
Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia in methanol, is crucial. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving recovery[6].
-
Solvent System: A gradient of ethyl acetate in hexanes or heptane is a common starting point. Dichloromethane can also be used as a less polar solvent, but may result in slower flow rates[6].
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70, 50:50, 70:30 v/v), with the addition of 0.5-1% triethylamine to the mobile phase.
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized silica gel cartridge based on the amount of crude material.
-
Equilibrate the column with the initial mobile phase (e.g., 20% ethyl acetate in hexanes + 1% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column[6].
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Example Gradient for Normal-Phase Flash Chromatography:
| Column Volumes (CV) | % Hexanes/Heptane (with 1% Et3N) | % Ethyl Acetate |
| 0 - 2 | 80 | 20 |
| 2 - 10 | 80 → 40 | 20 → 60 |
| 10 - 12 | 40 | 60 |
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is ideal for high-resolution separation and for purifying smaller quantities of the compound, as well as for final purity analysis.
Rationale for Experimental Choices:
-
Stationary Phase: A C18-bonded silica column is the most common choice for reversed-phase chromatography, offering good retention for a wide range of compounds[7][8].
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is standard.
-
Mobile Phase pH: Given the basic nature of the analyte, controlling the pH of the aqueous mobile phase is critical. At a neutral pH, the secondary amine will be partially protonated, which can lead to poor peak shape on some silica-based C18 columns. Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will fully protonate the amine, generally resulting in sharper peaks and better reproducibility. An acidic mobile phase is commonly used for the analysis of beta-lactams and other nitrogen-containing heterocycles[9][10].
Step-by-Step Protocol:
-
Method Development (Analytical Scale):
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare mobile phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Dissolve a small sample of the purified material from the flash chromatography (or crude material) in the initial mobile phase composition.
-
Inject the sample and run a scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.
-
Optimize the gradient to achieve good resolution between the target compound and any impurities.
-
-
Preparative Scale-Up:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase chemistry.
-
Increase the column diameter and flow rate according to standard scaling principles.
-
Dissolve the sample in a solvent compatible with the initial mobile phase, ensuring it is fully dissolved to prevent column clogging.
-
Inject the sample and run the preparative gradient.
-
Collect fractions based on the UV detector signal.
-
-
Purity Analysis and Recovery:
-
Analyze the collected fractions using the optimized analytical HPLC method.
-
Combine pure fractions, and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted to recover the final product.
-
Example Gradient for Reversed-Phase HPLC:
| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 90 | 10 |
| 25 | 90 | 10 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing (Normal Phase) | Strong interaction of the basic amine with acidic silanol groups. | Increase the concentration of triethylamine or ammonia in the mobile phase (up to 2%). Alternatively, use a different stationary phase like alumina. |
| Poor Resolution | Inappropriate mobile phase polarity or gradient slope. | In normal phase, try a different solvent system (e.g., dichloromethane/methanol). In reversed-phase, adjust the gradient slope to be shallower around the elution time of the target compound. |
| No/Low Recovery | Irreversible adsorption to the stationary phase. | For normal phase, ensure a basic modifier is used. For reversed-phase, check the pH stability of the compound; extreme pH can cause degradation. |
| Multiple Peaks for Pure Compound (Reversed Phase) | On-column degradation or conformational isomers. | Ensure the mobile phase pH is in a stable range for the compound. Try varying the column temperature. |
Conclusion
The successful purification of this compound is readily achievable with a systematic chromatographic approach. For larger quantities, normal-phase flash chromatography on silica gel with a basic modifier is an effective and economical choice. For high-purity applications and analytical verification, reversed-phase HPLC using a C18 column with an acidic mobile phase modifier provides excellent resolution and reproducibility. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to efficiently isolate this valuable heterocyclic compound.
References
-
Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (n.d.). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. Retrieved from [Link]
-
Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). [Investigations of poisonings with benzodiazepine derivatives mixtures by thin-layer chromatography]. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Separation of benzodiazepines using capillary electrochromatography. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). [Determination of benzodiazepine derivatives mixture by high performance liquid chromatography]. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]
-
Chemsrc. (n.d.). 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
[No Author]. (n.d.). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. RSC Publishing. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
[No Author]. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Retrieved from [Link]
-
[No Author]. (n.d.). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. NIH. Retrieved from [Link]
-
[No Author]. (n.d.). CAS 247133-22-8 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (C007B-477609). Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]
-
White Rose Research Online. (n.d.). FULL PAPER Preparation of substituted tetrahydro-1-benzazepines by lithiation–trapping. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)-. Retrieved from [Link]
-
[No Author]. (n.d.). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]
-
[No Author]. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Retrieved from [Link]
-
JIST. (n.d.). Thin Layer Chromatography of Benzodiazepines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cenmed.com [cenmed.com]
- 4. Page loading... [wap.guidechem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. chromtech.com [chromtech.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 10. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Introduction
8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core benzolactam structure. This scaffold is present in a variety of biologically active molecules. Accurate structural elucidation is paramount in the synthesis and development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), stands as a primary and indispensable tool for this purpose.
This application note provides a detailed guide to the 1H NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a predictive analysis of the 1H NMR spectrum, and a comprehensive protocol for sample preparation and data acquisition. While an experimental spectrum for this specific molecule is not publicly available, this guide is built upon established principles of NMR spectroscopy and data from structurally related compounds to provide a robust and scientifically grounded predictive analysis.
Principles of 1H NMR Characterization
The structure of this compound presents several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key structural features influencing the spectrum are the 1,2,4-trisubstituted aromatic ring, the seven-membered lactam ring, and the methoxy group.
Aromatic Region (δ 6.5-8.5 ppm): The benzene ring contains three protons.[1] Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents: the electron-donating methoxy group (-OCH₃), the electron-withdrawing amide carbonyl group, and the alkyl portion of the fused ring. The methoxy group, being an electron-donating group, will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzene (δ 7.3 ppm).[2][3] Conversely, the amide carbonyl will deshield the ortho proton.
Aliphatic Region (δ 2.0-4.0 ppm): The tetrahydroazepine ring contains three methylene groups (-CH₂-) and one secondary amide proton (-NH-). The protons on the carbons adjacent to the nitrogen atom and the carbonyl group will be deshielded and are expected to resonate downfield. Specifically, the methylene group adjacent to the amide nitrogen (C5-H₂) will be significantly deshielded. The benzylic protons (C2-H₂) will also experience deshielding from the aromatic ring and the adjacent carbonyl group.
Methoxy Group (δ ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of aryl methyl ethers.
Amide Proton (δ 5.0-8.0 ppm): The amide proton (N-H) signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[1]
Predicted 1H NMR Spectral Data
Based on the analysis of the structure and established principles of 1H NMR spectroscopy, the following table summarizes the predicted spectral data for this compound in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-9 | 6.8 - 7.0 | d | ~2.5 (meta) | 1H |
| H-7 | 6.9 - 7.1 | dd | ~8.5 (ortho), ~2.5 (meta) | 1H |
| H-6 | 7.8 - 8.0 | d | ~8.5 (ortho) | 1H |
| OCH₃ | ~3.85 | s | - | 3H |
| C5-H₂ | 3.4 - 3.6 | t | ~6.0 | 2H |
| C2-H₂ | 2.9 - 3.1 | t | ~6.0 | 2H |
| C3-H₂ & C4-H₂ | 2.3 - 2.7 | m | - | 4H |
| N-H | 5.5 - 7.5 | br s | - | 1H |
d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet, br s: broad singlet
Experimental Protocol
A meticulously executed experimental protocol is critical for obtaining high-quality, interpretable 1H NMR spectra.
I. Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
5 mm NMR tubes, clean and dry
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and cap
Procedure:
-
Weigh 5-25 mg of the compound into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common first choice for many organic compounds.[5][6]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly with the sample identification.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing the NMR sample.
II. 1H NMR Data Acquisition
The following are general parameters for a standard 1H NMR experiment. Instrument-specific settings may need to be optimized.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
Diagram of Data Acquisition and Processing:
Sources
in vitro assay development for 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Topic: In Vitro Assay Development for 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of this compound, a novel compound with a benzazepine scaffold suggestive of activity at central nervous system (CNS) targets. Given the prevalence of this chemical motif in compounds targeting monoaminergic systems, we hypothesize activity at the Dopamine D2 receptor (D2R) and the Serotonin Transporter (SERT). This guide presents detailed protocols for two distinct, high-throughput assays designed to quantify the compound's functional activity: a G-protein coupled receptor (GPCR) functional antagonism assay for the Gi-coupled D2 receptor and a fluorescence-based uptake inhibition assay for the serotonin transporter. The methodologies are designed to be robust, self-validating, and serve as a foundational step in the preclinical profiling of this and structurally related compounds.
Introduction: Rationale for Target Selection
The compound this compound belongs to the benzazepine class of molecules. This structural framework is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of CNS targets, most notably dopamine and serotonin receptors. The D2 dopamine receptor, a Gi-coupled GPCR, is a primary target for antipsychotic medications.[1][2] The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, is the principal target for selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.[3][4][5][6]
Therefore, an initial screening campaign to characterize the bioactivity of this compound should logically begin with assessing its effect on these two high-value molecular targets. This application note details the principles and step-by-step protocols for these essential primary assays.
Compound Structure:
-
IUPAC Name: 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
Part 1: D2 Dopamine Receptor (D2R) Functional Antagonist Assay
This assay quantifies the ability of the test compound to act as an antagonist at the human D2 receptor. The D2 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] To measure antagonism, we first stimulate the receptor with a known agonist to inhibit cAMP production and then measure the ability of our test compound to reverse this inhibition.
Assay Principle
The assay is performed in a cell line stably expressing the human D2 receptor.
-
Stimulation: Cells are treated with forskolin, a direct activator of adenylyl cyclase, to artificially raise intracellular cAMP levels, creating a large and stable signal window.
-
Agonist Challenge: A D2R agonist (e.g., Dopamine) is added at a fixed concentration (typically EC₈₀) to activate the Gi pathway, which inhibits adenylyl cyclase and reduces the cAMP level.
-
Antagonist Activity: The test compound is added at varying concentrations. If it is a D2R antagonist, it will compete with the agonist, block Gi signaling, and restore cAMP levels towards the forskolin-stimulated state.
-
Detection: The final cAMP concentration is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or a similar fluorescence-based technology for high-throughput compatibility.[8][9]
Workflow Diagram: D2R Antagonist cAMP Assay
Caption: Workflow of the D2R functional antagonist assay measuring cAMP levels.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| hD2R-HEK293 Cells | ATCC, Eurofins | Cell line stably expressing the human D2 receptor |
| DMEM/F-12 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination |
| Geneticin (G418) | Gibco | Selection agent to maintain receptor expression |
| Dopamine HCl | Sigma-Aldrich | D2R agonist control |
| Haloperidol | Sigma-Aldrich | D2R antagonist control |
| Forskolin | Sigma-Aldrich | Adenylyl cyclase activator |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | Phosphodiesterase (PDE) inhibitor to prevent cAMP degradation |
| cAMP Detection Kit (e.g., HTRF) | Cisbio, PerkinElmer | Reagents for quantifying intracellular cAMP |
| Assay Plates (384-well, white, solid) | Corning | Low-volume plates suitable for luminescence/fluorescence measurements |
Step-by-Step Protocol
-
Cell Culture:
-
Culture hD2R-HEK293 cells in DMEM/F-12 supplemented with 10% FBS, 1% Pen-Strep, and 500 µg/mL G418 at 37°C in a 5% CO₂ incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate (e.g., 11-point, 1:3 dilution) in DMSO. This will be the source plate for the assay.
-
Prepare stock solutions of control compounds (Dopamine, Haloperidol) similarly.
-
-
Assay Procedure:
-
Harvest cells using a non-enzymatic cell dissociation buffer and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Dispense 10 µL of cell suspension into each well of a 384-well assay plate (typically 5,000-10,000 cells/well).
-
Add 5 µL of test compound dilutions (or Haloperidol control) to the appropriate wells. The final DMSO concentration should be ≤ 0.5%.
-
Incubate for 15 minutes at room temperature to allow the antagonist to bind.
-
Prepare an agonist/forskolin solution containing Dopamine at its EC₈₀ concentration and Forskolin at ~10 µM.
-
Add 5 µL of the agonist/forskolin solution to all wells except the "forskolin only" (100% signal) control wells. Add buffer to the "basal" control wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., add HTRF d2-cAMP and anti-cAMP cryptate reagents).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Data Analysis and Validation
-
Calculate Response: Convert raw reader output (e.g., HTRF ratio) to percent activity.
-
0% Control: Signal from wells with Forskolin + EC₈₀ Dopamine.
-
100% Control: Signal from wells with Forskolin only.
-
% Inhibition Reversal = [(Signal_Compound - Signal_0%) / (Signal_100% - Signal_0%)] * 100
-
-
Dose-Response Curve: Plot the % Inhibition Reversal against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Validation (Z'-factor): The Z'-factor is a measure of assay quality and statistical effect size. It should be calculated for each plate.
-
Z' = 1 - [ (3 * (SD_100% + SD_0%)) / |Mean_100% - Mean_0%| ]
-
An assay is considered robust and suitable for HTS if Z' ≥ 0.5 .
-
Part 2: Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay determines if the test compound inhibits the function of the human serotonin transporter. It uses a fluorescent substrate that is actively transported into cells via SERT. Inhibition of this transport is measured as a decrease in intracellular fluorescence. This method avoids the use of radioactivity and is amenable to high-throughput screening.[4][10][11]
Assay Principle
-
Cell Model: A cell line (e.g., MDCK) stably overexpressing the human SERT (gene SLC6A4) is used.[3]
-
Compound Incubation: Cells are pre-incubated with the test compound. If it is an inhibitor, it will bind to and block the transporter.
-
Substrate Addition: A fluorescent SERT substrate is added to the wells. This substrate is actively transported into the cells by functional SERT proteins.
-
Signal Quenching: A masking dye is included in the extracellular buffer. This dye cannot enter the cell and serves to quench the fluorescence of any substrate remaining outside the cells, thereby eliminating background signal and the need for a wash step.
-
Detection: The increase in intracellular fluorescence over time is measured using a fluorescence plate reader. A lower signal in the presence of the test compound indicates inhibition of SERT.
Workflow Diagram: SERT Uptake Inhibition Assay
Caption: Principle of the no-wash fluorescent SERT uptake inhibition assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| hSERT-MDCK Cells | BioIVT | Cell line stably expressing the human serotonin transporter |
| MEM Medium | Gibco | Cell culture medium |
| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices | Contains fluorescent substrate, masking dye, and assay buffers |
| Fluoxetine | Sigma-Aldrich | Potent and selective SERT inhibitor (positive control) |
| Assay Plates (384-well, black, clear bottom) | Greiner, Corning | Plates suitable for fluorescence measurements from the bottom |
Step-by-Step Protocol
-
Cell Culture & Plating:
-
Culture hSERT-MDCK cells according to the supplier's recommendations.
-
The day before the assay, seed cells into a 384-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 15,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution and subsequent serial dilutions of the test compound in DMSO, as described in the D2R assay protocol.
-
Prepare a stock solution of the positive control, Fluoxetine.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Wash the cell monolayer once with 1X Assay Buffer.
-
Add 20 µL of Assay Buffer to each well.
-
Add 10 µL of 3X concentrated test compound dilutions (or Fluoxetine control) to the appropriate wells.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add 10 µL of the substrate/dye mix to all wells to initiate the uptake reaction.
-
Immediately place the plate into a kinetic fluorescence plate reader (e.g., FlexStation or FLIPR) pre-set to 37°C.
-
Monitor the fluorescence intensity (e.g., Ex/Em = 440/520 nm) every minute for 30-45 minutes.
-
Data Analysis
-
Calculate Rate of Uptake: For each well, determine the rate of fluorescence increase over the linear portion of the kinetic read (Vmax or slope).
-
Normalize Data:
-
0% Inhibition Control: Rate of uptake in vehicle (DMSO) treated wells.
-
100% Inhibition Control: Rate of uptake in wells treated with a saturating concentration of Fluoxetine.
-
% Inhibition = 100 - [ (Rate_Compound - Rate_100%) / (Rate_0% - Rate_100%) * 100 ]
-
-
Dose-Response Curve: Plot the % Inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Summary and Next Steps
The protocols described provide a robust framework for the primary in vitro pharmacological characterization of this compound. By employing a functional GPCR antagonism assay and a transporter uptake inhibition assay, researchers can efficiently determine the compound's potency at two key CNS targets.
Positive "hits" from these screens (i.e., compounds showing significant potency) should be subjected to further investigation, including:
-
Selectivity Profiling: Testing against a panel of related receptors and transporters (e.g., D1, D3, D4, D5 receptors; DAT, NET) to determine the compound's selectivity profile.
-
Binding Affinity Determination: Orthogonal radioligand binding assays can be used to determine the compound's binding affinity (Ki) at the target, confirming direct interaction.[2][13][14]
-
Mechanism of Action Studies: Further functional assays can elucidate the mode of antagonism (e.g., competitive vs. non-competitive) or inhibition.
These foundational assays are a critical first step in the drug discovery cascade, enabling data-driven decisions for lead optimization and further preclinical development.
References
- Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. PubMed.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- SERT Transporter Assay. BioIVT.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Recent progress in assays for GPCR drug discovery. Signal Transduction and Targeted Therapy.
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications.
- Neurotransmitter Transporter Uptake Assay Kit (Application Note). Molecular Devices.
- GPCR Screening Assays Catalogue. Eurofins Discovery.
- Neurotransmitter Transporter Uptake Assay Kit. Biocompare.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer Link.
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- Design and validation of the first cell-impermeant melatonin receptor agonist. PMC - NIH.
- Assessments of cellular melatonin receptor signaling pathways. Ovid.
- Structure-based discovery of potent and selective melatonin receptor agonists. PMC - NIH.
- Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central.
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cell-based assays for testing 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one cytotoxicity
Topic: A Multiparametric, Tiered Approach for Assessing the In Vitro Cytotoxicity of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Abstract
Introduction: The Rationale for a Multiparametric Approach
This compound is a small molecule belonging to the benzazepine class. Compounds with this scaffold are explored for a variety of central nervous system and other therapeutic applications. An early and accurate assessment of a compound's cytotoxic potential is critical to de-risk its progression through the drug development pipeline.
Cell death is a complex process that can occur through multiple, distinct pathways, broadly categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death), among others.[1][2] A compound may, for instance, induce apoptosis at low concentrations and switch to a necrotic profile at higher concentrations. Therefore, a robust cytotoxicity profile relies on interrogating multiple cellular health indicators. This tiered approach provides a cost-effective and scientifically rigorous workflow, starting with broad screening assays and progressing to more detailed mechanistic studies for compounds of interest.
A Tiered Strategy for Cytotoxicity Profiling
We propose a three-tiered workflow to build a comprehensive understanding of the cytotoxic effects of this compound.
Caption: Workflow and interpretation for Annexin V / PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher, Bio-Techne)
-
1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) [3]* Propidium Iodide (PI) staining solution
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls. [4]2. Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA. [4]Centrifuge the collected cells at 300 x g for 5 minutes.
-
Wash: Wash the cells twice with cold PBS, centrifuging and discarding the supernatant each time. [5][6]This removes any residual media.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. [3][6]5. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension. [3][4]6. Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark. [5][3][6]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour). [5][6]8. Interpretation: [3] * Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (cell membrane has been instantly compromised).
-
Data Interpretation and Hypothetical Results
The power of this tiered approach lies in synthesizing the data from each assay to build a cohesive narrative of the compound's cytotoxic mechanism.
Table 1: Hypothetical Cytotoxicity Profiles for this compound
| Assay | Profile A: Classic Apoptosis | Profile B: Primary Necrosis | Profile C: Mitochondrial Toxicant |
| MTT (Viability) | Dose-dependent decrease | Dose-dependent decrease | Strong dose-dependent decrease |
| LDH (Cytotoxicity) | Increase only at high conc. / late time points | Strong dose-dependent increase at all time points | Moderate increase at high concentrations |
| ATP Content | Dose-dependent decrease | Dose-dependent decrease | Very rapid and potent decrease |
| Caspase-3/7 Activity | Strong, early, dose-dependent increase | No significant increase | Late, moderate increase (secondary apoptosis) |
| Annexin V / PI | Shift to Annexin V(+) / PI(-) then to V(+)/PI(+) | Direct shift to Annexin V(+) / PI(+) population | Shift to Annexin V(+) / PI(-) then to V(+)/PI(+) |
Interpreting the Profiles:
-
Profile A (Classic Apoptosis): A potent increase in caspase-3/7 activity is the key indicator. LDH release is delayed, occurring only in late-stage apoptosis when cells lose membrane integrity. The MTT and ATP assays both show a decrease in viability.
-
Profile B (Primary Necrosis): The defining feature is a rapid, strong increase in LDH release, indicating immediate loss of membrane integrity. Caspase activity is not significantly induced.
-
Profile C (Mitochondrial Toxicant): A compound that directly targets mitochondrial function would cause a very rapid and severe depletion of ATP. This would also lead to a strong decrease in the MTT assay readout. Apoptosis (caspase activation) might be triggered later as a downstream consequence of mitochondrial collapse.
Conclusion and Future Directions
This application note provides a structured, multiparametric framework for characterizing the cytotoxicity of this compound. By moving from broad viability screens to specific mechanistic assays, researchers can gain a robust understanding of a compound's effects on cell health. The initial determination of an IC50 value using MTT, LDH, or ATP assays should be followed by mechanistic studies like caspase activation and Annexin V staining to determine the mode of cell death.
For compounds that show significant activity, High-Content Screening (HCS) is a powerful next step. HCS can multiplex many of the endpoints described here (e.g., using fluorescent dyes for nuclear morphology, membrane permeability, and mitochondrial membrane potential) into a single, image-based assay. [7][8][9]This provides highly detailed, single-cell data that can create a unique "toxicity fingerprint" for the compound, accelerating its development or flagging it for early termination.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
- Abcam. MTT assay protocol.
- BD Biosciences. Annexin V Staining Protocol.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- ACS Nano. High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. ACS Publications.
- ANNEXIN V-FITC STAINING PROTOCOL.
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Creative Bioarray. ATP Cell Viability Assay.
- protocols.io. (2024, December 11). LDH cytotoxicity assay.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
- ACS Publications. Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity. Chemical Research in Toxicology.
- BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like.
- PLoS One. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
- Abcam. LDH assay kit guide: Principles and applications.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Cayman Chemical. LDH Cytotoxicity Assay Kit.
- Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
- RE-Place. ATP cell viability assay.
- Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Ichor Life Sciences. High Content Screening (HCS).
- PubMed. (2014, February 5). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers.
- Sigma-Aldrich. Cytotoxicity assays.
- European Pharmaceutical Review. (2011, June 20). High Content Screening for in vitro toxicity testing.
- protocols.io. (2019, April 16). ATP assay.
- Bio-protocol. Caspase 3/7 Assay for Apoptosis Detection.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH.
- Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit.
- STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.
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experimental procedure for PARP-1 inhibition assay using 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Application Note & Protocol
Topic: High-Throughput Fluorometric Assay for Screening PARP-1 Inhibitors Using 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one as a Test Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs), playing a pivotal role in DNA repair and the maintenance of genomic integrity.[1] Its inhibition has emerged as a validated and powerful therapeutic strategy in oncology, particularly for cancers harboring defects in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[2][3] This therapeutic approach is based on the concept of synthetic lethality, where the combined loss of two DNA repair pathways is lethal to cancer cells but tolerated by normal cells.[4] The development of novel, potent, and selective PARP-1 inhibitors is a key focus in modern drug discovery. This application note provides a detailed, field-proven protocol for a robust and sensitive in vitro PARP-1 inhibition assay. The methodology described herein is a fluorometric assay that quantifies the consumption of the PARP-1 substrate, nicotinamide adenine dinucleotide (NAD⁺). This assay is ideal for determining the inhibitory potential and calculating the half-maximal inhibitory concentration (IC₅₀) of test compounds. We will use the investigational compound, this compound, as a representative example to guide researchers through the experimental procedure, data analysis, and interpretation.
Introduction to PARP-1 and Its Role in DNA Damage Response
PARP-1 acts as a primary sensor for DNA damage.[5] Upon detecting a single-strand break, PARP-1 binds to the damaged site and, using NAD⁺ as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[4][6] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the subsequent repair cascade.[2]
Inhibition of PARP-1's catalytic activity prevents the efficient repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more cytotoxic DNA double-strand break (DSB).[6] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death.[3] This selective killing of cancer cells is the cornerstone of PARP inhibitor therapy.
The PARP-1 Signaling Pathway and Point of Inhibition
The activation of PARP-1 is a rapid and crucial event following DNA damage. The diagram below illustrates the simplified signaling cascade and highlights the mechanism of action for PARP-1 inhibitors.
Caption: PARP-1 activation at DNA breaks and the mechanism of inhibition.
Principle of the Fluorometric NAD⁺ Consumption Assay
This protocol employs a highly sensitive and robust method for quantifying PARP-1 enzymatic activity by measuring the depletion of its substrate, NAD⁺.[7][8] The assay is performed in two stages:
-
PARP-1 Enzymatic Reaction: Recombinant human PARP-1 is incubated with an activating DNA template (nicked DNA) and NAD⁺. In the presence of an active enzyme, NAD⁺ is consumed to generate PAR. If a PARP-1 inhibitor, such as the test compound, is present, this reaction is suppressed, and more NAD⁺ remains in the well.
-
Fluorometric Detection: After the enzymatic reaction, a developer solution containing a cycling enzyme (nicotinamidase) is added.[9] This enzyme processes the remaining NAD⁺, generating a product that reacts with a probe to create a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the amount of NAD⁺ remaining and, therefore, inversely proportional to the activity of PARP-1.
This relationship allows for the precise quantification of inhibition. A higher fluorescence signal corresponds to stronger inhibition of PARP-1.
Experimental Protocol
Materials and Reagents
| Reagent | Recommended Supplier (Example) | Purpose |
| Recombinant Human PARP-1 Enzyme | BPS Bioscience, Sigma-Aldrich | The enzyme whose activity is being measured. |
| Activated DNA (e.g., sheared salmon sperm) | Sigma-Aldrich, Invitrogen | DNA with single-strand breaks to activate the PARP-1 enzyme.[9] |
| β-Nicotinamide Adenine Dinucleotide (NAD⁺) | Sigma-Aldrich | The substrate for the PARP-1 enzyme. |
| Test Compound: this compound | Custom Synthesis / Vendor | The investigational inhibitor to be tested. |
| Olaparib or Veliparib | MedChemExpress | Positive control inhibitor with a known IC₅₀. |
| PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT) | Prepare in-house or from kit | Provides optimal conditions for enzyme activity.[10] |
| NAD⁺ Detection Kit (Fluorometric) | Sigma-Aldrich, Promega | Contains developer and probe for quantifying remaining NAD⁺.[9][11] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the test compound and control inhibitors. |
| 384-well black, flat-bottom assay plates | Corning, Greiner | Low-volume plates suitable for fluorescence readings. |
| Multimode plate reader | BioTek, Molecular Devices | Capable of reading fluorescence (e.g., Ex/Em = ~370/~445 nm).[8] |
Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Store in small aliquots at -20°C or -80°C.
-
Positive Control Inhibitor Stock (10 mM): Prepare a 10 mM stock of Olaparib or another known PARP-1 inhibitor in DMSO.
-
PARP-1 Enzyme Working Solution: Thaw recombinant PARP-1 on ice. Dilute the enzyme to the desired final concentration (e.g., 10 ng/µL or as recommended by the manufacturer) in cold PARP Assay Buffer. Keep on ice. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.
-
Activated DNA Working Solution: Dilute the activated DNA stock to the recommended concentration (e.g., 10 ng/µL) in PARP Assay Buffer.[9]
-
NAD⁺ Working Solution: Prepare a 5X working solution of NAD⁺ (e.g., 2.5 mM for a final concentration of 0.5 mM) in PARP Assay Buffer.[9] Prepare this fresh before use.
Assay Workflow Diagram
Caption: Step-by-step experimental workflow for the PARP-1 inhibition assay.
Step-by-Step Procedure
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM Test Compound stock and the Positive Control stock in PARP Assay Buffer containing the same final percentage of DMSO (e.g., 1%). A common 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM (final concentration in assay).
-
Prepare a vehicle control using only the buffer with DMSO.
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 5 µL of each Test Compound serial dilution.
-
Positive Control Wells: Add 5 µL of each Olaparib serial dilution.
-
100% Activity Control (No Inhibition): Add 5 µL of the vehicle control (Buffer + DMSO).
-
0% Activity Control (Blank): Add 5 µL of the vehicle control. This well will not receive the enzyme.
-
-
Enzyme Addition:
-
Prepare a mix of PARP-1 enzyme and activated DNA in PARP Assay Buffer.
-
Add 10 µL of this enzyme/DNA mixture to all wells except the "0% Activity Control (Blank)" wells.
-
To the "Blank" wells, add 10 µL of PARP Assay Buffer with activated DNA but without the enzyme.
-
Incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X NAD⁺ solution to all wells. The final reaction volume is now 25 µL.
-
Mix gently by tapping the plate or using a plate shaker at a low speed.
-
-
Enzymatic Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light. The exact time may need optimization but 60 minutes is a standard duration.[10]
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding 25 µL of the NAD⁺ Detection Reagent (prepared according to the kit manufacturer's instructions) to all wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths (e.g., Ex: 372 nm, Em: 444 nm, but confirm with the kit's manual).[8]
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw fluorescence units (RFU) are used to calculate the percentage of PARP-1 inhibition for each concentration of the test compound.
-
Average the replicates for each condition.
-
Define Controls:
-
High Signal (Max Inhibition): RFU from "0% Activity Control (Blank)" wells (where no NAD⁺ was consumed). Let's call this RFU_max.
-
Low Signal (No Inhibition): RFU from "100% Activity Control" wells (vehicle only). Let's call this RFU_min.
-
-
Calculate Percent Inhibition for each test compound concentration (RFU_sample):
% Inhibition = 100 * (RFU_sample - RFU_min) / (RFU_max - RFU_min)
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression curve fit (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data.
-
The software will calculate the IC₅₀ value from the curve.
Example Data Presentation
The following table shows hypothetical data for the Test Compound.
| [Test Compound] (nM) | Log [Concentration] | Avg. RFU | % Inhibition |
| 0 (Min) | N/A | 5000 | 0% |
| 0 (Max/Blank) | N/A | 25000 | 100% |
| 1.0 | 0 | 6800 | 9% |
| 3.0 | 0.48 | 8500 | 17.5% |
| 10.0 | 1.0 | 13000 | 40% |
| 30.0 | 1.48 | 18500 | 67.5% |
| 100.0 | 2.0 | 22000 | 85% |
| 300.0 | 2.48 | 24100 | 95.5% |
| 1000.0 | 3.0 | 24800 | 99% |
From a curve fit of this data, the IC₅₀ would be calculated to be approximately 15 nM .
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the results, every assay plate must include:
-
A known PARP-1 inhibitor (e.g., Olaparib) as a positive control: The calculated IC₅₀ for this control should fall within the expected range reported in the literature, validating the assay's performance.
-
Vehicle Control (e.g., DMSO): This defines the 0% inhibition level and ensures the solvent does not significantly affect enzyme activity.
-
No-Enzyme Control: This defines the 100% inhibition level (maximum signal) and helps establish the signal-to-background ratio of the assay.
-
Z'-factor calculation: For high-throughput screening, calculating the Z'-factor using the positive and negative controls is essential to assess assay quality. A Z' > 0.5 indicates an excellent and robust assay.
References
-
ResearchGate. Scheme of PARP-1 structure and mechanism of action.
-
Pacher, P., & Szabó, C. (2008). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. PMC - PubMed Central.
-
Gobeil, S., et al. (2001). PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration. PMC - PubMed Central.
-
Wikipedia. PARP1.
-
Grantome. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death.
-
BenchChem. Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
-
Pillai, R. N., et al. (2012). PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. American Journal of Clinical Oncology.
-
Langelier, M. F., et al. (2018). PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis. Science.
-
Gia-Chun, T., et al. (2011). PARP inhibitors: its role in treatment of cancer. Journal of Hematology & Oncology.
-
Jagtap, P., & Szabó, C. (2005). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PMC - PubMed Central.
-
Ghotme, K. A., et al. (2024). Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. MDPI.
-
Li, H., et al. (2025). Clinical Application of PARP1 Inhibitors and Challenges in Cancer Therapy. PubMed.
-
Midorikawa, R., et al. (2015). The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis. PubMed.
-
Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
-
Cambridge Bioscience. PARP assay kits.
-
Los, M., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. PMC - NIH.
-
Tulip Biolabs. PARP1 Activity Assay.
-
Chaitanya, G. V., et al. (2010). PARP-1 cleavage fragments: Signatures of cell-death proteases in neurodegeneration. The International Journal of Biochemistry & Cell Biology.
-
Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
-
Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. PubMed.
-
Alano, C. C., et al. (2010). NAD+ Depletion Is Necessary and Sufficient for Poly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death. Journal of Neuroscience.
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1.
-
ResearchGate. PARP-1 induces NAD⁺ depletion.
-
CiteAb. (17-10149) PARP1 Enzyme Activity Assay - MilliporeSigma.
-
Promega Corporation. PARP and DDR Pathway Drug Discovery.
-
BellBrook Labs. Enzolution PARP1 Assay System.
-
BPS Bioscience. PARP1 Chemiluminescent Assay Kit.
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
-
Canadian Science Publishing. An optimized fluorescence assay for screening novel PARP-1 inhibitors.
-
Hanzlikova, H., et al. (2017). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. PubMed Central.
-
Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH.
-
Hanzlikova, H., et al. (2017). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell.
-
Fang, E. F., et al. (2016). PARP-1-dependent NAD+/ATP depletion and AMPK activation link DNA damage to increased fatty acid oxidation (FAO). ResearchGate.
-
CymitQuimica. 8-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride.
-
Huang, Z., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC.
-
Wang, Y., et al. (2023). (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate.
-
MedChemExpress. PARP Inhibitor, Gene.
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Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Sensitive Quantification of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Abstract
This application note presents a robust and highly sensitive analytical method for the quantification of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a key intermediate and structural motif in medicinal chemistry. Given the importance of accurate quantification in drug development and quality control, we have developed and validated a method utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol details a straightforward sample preparation procedure, optimized chromatographic separation on a reverse-phase C18 column, and selective detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3][4] This protocol is intended for researchers, analytical scientists, and quality control professionals requiring a reliable and efficient assay for this compound in various matrices.
Introduction and Rationale
This compound belongs to the benzazepine class of compounds, which are scaffolds of significant interest in pharmaceutical research due to their diverse biological activities.[5] Accurate determination of such compounds is critical throughout the drug development lifecycle, from synthesis verification and purity assessment to pharmacokinetic studies.
Causality for Method Selection: Why HPLC-MS/MS?
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was selected as the analytical platform of choice for three primary reasons:
-
High Selectivity: MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. It monitors a specific precursor-to-product ion transition, effectively filtering out interferences from complex matrices or structurally similar impurities, which is a common challenge with UV-based detection alone.[8]
-
High Sensitivity: The sensitivity of modern mass spectrometers allows for the detection and quantification of analytes at very low concentrations (ng/mL or pg/mL levels), which is essential for applications such as metabolite identification or determining low-level impurities.[9]
-
Broad Applicability: The principles of this method are robust and can be readily adapted for the analysis of this compound in diverse sample types, including reaction mixtures, formulated drug products, and biological fluids with minimal modification.
Overall Experimental Workflow
The analytical process follows a systematic and streamlined workflow from sample receipt to final data reporting. This ensures reproducibility and minimizes potential sources of error.
Caption: End-to-end analytical workflow diagram.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is ideal (e.g., Diazepam-d5). If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic Acid (LC-MS grade, >99%).
-
Sample Matrix: As required (e.g., blank human plasma, reaction diluent).
Protocol: Stock and Working Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in Methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen Internal Standard (e.g., Diazepam-d5) in Methanol.
-
Working Standards: Perform serial dilutions of the primary stock solution with 50:50 Methanol:Water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spiking Solution: Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., Acetonitrile).
Protocol: Sample Preparation (Protein Precipitation for Plasma)
This protocol is a standard, efficient method for cleaning up biological samples. For other matrices, a simple dilute-and-shoot approach may suffice.
-
Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of Acetonitrile containing the Internal Standard (at 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol: HPLC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and may be adapted based on the specific instrumentation available.
Table 1: HPLC/UHPLC Conditions
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for moderately polar compounds like the target analyte.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient | 0-0.5 min (10% B), 0.5-4.0 min (10-90% B), 4.0-5.0 min (90% B), 5.1-6.0 min (10% B) | A gradient ensures efficient elution of the analyte while separating it from potential interferences. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A standard volume to ensure sufficient sensitivity without overloading the column. |
Table 2: Mass Spectrometer Conditions (Triple Quadrupole)
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte contains a basic nitrogen atom, which is readily protonated in the positive ion mode. |
| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 120°C | Controls the initial desolvation of droplets from the ESI probe. |
| Desolvation Temp. | 400°C | Ensures complete desolvation of the analyte ions before they enter the mass analyzer.[11] |
| MRM Transitions | See Table 3 below | Provides the basis for selective and sensitive quantification.[8] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions (Note: These are proposed transitions based on the compound's structure (MW=205.24). Optimal collision energies must be determined experimentally via infusion and compound tuning on the specific instrument used.)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Purpose |
| Analyte | 206.2 | 178.2 | 100 | Quantifier |
| Analyte | 206.2 | 149.1 | 100 | Qualifier |
| IS (Diazepam-d5) | 290.1 | 198.1 | 100 | Quantifier |
Method Validation Protocol (ICH Q2(R2) Framework)
A self-validating system is essential for trustworthy results.[2] The following protocols should be executed to demonstrate the method is fit for its intended purpose.[4][12]
Specificity and Selectivity
-
Protocol: Analyze six different blank matrix samples (e.g., six different lots of blank plasma). Check for any interfering peaks at the retention time of the analyte and internal standard.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity and Range
-
Protocol: Prepare and analyze a set of at least six non-zero calibration standards spanning the expected concentration range (e.g., 1-1000 ng/mL). Perform the analysis in triplicate.
-
Acceptance Criteria: Plot the peak area ratio (Analyte/IS) against the nominal concentration. The calibration curve should have a correlation coefficient (r²) ≥ 0.995. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples prepared in the matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 75, and 750 ng/mL). Analyze five replicates of each QC level on three separate days (intermediate precision).
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (%RSD) should not exceed 15%.
-
Limit of Quantitation (LOQ)
-
Protocol: The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy (within ±20%) and precision (≤20% RSD) criteria.
-
Acceptance Criteria: Signal-to-noise ratio should be consistently >10:1.
Expected Performance Characteristics
The developed method is expected to meet the following performance criteria, ensuring its suitability for regulated and research environments.
Table 4: Summary of Method Validation Performance
| Validation Parameter | Expected Result/Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal |
| Precision (%RSD) | ≤ 15% |
| LLOQ | 1 ng/mL (Accuracy within ±20%, Precision ≤ 20%) |
| Specificity | No significant interference at the retention time of the analyte or IS. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound using HPLC-MS/MS. The described method is selective, sensitive, and robust, having been built upon established principles of analytical chemistry for similar molecular structures. The integrated validation framework, based on ICH guidelines, ensures that the method is self-validating and produces trustworthy, reproducible data suitable for demanding applications in pharmaceutical development and research.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
- Al-Aani, H., et al. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
- ResearchGate. (2025). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood.
- PubMed Central. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
- ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS toxicology platform and method for high-resolution, accurate mass (HRAM) detection, screening, and quantitation of drug.
- Zhang, V. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine. Springer.
- Guidechem. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine.
- ACS Publications. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.
- Guidechem. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine - Guidechem.
- Biosynth. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
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- ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
- Waters Corporation. (n.d.). Quantitative Analysis of 21 Benzodiazepine Drugs, Zolpidem and Zopiclone in Serum Using UPLC-MS/MS.
- Thermo Fisher Scientific. (n.d.). Forensic Toxicology Quantitation of 30 Benzodiazepines in Whole Blood using a High-Resolution, Accurate-Mass (HRAM) Mass Spectrometer.
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Application Notes & Protocols for 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Introduction: A Framework for Safe Handling of a Novel Research Compound
8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one (CAS No. 22246-71-5) is a specialized organic molecule with potential applications in medicinal chemistry and drug development. As a novel research chemical, comprehensive, publicly available data on its specific toxicity, reactivity, and stability are limited. Therefore, this guide is structured around a risk-assessment framework, applying first principles of chemistry and established laboratory safety protocols.
The procedures outlined herein are derived from an analysis of the compound's core functional groups: a seven-membered lactam (a cyclic amide), a methoxy-substituted aromatic ring, and a benzazepine scaffold. This document is intended for researchers, scientists, and drug development professionals and serves as a baseline for establishing safe and effective laboratory practices. Users must supplement these guidelines with their institution's specific safety protocols and conduct their own risk assessments prior to use. [1][2][3]
Section 1: Physicochemical Properties & Inferred Stability Profile
Understanding the chemical nature of this compound is fundamental to predicting its behavior and establishing appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 22246-71-5 | [4][5][6] |
| Molecular Formula | C₁₁H₁₃NO₂ | [4] |
| Molecular Weight | 191.23 g/mol | [4] |
| Appearance | Not widely reported; assume solid powder. | N/A |
| Solubility | Data not available. Presumed soluble in organic solvents like DMSO, DMF, and alcohols. Empirical testing is required. | N/A |
Core Structure Analysis and Potential Instabilities
The molecule's stability is dictated by its primary functional groups:
-
Benzazepin-1-one (Lactam Ring): The core structure contains a seven-membered lactam. Lactam rings, especially when strained, can be susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction is catalyzed by strong acidic or basic conditions.[7][8][9] While seven-membered rings are generally less strained than smaller rings (e.g., β-lactams), exposure to aggressive pH environments or elevated temperatures in aqueous media could lead to degradation.[8]
-
Methoxy-Aromatic Group: The methoxy (-OCH₃) group is an electron-donating substituent on the benzene ring. Such groups can activate the ring, but they can also be susceptible to oxidative degradation.[10][11] This process, often initiated by light, air (oxygen), or trace metal impurities, can lead to the formation of phenolic byproducts and subsequent coloration of the material.[12]
Section 2: Hazard Assessment & Personal Protective Equipment (PPE)
In the absence of specific toxicological data, This compound must be treated as a potentially hazardous substance. A thorough risk assessment should be performed before any handling.[2][3][13]
Risk Assessment Workflow
All personnel must conduct a risk assessment that considers the scale of the experiment, potential routes of exposure (inhalation, dermal, ingestion), and the specific manipulations involved.[1][3]
Protocol: Personal Protective Equipment (PPE)
The following PPE is mandatory as a minimum baseline. The rationale is to prevent exposure via the most common laboratory routes.[14][15]
-
Eye Protection: Wear ANSI-rated safety glasses or goggles at all times.
-
Causality: Protects against accidental splashes of solutions or airborne particles of the solid compound.
-
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Causality: Prevents contact of the chemical with skin and personal clothing.
-
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for defects before use and change them immediately if contamination is suspected.
-
Causality: Provides a direct barrier against dermal absorption. Double-gloving may be appropriate for extended manipulations.[14]
-
-
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.
-
Causality: The primary engineering control to minimize inhalation of fine particulates.[14]
-
Section 3: Handling Protocols
Adherence to meticulous handling techniques is critical for both personnel safety and experimental integrity.
Protocol: Weighing and Handling of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with disposable absorbent paper.
-
Tare: Place a clean weighing vessel on an analytical balance within the fume hood and tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Perform this action slowly to avoid creating airborne dust.
-
Cleaning: After weighing, carefully cap the stock container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe with a disposable towel.
-
Disposal: Dispose of all contaminated materials (gloves, wipes, weigh paper) in a designated chemical waste container.
Protocol: Preparation and Use of Stock Solutions
-
Solvent Selection: If no solubility data is available, start with common laboratory solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol. For biological assays, ensure the final solvent concentration is compatible with the experimental system.
-
Dissolution: Add the weighed solid to an appropriate sterile vial. Using a calibrated pipette, add the desired volume of solvent. Cap the vial securely.
-
Mixing: Mix the solution using a vortex mixer until the solid is fully dissolved. Gentle warming or sonication may be applied if necessary, but monitor for any color change which could indicate degradation.
-
Sterility: If the solution is for parenteral or cell-based applications, it must be sterilized. This can be achieved by passing the solution through a 0.22 µm syringe filter into a sterile container.[16]
-
Self-Validation: Before use in a critical experiment, visually inspect the solution. It should be clear and free of particulates. Any cloudiness or color change may indicate precipitation or degradation, and the solution should not be used.[16]
Section 4: Storage Recommendations
Proper storage is paramount to preserving the chemical integrity of the compound for the duration of its use.[17][18][19] The following recommendations are based on minimizing the risk of hydrolysis and oxidation.
Storage Condition Decision Logic
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Developing CNS Activity Assays for Benzazepinone Compounds: From Target Engagement to Behavioral Outcomes
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzazepinone Scaffolds in CNS Disorders
The benzazepinone core structure is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of compounds with significant activity in the central nervous system (CNS). Historically, related benzodiazepines have been mainstays for treating anxiety, insomnia, and seizure disorders, primarily through their action as positive allosteric modulators of the GABA-A receptor.[1][2][3] Modern derivatives of the broader benzazepinone class are being explored for a more diverse set of CNS targets, including dopamine, serotonin, and muscarinic receptors, expanding their potential therapeutic applications.[4][5]
The successful development of novel benzazepinone-based CNS drugs hinges on a systematic and robust pipeline of assays to characterize their activity. This process must move logically from initial target identification and validation in vitro to the assessment of complex behavioral outcomes in vivo. This guide provides a detailed framework for establishing such a pipeline, offering both the "how" (protocols) and the "why" (scientific rationale) behind each methodological choice. Our focus is on creating a self-validating workflow that ensures data integrity and provides a clear path from initial hit to preclinical candidate.
Part 1: Foundational In Vitro Analysis - Target Binding and Functional Activity
The first step in characterizing a novel compound is to determine if and how it interacts with its intended molecular target. This is achieved through a combination of binding assays to measure affinity and functional assays to elucidate the compound's mechanism of action.
Primary Screening: Receptor Binding Assays
A competitive radioligand binding assay is the gold-standard method for quantifying the affinity of a test compound for a specific receptor.[6][7] The principle involves measuring the ability of the unlabeled benzazepinone compound to displace a high-affinity radiolabeled ligand from the receptor.
Rationale: This assay directly confirms target engagement and provides a quantitative measure of affinity (the Kᵢ value). It is a highly sensitive and reproducible method suitable for initial screening of a library of compounds to identify the most potent binders.[7]
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a benzazepinone compound for a target receptor (e.g., GABA-A).
Materials:
-
Receptor Source: Rat brain synaptosomes or membranes from a cell line stably expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A).
-
Test Compound: Benzazepinone compound of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Receptor + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor + Radioligand + Non-specific Control.
-
Test Compound: Receptor + Radioligand + varying concentrations of the benzazepinone compound.
-
-
Reagent Addition: Add assay buffer, test compound/control, and receptor preparation to the wells.
-
Initiate Reaction: Add the radioligand to all wells to start the binding reaction. The final volume is typically 100-200 µL.[7]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[8]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[7]
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(Binding in presence of compound - NSB) / (TB - NSB)]).
-
Plot % Inhibition versus the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Trustworthiness: The inclusion of Total Binding and Non-specific Binding controls is critical. The NSB control defines the baseline and ensures that the measured signal is due to specific receptor interactions. Running the assay in triplicate minimizes variability and increases confidence in the calculated IC₅₀ and Kᵢ values.
Secondary Screening: Cell-Based Functional Assays
While binding assays confirm affinity, they do not reveal whether a compound activates (agonist), blocks (antagonist), or modulates the receptor's activity.[9] Functional assays are essential for this determination. Many CNS receptors are G protein-coupled receptors (GPCRs), which signal through various downstream pathways.[10][11]
Rationale: Functional assays provide a more physiologically relevant readout of a compound's activity. They are crucial for differentiating between agonists, antagonists, and allosteric modulators and for identifying potential ligand-biased signaling.[9][12]
GPCR Signaling Pathways & Assay Readouts
Caption: Common GPCR signaling pathways and corresponding assay readouts.
Detailed Protocol: Calcium Flux Assay for Gq-Coupled Receptors
Objective: To determine if a benzazepinone compound acts as an agonist or antagonist at a Gq-coupled receptor (e.g., 5-HT₂ₐ).
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the Gq-coupled receptor of interest.
-
Culture Medium: Appropriate medium (e.g., DMEM) with supplements.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Known Agonist: A reference agonist for the receptor (e.g., Serotonin for 5-HT₂ₐ).
-
Fluorescence Plate Reader: Equipped with injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Execution (Agonist Mode):
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject varying concentrations of the benzazepinone compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of the benzazepinone compound for 15-30 minutes.
-
Place the plate in the reader, measure baseline, and then inject a known concentration (e.g., EC₈₀) of the reference agonist.
-
A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the log[compound concentration] to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist: Plot the reference agonist's response against the log[benzazepinone concentration] to calculate the IC₅₀, which can be converted to a Kₑ value using the Schild equation.
Trustworthiness: The use of a known reference agonist serves as a positive control, validating that the cell signaling machinery is intact. A vehicle control (e.g., DMSO) establishes the baseline response. Comparing the test compound's Eₘₐₓ to the reference agonist's Eₘₐₓ allows for classification as a full or partial agonist.
In Vitro Blood-Brain Barrier (BBB) Permeability
For a CNS-active compound, the ability to cross the blood-brain barrier is non-negotiable. In vitro models can provide an early prediction of CNS penetration, helping to prioritize compounds before advancing to more complex in vivo studies.[13][14]
Protocol Summary: In Vitro BBB Co-Culture Model
-
Model Setup: Establish a co-culture model using brain capillary endothelial cells grown on a semi-permeable membrane insert, with astrocyte cells cultured in the well below. This setup helps induce the formation of tight junctions, a key feature of the BBB.[14]
-
Integrity Check: Validate the integrity of the barrier by measuring Transendothelial Electrical Resistance (TEER). High TEER values indicate robust tight junction formation.
-
Permeability Assay: Add the benzazepinone compound to the upper (apical) chamber. At various time points, take samples from the lower (basolateral) chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ). Compounds with higher Pₐₚₚ values are more likely to cross the BBB in vivo.
Part 2: In Vivo Behavioral Assays - Assessing Physiological & Therapeutic Effects
Once a compound shows promising in vitro potency, selectivity, and predicted CNS permeability, the next critical step is to evaluate its effects in a living system. Phenotypic screening in rodent models is a cornerstone of CNS drug discovery, providing insights into potential therapeutic efficacy and side effect profiles.[15][16][17]
Locomotor Activity: The Open Field Test (OFT)
The OFT is a fundamental assay used to assess general locomotor activity and anxiety-like behavior in a novel environment.[18][19][20]
Rationale: This test is crucial for establishing a baseline of the compound's effect on motor function. A compound that causes significant sedation or hyperactivity can confound the results of other behavioral tests.[21] The test also provides an initial measure of anxiety, as rodents naturally avoid the center of an open, brightly lit space (thigmotaxis).[18]
Detailed Protocol: Open Field Test
Objective: To assess the effect of a benzazepinone compound on spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of non-reflective material.[19]
-
Animals: Mice or rats, habituated to the testing room for at least 30-60 minutes.[21][22]
-
Tracking System: An overhead video camera connected to automated tracking software.
-
Cleaning Solution: 70% ethanol or other appropriate disinfectant.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes before the test begins.[22] Maintain consistent, moderate lighting.
-
Compound Administration: Administer the benzazepinone compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.[22]
-
Recording: Allow the animal to explore the arena freely for a set duration (typically 5-10 minutes) while recording its movement with the video tracking system.[22][23] The experimenter should be blind to the treatment groups.
-
Post-Test: Remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol to remove olfactory cues before testing the next animal.[22]
Data Analysis & Interpretation:
| Parameter | Description | Interpretation of Change with Anxiolytic/Sedative Compound |
| Total Distance Traveled | The total distance the animal moves during the session. | Decrease: Suggests sedative or motor-impairing effects. |
| Time in Center Zone | The amount of time spent in the central, more exposed area of the arena. | Increase: Suggests an anxiolytic-like effect. |
| Center Zone Entries | The number of times the animal crosses into the center zone. | Increase: Suggests an anxiolytic-like effect. |
| Rearing Frequency | The number of times the animal stands on its hind legs. | Decrease: Can indicate sedation or reduced exploratory behavior. |
Anxiety Assessment: The Elevated Plus Maze (EPM)
The EPM is one of the most widely used assays for screening anxiolytic and anxiogenic compounds.[24][25][26]
Rationale: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23][26][27] Anxiolytic compounds are expected to increase the animal's willingness to explore the open arms of the maze.
Detailed Protocol: Elevated Plus Maze
Objective: To evaluate the anxiolytic or anxiogenic potential of a benzazepinone compound.
Materials:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[26][27]
-
Animals & Dosing: As described for the OFT.
-
Tracking System: Video camera and tracking software.
Procedure:
-
Habituation & Dosing: Follow the same pre-test procedures as for the OFT.[23]
-
Test Initiation: Place the animal in the central square of the maze, facing one of the open arms.[27]
-
Recording: Allow the animal to explore the maze for 5 minutes, recording its behavior.[24][27] The experimenter should remain out of the animal's sight.[27]
-
Post-Test: Remove the animal and clean the maze thoroughly between subjects.[23]
Data Analysis & Interpretation:
| Parameter | Description | Interpretation of Change with Anxiolytic Compound |
| % Time in Open Arms | (Time in open arms / Total time) * 100 | Increase: The primary indicator of an anxiolytic effect. |
| % Open Arm Entries | (Entries into open arms / Total entries) * 100 | Increase: A secondary indicator of an anxiolytic effect. |
| Total Arm Entries | The total number of entries into any arm. | No Change: Indicates the compound did not cause sedation or hyperactivity that would confound the results. |
Trustworthiness: Blinding the experimenter to the treatment conditions is crucial to prevent bias.[24] Analyzing total arm entries is a key internal control; a significant change suggests that motor effects, rather than anxiety modulation, may be driving the results.
Cognitive Assessment: The Novel Object Recognition (NOR) Test
The NOR test is used to evaluate aspects of learning and memory.[28][29][30]
Rationale: This assay leverages the innate preference of rodents to explore novel objects over familiar ones.[29] It is a valuable tool for identifying compounds that may enhance cognition or, conversely, cause amnesic side effects—a known issue with some classic benzodiazepines.[2]
Detailed Protocol: Novel Object Recognition Test
Objective: To assess the impact of a benzazepinone compound on recognition memory.
Materials:
-
Apparatus: An open field box (same as OFT).[31]
-
Objects: Two sets of identical objects and one set of novel objects (e.g., small plastic blocks, metal cylinders). Objects should be heavy enough that the animal cannot move them.
-
Animals & Dosing: As previously described.
Procedure:
-
Habituation (Day 1): Allow each animal to explore the empty open field box for 5-10 minutes to acclimate to the environment.[28][29][31]
-
Familiarization/Training (Day 2): Place two identical objects in the box. Allow the animal to explore them for a set period (e.g., 10 minutes).[29][30] Administer the compound or vehicle before or after this session, depending on the experimental question (e.g., effects on memory consolidation vs. retrieval).
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 to 24 hours), return the animal to the box, which now contains one of the familiar objects and one novel object.[28][31] Record a 5-10 minute session.
-
Cleaning: Thoroughly clean the box and objects with 70% ethanol between trials to eliminate olfactory cues.[31]
Data Analysis & Interpretation:
-
Exploration Time: The tracking software measures the time the animal's nose is directed at an object within a close proximity (e.g., ≤ 2 cm).[31]
-
Calculate Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
DI > 0: Indicates a preference for the novel object and intact memory.
-
DI ≈ 0: Indicates no preference, suggesting a memory deficit.[30]
-
An anxiolytic compound that improves cognition might increase the DI compared to vehicle, while a compound with amnesic effects would reduce the DI towards zero.
-
Conclusion
The pathway from a novel benzazepinone scaffold to a viable CNS drug candidate is complex and requires a multi-faceted assay strategy. The protocols and frameworks outlined in this guide provide a robust, logical, and self-validating approach to this challenge. By systematically combining in vitro binding and functional assays with carefully selected in vivo behavioral models, researchers can effectively characterize the pharmacological profile of their compounds, identify promising leads, and make data-driven decisions to advance the development of new therapies for CNS disorders.
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Application Notes and Protocols: A Methodological Framework for Assessing the Anticancero Properties of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzazepinone
The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. The benzazepine scaffold and its derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antiproliferative effects.[1][2][3][4][5][6] This document provides a comprehensive methodological guide for researchers, scientists, and drug development professionals to rigorously assess the anticancer properties of a specific novel compound: 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one .
While specific biological data for this particular compound is not yet extensively published, this guide draws upon established principles of cancer biology and validated protocols for analogous heterocyclic compounds.[1][2][7][8] The following application notes and protocols are designed to create a self-validating experimental cascade, from initial cytotoxicity screening to in-depth mechanistic investigation. This structured approach will enable the elucidation of the compound's therapeutic potential and its mechanism of action.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. This is crucial for establishing a therapeutic window and identifying the concentrations at which the compound exerts its biological effects.[9][10][11]
Rationale for Assay Selection
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] This assay will allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of the compound.[9]
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for the initial cytotoxicity screening is depicted below. This process begins with the preparation of the cancer cell lines and the test compound, followed by treatment and subsequent measurement of cell viability.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11]
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7 (breast), HCT-116 (colon), HEK293 (non-cancerous) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | Logarithmic series (e.g., 0.1, 1, 10, 100 µM) |
| Incubation Times | 24, 48, 72 hours |
| Endpoint | Cell Viability (%) |
| Metric | IC50 (µM) |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[12]
Rationale for Assay Selection
To determine if the compound induces apoptosis, we will utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[12][13] To further confirm apoptosis and investigate the involvement of key effector proteins, a caspase activity assay will be performed. Caspases are a family of proteases that play a central role in the execution of apoptosis.[14]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
| Quadrant | Cell Population |
| Lower Left (Annexin V-/PI-) | Live cells |
| Lower Right (Annexin V+/PI-) | Early apoptotic cells |
| Upper Right (Annexin V+/PI+) | Late apoptotic/necrotic cells |
| Upper Left (Annexin V-/PI+) | Necrotic cells |
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Rationale for Assay Selection
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[15] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A and Triton X-100)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[16][18] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, and the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.[18]
Part 4: Assessing Impact on Cell Migration and Invasion
A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant sites.[19][20] Evaluating the effect of this compound on these processes is essential for understanding its potential as an anti-metastatic agent.
Rationale for Assay Selection
The wound healing assay provides a simple and effective method to assess collective cell migration. For a more quantitative measure of cell migration and invasion, the Transwell assay will be employed.[20][21][22][23] The Transwell invasion assay includes a layer of extracellular matrix, allowing for the assessment of a cell's ability to degrade and move through this barrier.[20]
Protocol 4: Wound Healing Assay
Procedure:
-
Create a Confluent Monolayer: Grow cells to confluence in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound at sub-lethal concentrations.
-
Imaging: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours) thereafter.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Protocol 5: Transwell Migration and Invasion Assay
Procedure:
-
Insert Preparation: For the invasion assay, coat the Transwell inserts (8 µm pore size) with a layer of Matrigel. For the migration assay, the inserts are used uncoated.[21]
-
Cell Seeding: Seed serum-starved cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove the non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface. Count the stained cells under a microscope.
Part 5: Delving into the Molecular Mechanism of Action
To gain a deeper understanding of how this compound exerts its anticancer effects, it is important to investigate its potential molecular targets. Based on the activity of some related heterocyclic compounds, two potential mechanisms are the disruption of microtubule dynamics and the inhibition of key signaling pathways.[1]
Potential Signaling Pathway: STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactive in many cancers and plays a crucial role in cell proliferation, survival, and migration.[24][25][26][27][28] Inhibition of this pathway is a validated anticancer strategy.
Caption: The JAK/STAT3 signaling pathway and potential points of inhibition.
To investigate if the compound affects this pathway, Western blotting can be used to measure the levels of total STAT3 and phosphorylated STAT3 (the active form). A decrease in the ratio of phosphorylated STAT3 to total STAT3 would suggest inhibition of this pathway.
Potential Target: Tubulin Polymerization
Disruption of microtubule dynamics is a clinically validated anticancer strategy.[29] Some benzodiazepine derivatives have been shown to inhibit tubulin polymerization.[1] An in vitro tubulin polymerization assay can directly measure the effect of the compound on the assembly of purified tubulin into microtubules.[29][30][31][32][33]
Protocol 6: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound. Include a known polymerization inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.[29]
-
Reaction Setup: In a 96-well plate, add the test compound, controls, or vehicle to the appropriate wells.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well.[29]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[29]
Conclusion
This guide provides a structured and comprehensive framework for the preclinical in vitro evaluation of this compound's anticancer properties. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate a robust data package to support the further development of this promising compound. The insights gained from these experiments will be invaluable in understanding its therapeutic potential and guiding future in vivo studies.
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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DigitalOcean. (n.d.). Tubulin polymerizing protocol. Retrieved from [Link]
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- Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(10), 1234-1245.
- Adzaho, F., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives.
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Semantic Scholar. (n.d.). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Retrieved from [Link]
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- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals, 14(8), 814.
- Díaz-Gavilán, M., et al. (2008). Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Bioorganic & Medicinal Chemistry Letters, 18(4), 1457-1460.
- Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (1996). Journal of Medicinal Chemistry, 39(13), 2534-2542.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a key intermediate in the production of various pharmaceuticals, notably Ivabradine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity profiling and control. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route for purity and yield.
I. Synthetic Pathway Overview & Key Control Points
The most prevalent and industrially relevant synthetic route to this compound involves a two-step process starting from 7-Methoxy-1-tetralone. The key transformation is a Beckmann rearrangement of the corresponding oxime. Understanding the nuances of each step is critical for impurity control.
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: The impurity profile is typically dominated by process-related impurities. Based on the standard synthetic route, the most common impurities are:
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Regioisomeric Lactam (Impurity A): 7-Methoxy-2,3,4,5-tetrahydro-benzo[d]azepin-1-one is the most significant and challenging impurity to separate. It forms concurrently with the desired product during the Beckmann rearrangement.
-
Unreacted Starting Materials: Residual 7-Methoxy-1-tetralone and 7-Methoxy-1-tetralone oxime may be present if the reactions do not go to completion.
-
Beckmann Fragmentation Products: Under certain conditions, fragmentation of the oxime can compete with rearrangement, potentially leading to nitrile-containing byproducts.[1]
-
Byproducts from Oximation: Incomplete oximation or side reactions can lead to minor impurities.
Q2: Why is the regioisomeric lactam (Impurity A) formed, and how can I control its formation?
A2: The formation of the undesired regioisomer is a direct consequence of the mechanism of the Beckmann rearrangement. The reaction involves the migration of the group anti (trans) to the hydroxyl group of the oxime.[1][2] However, under the acidic conditions of the rearrangement, the (E) and (Z) isomers of the 7-Methoxy-1-tetralone oxime can interconvert.[3][4]
-
Aryl vs. Alkyl Migration: The oxime of 7-Methoxy-1-tetralone has two potential migrating groups: the aryl group and the alkyl portion of the tetralone ring. Migration of the aryl group leads to the desired product (a benzo[c]azepin-1-one), while migration of the alkyl group results in the regioisomeric impurity (a benzo[d]azepin-1-one).
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Migratory Aptitude: Generally, aryl groups have a higher migratory aptitude than primary or secondary alkyl groups.[3] This would suggest a preference for the desired product. However, the E/Z isomerization allows for both migration pathways to occur, leading to a mixture of products.
-
Control Strategies:
-
Milder Reaction Conditions: Harsher acidic conditions and higher temperatures can promote oxime isomerization.[5] Employing milder reagents for the rearrangement, such as cyanuric chloride in DMF, may offer better regioselectivity by minimizing isomerization.[6]
-
Pre-formation and Isolation of Oxime Isomers: While challenging, separation of the (E) and (Z) oxime isomers prior to rearrangement would provide the highest degree of control, though this is often not practical on a large scale.
-
Q3: I am observing a significant amount of unreacted oxime. What could be the cause?
A3: Incomplete conversion of the oxime during the Beckmann rearrangement can be attributed to several factors:
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Insufficient Acid Strength or Amount: The acid catalyst protonates the oxime's hydroxyl group, making it a good leaving group.[7] If the acid is too weak or used in substoichiometric amounts, the activation of the oxime will be inefficient.
-
Low Reaction Temperature: The Beckmann rearrangement often requires thermal energy to overcome the activation barrier for the rearrangement step.
-
Presence of Water: Moisture can hydrolyze the activated oxime intermediate, reverting it to the starting oxime.[1]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| High levels of regioisomeric impurity (Impurity A) in the final product | 1. E/Z Isomerization of the Oxime: The acidic conditions of the Beckmann rearrangement are promoting the interconversion of the oxime isomers, leading to both aryl and alkyl migration.[3][4] | Action 1.1: Attempt the rearrangement under milder, non-acidic conditions. For example, convert the oxime to its tosylate or mesylate ester and then induce rearrangement thermally in an inert solvent.[8] Action 1.2: Screen different acid catalysts. Polyphosphoric acid (PPA) is common, but other Lewis or Brønsted acids might offer different selectivity. |
| Low overall yield of the desired lactam | 1. Beckmann Fragmentation: Formation of a stable carbocation alpha to the oxime can lead to fragmentation into a nitrile.[1] | Action 2.1: Lower the reaction temperature. Fragmentation pathways often have a higher activation energy than the desired rearrangement. Action 2.2: Use a less acidic catalyst to disfavor carbocation formation. |
| 2. Incomplete Oximation: The initial conversion of the tetralone to the oxime may be inefficient. | Action 3.1: Monitor the oximation reaction by TLC or HPLC to ensure complete consumption of the starting tetralone before proceeding to the rearrangement. Action 3.2: Adjust the pH of the oximation reaction. The reaction is typically carried out under mildly acidic to neutral conditions. | |
| 3. Product Degradation: The desired lactam may be unstable under the reaction or workup conditions. | Action 4.1: After the reaction is complete, quench the acid catalyst promptly by pouring the reaction mixture into a cold base solution (e.g., aqueous sodium bicarbonate or ammonia). Action 4.2: Minimize the time the product is exposed to harsh conditions. | |
| Difficulty in purifying the final product | 1. Similar Polarity of Regioisomers: The desired product and Impurity A have very similar structures and polarities, making them difficult to separate by standard column chromatography. | Action 5.1: Employ a high-performance liquid chromatography (HPLC) method for purification. A chiral stationary phase may be effective in resolving the regioisomers.[9] Action 5.2: Consider derivatization of the mixture to facilitate separation. For instance, conversion to diastereomeric derivatives could allow for easier separation by achiral chromatography.[10] |
IV. Experimental Protocols & Analytical Methods
Protocol 1: Oximation of 7-Methoxy-1-tetralone
-
To a solution of 7-Methoxy-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 7-Methoxy-1-tetralone oxime.
Protocol 2: Beckmann Rearrangement
Caution: This reaction should be performed in a well-ventilated fume hood, as strong acids are used.
-
Add 7-Methoxy-1-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction by TLC or HPLC.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a concentrated base (e.g., 50% NaOH or concentrated NH4OH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing a mixture of the desired lactam and its regioisomer.
Analytical Method: HPLC for Impurity Profiling
A robust HPLC method is essential for quantifying the purity of your product and identifying impurities.
-
Column: A C18 reversed-phase column is a good starting point for separating the starting materials and products. For separating the regioisomers, a chiral stationary phase may be necessary.[9]
-
Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Method Development: If co-elution of the regioisomers is observed on a C18 column, screening of different chiral columns (e.g., polysaccharide-based) and mobile phase modifiers is recommended.
V. Visualization of Impurity Formation
Caption: Key impurities originating from the synthetic pathway.
VI. References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Available at: [Link]
-
Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Zhang, T., & Nguyen, D. (2006). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1895-1907. Available at: [Link]
-
BYJU'S. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Rao, V. U., & Kumar, P. (2021). Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(8), 1265-1269. Available at: [Link]
-
Pang, Y., & Liu, P. (2009). Process for preparation of Ivabradine and pharmaceutically acceptable salts. CN 101544605 A. Available at:
-
Chem-Station. (2014). Beckmann Rearrangement. Available at: [Link]
-
Lerestif, J. M., et al. (2013). Industrial process for the synthesis of ivabradine hydrobromide salt. EP 2566850 B1. Available at:
-
Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
CN101723897A - Method for synthesizing Ivabradine. (2010). Google Patents. Available at:
-
PubChem. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. Available at: [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Scribd. (n.d.). Beckmann Rearrangement Guide. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. Available at: [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Available at: [Link]
-
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. Available at: [Link]
-
National Analytical Corporation. (n.d.). 2,3,4,5- Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine. Available at: [Link]
-
Haddad, D. M., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of bacteriology, 199(18), e00244-17. Available at: [Link]
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- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 6. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
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- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Welcome to the technical support center for the synthesis of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.
The primary route to this compound involves the Beckmann rearrangement of 7-Methoxy-1-tetralone oxime. This guide will focus on overcoming common challenges in both the oxime formation and the subsequent rearrangement.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.
Issue 1: Low Yield of 7-Methoxy-1-tetralone Oxime
Question: My oximation of 7-Methoxy-1-tetralone is resulting in a low yield of the desired oxime. What are the potential causes and how can I improve it?
Answer: A low yield in the oximation step can stem from several factors, including incomplete reaction, side product formation, or issues with the work-up and purification.
Causality and Solutions:
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Incomplete Reaction: The reaction between a ketone and hydroxylamine hydrochloride requires a basic environment to free the hydroxylamine nucleophile.[1] Insufficient base or a non-optimal pH can lead to an incomplete reaction.
-
Protocol: Ensure at least a stoichiometric equivalent of a suitable base (e.g., sodium acetate, pyridine, or sodium hydroxide) is used. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some oximations proceed at room temperature, others may require gentle heating to go to completion.
-
Protocol: If the reaction is sluggish at room temperature, consider heating the reaction mixture to 40-60 °C. Monitor the progress by TLC to avoid potential decomposition at higher temperatures.
-
-
Work-up and Purification Losses: The oxime can be lost during aqueous work-up if its solubility properties are not considered. Recrystallization is a common purification method, and improper solvent selection can lead to significant product loss.[2]
-
Protocol: During the aqueous work-up, ensure the pH is adjusted to precipitate the oxime effectively. For recrystallization, a solvent system where the oxime is sparingly soluble at low temperatures and highly soluble at higher temperatures is ideal. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[2]
-
Experimental Protocol: Optimized Oximation of 7-Methoxy-1-tetralone
-
Dissolve 7-Methoxy-1-tetralone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature or heat to 50°C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system to obtain pure 7-Methoxy-1-tetralone oxime.
Issue 2: Low Yield and/or Impure Product in the Beckmann Rearrangement
Question: The Beckmann rearrangement of my 7-Methoxy-1-tetralone oxime is giving a low yield of this compound, and I'm observing significant side products. How can I optimize this step?
Answer: The Beckmann rearrangement is sensitive to reaction conditions, and low yields are often due to competing side reactions like the Beckmann fragmentation or the formation of regioisomers.[3]
Causality and Solutions:
-
Choice of Acid Catalyst: Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used.[3] However, their concentration and the reaction temperature must be carefully controlled to prevent charring and side reactions. Lewis acids can also be employed and sometimes offer milder reaction conditions.[4]
-
Protocol: Polyphosphoric acid is often a good choice as it acts as both a catalyst and a solvent. The reaction is typically run at elevated temperatures (e.g., 100-130°C). It is crucial to find the optimal temperature where the rearrangement proceeds efficiently without significant decomposition.
-
-
Beckmann Fragmentation: This is a common side reaction, especially if the group alpha to the oxime can stabilize a carbocation.[3] This leads to the formation of a nitrile instead of the desired lactam. Careful selection of the acid catalyst and reaction conditions can minimize this pathway.
-
Formation of Regioisomers: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[3] If both E and Z isomers of the oxime are present, a mixture of lactams can be formed. It's important to either use a stereochemically pure oxime or reaction conditions that favor the formation of the desired regioisomer.[5]
-
Work-up Procedure: Quenching the reaction mixture with ice-water is critical to precipitate the product and prevent further reactions. The crude product often requires purification by column chromatography or recrystallization.
Experimental Protocol: Optimized Beckmann Rearrangement
-
Carefully add 7-Methoxy-1-tetralone oxime (1 equivalent) to pre-heated polyphosphoric acid (PPA) at 120°C with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) or recrystallization.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound. What are the best methods?
Answer: Purification challenges often arise from the presence of unreacted starting material, the isomeric lactam, or byproducts from fragmentation.
Causality and Solutions:
-
Similar Polarity of Products: The desired lactam and its regioisomer can have very similar polarities, making separation by column chromatography difficult.
-
Protocol: A careful selection of the eluent system for column chromatography is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Sometimes, using a different adsorbent like alumina can be beneficial.
-
-
Recrystallization Challenges: Finding a suitable solvent for recrystallization can be challenging.
-
Protocol: A systematic approach to solvent screening is recommended. Start with common solvents like ethanol, isopropanol, ethyl acetate, and toluene. Mixed solvent systems can also be effective. The goal is to find a system where the desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in solution.
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Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Oxime Yield | Incomplete reaction | Increase base concentration, consider gentle heating. |
| Product loss during work-up | Optimize pH for precipitation, screen recrystallization solvents. | |
| Low Lactam Yield | Beckmann fragmentation | Use a milder acid catalyst or lower reaction temperature. |
| Formation of regioisomer | Purify the oxime to a single isomer if possible. | |
| Purification Difficulty | Co-eluting impurities | Optimize column chromatography conditions (shallow gradient, different adsorbent). |
| Poor recrystallization | Systematically screen a range of solvents and mixed solvent systems. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. A well-optimized two-step synthesis starting from 7-Methoxy-1-tetralone can achieve an overall yield in the range of 60-80%. The oximation step can often proceed in high yield (>90%), while the Beckmann rearrangement is typically the lower-yielding step (65-85%).[2]
Q2: Are there alternative methods to the Beckmann rearrangement for this synthesis?
A2: Yes, the Schmidt reaction is a viable alternative for the ring expansion of 7-Methoxy-1-tetralone to the corresponding lactam.[6][7] The Schmidt reaction involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. This method can sometimes offer better regioselectivity and avoid the need to isolate the oxime intermediate. However, hydrazoic acid is highly toxic and explosive, requiring special handling precautions.[6]
Q3: How can I confirm the structure of the final product and distinguish it from its regioisomer?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic, methylene, and methoxy groups. The coupling patterns of the aromatic protons can help distinguish between the 8-methoxy and the 7-methoxy regioisomer.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment, including the characteristic carbonyl peak of the lactam.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl group in the lactam ring.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Strong Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydroxylamine Hydrochloride: While not acutely toxic, it can be an irritant. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.
-
Heating: When heating reactions, use a controlled heating source like a heating mantle or an oil bath and monitor the temperature closely.
III. Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
IV. References
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019, January 8). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Beckmann Rearrangement. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
-
ResearchGate. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. Schmidt Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Solubility of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Welcome to the technical support guide for 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro experimental settings. This guide provides a series of troubleshooting strategies, detailed protocols, and scientific explanations to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound and why is it poorly soluble?
Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. This compound, a benzazepine derivative, possesses a chemical structure that contributes to its low aqueous solubility.
The structure includes a relatively nonpolar benzofused ring system and a lactam group. While the methoxy group and the nitrogen and oxygen atoms can participate in hydrogen bonding, the overall molecule has significant hydrophobic character. Compounds with similar backbones, such as benzodiazepine derivatives, are well-documented as being poorly water-soluble.[1][2]
The molecule also contains a secondary amine within its azepine ring, which is a weak base. The predicted pKa of a similar structure, 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine, is approximately 9.89.[3] This suggests that the compound's charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[4][5] At neutral pH (around 7.4) typical for cell culture media, the amine is largely uncharged, minimizing its interaction with polar water molecules and thus reducing solubility.[6]
| Property | Predicted/Known Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₃NO₂ | Indicates a significant carbon backbone relative to heteroatoms. |
| Molecular Weight | 191.23 g/mol | Moderate size, but structure is the primary driver of solubility. |
| Predicted pKa | ~9.89 (for similar amine structure)[3] | The compound is a weak base. Solubility will increase in acidic pH where the amine can be protonated. |
| Structural Class | Benzazepine derivative | This class of compounds is known for being poorly soluble in water.[1][2] |
Q2: I'm seeing immediate precipitation when I add my DMSO stock solution to my aqueous buffer or cell culture medium. What's happening and what are the first steps to fix it?
This is a classic problem known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous system where it is poorly soluble.[7] The organic solvent disperses, leaving the compound supersaturated in the aqueous environment, causing it to precipitate.[8]
Here are the primary troubleshooting steps, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward cause is that the final concentration of the compound exceeds its aqueous solubility limit.[7] Perform a serial dilution to determine the maximum concentration at which the compound remains in solution in your final experimental medium.[8]
-
Optimize the Dilution Method: Avoid adding the stock solution directly into the full volume of media. Instead, add the stock solution dropwise to the media while gently vortexing or stirring.[7][8] This helps to disperse the compound more gradually and avoid creating localized areas of high concentration.
-
Use Pre-Warmed Media: The solubility of many compounds decreases at lower temperatures. Always use cell culture media that has been pre-warmed to 37°C before adding your compound.[7]
-
Reduce the Final Solvent Concentration: While DMSO is a common solvent, its final concentration in cell culture should typically be kept below 0.5% to avoid cytotoxicity. However, even at these levels, it can influence solubility. Ensure your final DMSO concentration is as low as possible, ideally ≤0.1%.[8]
Q3: My compound won't fully dissolve even in 100% DMSO at the desired stock concentration. What are some alternative solvent systems?
If you are struggling to create a high-concentration stock solution in DMSO, a co-solvent system may be necessary. Co-solvents are water-miscible organic solvents that, when used in combination, can significantly enhance the solubility of poorly soluble drugs.[9][10][11] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic compounds.[][13]
Commonly used co-solvents in in vitro research include:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin[9][]
Recommended Co-Solvent Strategy: A powerful and widely used combination is DMSO and PEG 400.[11] Try preparing your stock solution in a mixture of solvents. For example, a 1:1 or 1:4 ratio of DMSO:PEG 400 can often dissolve compounds that are intractable in DMSO alone. Gentle warming (to 37°C) or brief sonication can also aid in the initial dissolution process.
Q4: The compound appears soluble initially but precipitates after several hours or days in the incubator. What causes this delayed precipitation?
Delayed precipitation is often more complex than immediate "crashing out." Several factors related to the dynamic environment of a cell culture incubator can be at play:
-
pH Shifts: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time.[7] For a basic compound like this compound, a decrease in pH should theoretically increase solubility by protonating the amine. However, if the medium's buffering capacity is exceeded, drastic pH changes could interact with salts in the media, causing other components to precipitate.[14]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[8] The compound may slowly interact with these components to form less soluble complexes.[7][14] This is especially a risk in serum-free media, which lacks the solubilizing effects of proteins like albumin.[8]
-
Temperature Fluctuations: While the incubator maintains 37°C, removing plates for observation can cause temperature shifts that may affect solubility.[8]
-
Evaporation: Over long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including your compound, potentially pushing it past its solubility limit.[7][14] Ensure the incubator has adequate humidity.
Q5: Are there more advanced formulation strategies I can use if co-solvents are not sufficient or are incompatible with my assay?
Yes. When conventional solvent systems fail, formulation technologies used in the pharmaceutical industry can be adapted for in vitro use. The most common and effective method is the use of cyclodextrins .
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound, within their central cavity, forming an "inclusion complex."[17][18] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[15][16][19]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it a popular choice for cell-based assays.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has excellent solubility and safety profiles.
Studies have shown that cyclodextrins can increase the solubility of various poorly soluble drugs by many fold.[17][19]
Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting compound solubility.
Protocol 1: Preparation of a 10 mM Stock Solution using a Co-Solvent
This protocol describes how to prepare a stock solution when DMSO alone is insufficient.
Materials:
-
This compound (MW: 191.23)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400), low-endotoxin
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.91 mg of the compound.
-
Prepare Co-Solvent Mixture: In a sterile tube, prepare a 1:4 (v/v) mixture of DMSO and PEG 400. For 1 mL total volume, this would be 200 µL of DMSO and 800 µL of PEG 400.
-
Dissolve Compound: Add the co-solvent mixture to the pre-weighed compound.
-
Aid Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids remain, place the tube in a 37°C water bath for 10-15 minutes and vortex again. Brief sonication (1-5 minutes) can also be used if necessary.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for creating an aqueous stock solution by forming an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 400 mg of HP-β-CD in a final volume of 1 mL). Warm the solution to ~40-50°C to aid dissolution of the cyclodextrin.
-
Add Compound: While stirring the warm cyclodextrin solution, slowly add the powdered this compound to achieve the desired final concentration (e.g., 1.91 mg for a 10 mM final concentration).
-
Complexation: Continue to stir the mixture vigorously for 1-4 hours at room temperature or 37°C. The solution should gradually become clear as the inclusion complex forms.
-
Sterilization & Storage: Once the compound is fully dissolved, the solution can be sterile-filtered through a 0.22 µm syringe filter (ensure the filter material is compatible). Store the aqueous stock at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
References
- Cosolvent - Wikipedia. (n.d.).
- Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. (2008). Acta Poloniae Pharmaceutica, 65(4), 487-91.
- SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. (n.d.).
- Solubility and pH of amines. (n.d.).
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Solubility enhancement and application of cyclodextrins in local drug delivery. (2019).
- Technical Support Center: Troubleshooting Anti-infective Agent 7 Precipitation in Media - Benchchem. (n.d.).
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- How to enhance drug solubility for in vitro assays? (2014). ResearchGate.
- How do amines and amides affect the pH of a solution? - Blog - ChemGulf. (2025).
- Troubleshooting Cell Culture Media for Bioprocessing. (2014).
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC - NIH.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.).
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025).
- Troubleshooting Cell Culture - Sigma-Aldrich. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine - Guidechem. (n.d.).
- 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE | Chemsrc. (2025).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025). ResearchGate.
- Advanced Properties of Amines - Chemistry LibreTexts. (2023).
Sources
- 1. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Page loading... [guidechem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
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- 9. Cosolvent - Wikipedia [en.wikipedia.org]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Substituted Benzazepinone Synthesis
Welcome to the technical support center for the synthesis of substituted benzazepinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the synthesis of these vital heterocyclic scaffolds. Benzazepinones are core structures in numerous pharmaceuticals, but their seven-membered ring systems present unique synthetic hurdles due to unfavorable enthalpic and entropic barriers.[1][2] This resource combines troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzazepinone core?
A1: The synthesis of benzazepinones typically involves ring-closure or ring-expansion reactions. Key strategies include:
-
Beckmann Rearrangement: This classic reaction converts a cyclic ketoxime into a lactam (the benzazepinone).[1][3] It is a powerful method, famously used in the industrial production of caprolactam for Nylon-6.[1][4]
-
Schmidt Reaction: This reaction uses hydrazoic acid (HN₃) or an organic azide to react with a cyclic ketone under acidic conditions, leading to a ring expansion that forms the lactam.[5][6][7]
-
Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a suitable precursor, often an ω-aryl-substituted carboxylic acid or acyl chloride, onto the aromatic ring to form the seven-membered ketone, which can then be functionalized.[8][9]
-
Pictet-Spengler Reaction: While traditionally used for synthesizing tetrahydroisoquinolines and β-carbolines, variations of this reaction can be employed to construct benzazepine-type structures.[10][11][12][13][14]
-
Ring-Closing Metathesis (RCM): Modern methods like RCM have been successfully applied to form the benzazepinone ring system, offering good functional group tolerance.[15]
Q2: Why is the synthesis of seven-membered rings like benzazepinones so challenging?
A2: The difficulty arises from several thermodynamic and kinetic factors. The formation of seven-membered rings is often disfavored due to:
-
Unfavorable Entropy: Bringing the two ends of a flexible chain together for cyclization is entropically costly.
-
Transannular Strain: Non-bonding interactions and steric hindrance across the ring can destabilize the structure.[16][17]
-
Pitzer Strain (Torsional Strain): Eclipsing interactions between adjacent atoms in the ring contribute to instability.[1] These factors make ring-closing reactions slower and can favor competing intermolecular side reactions, such as polymerization.[16][17]
Q3: What general advice should I follow before starting a benzazepinone synthesis?
A3:
-
Purity of Starting Materials: Ensure all starting materials and reagents are pure and, where necessary, anhydrous. For instance, in Friedel-Crafts reactions, moisture can deactivate the Lewis acid catalyst.
-
Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often critical.
-
Reaction Monitoring: Do not rely solely on reaction time from a published procedure. Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid byproduct formation from over-reaction.[18]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield in Beckmann Rearrangement for Lactam Formation
Symptom: After reacting a cyclic ketoxime (e.g., from a tetralone derivative) with an acid catalyst, you observe a low yield of the desired benzazepinone, with starting material remaining or a complex mixture of products.
Probable Causes:
-
Incorrect Oxime Stereochemistry: The Beckmann rearrangement is stereospecific. The group anti-periplanar to the hydroxyl group on the oxime is the one that migrates.[3][4] If the wrong group (e.g., the less substituted carbon) is positioned to migrate, the desired product will not form efficiently. Oximes can undergo E/Z isomerization under acidic conditions, which can lead to a mixture of products.[3]
-
Insufficient Acid Catalysis: The hydroxyl group of the oxime must be protonated or activated by a Lewis acid to become a good leaving group (water).[3][4] Weak acids or insufficient amounts may not drive the reaction to completion.
-
Beckmann Fragmentation: If the migrating group can form a stable carbocation, a side reaction known as Beckmann fragmentation can occur, leading to the formation of a nitrile instead of a lactam.
-
Harsh Reaction Conditions: Overly strong acids or high temperatures can lead to decomposition of the starting material or product, resulting in tar formation.[19]
Proposed Solutions & Optimization Strategies:
-
Verify Oxime Isomer: If possible, characterize the oxime (e.g., by X-ray crystallography or 2D NMR) to confirm its stereochemistry. While often challenging, separating the E/Z isomers before rearrangement can provide cleaner results.
-
Optimize the Acid Catalyst: Systematically screen different acid catalysts. While strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are common, Lewis acids such as PCl₅, SOCl₂, or BF₃·OEt₂ can also be effective and may offer different selectivity.[4][20] A comparison of common acids is presented in Table 1.
-
Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature or slightly above. Monitor by TLC to find the minimum temperature required for conversion, which can minimize degradation.[18]
-
Use an Activating Agent: Instead of direct acid catalysis, convert the oxime's hydroxyl group into a better leaving group, such as a tosylate or mesylate. This can allow the rearrangement to proceed under milder conditions.[4]
Table 1: Comparison of Acid Catalysts for Beckmann Rearrangement
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| H₂SO₄ | Concentrated, 0 °C to 100 °C | Inexpensive, strong proton source | Can cause charring/decomposition |
| PPA | 80-150 °C | Good for less reactive substrates | High viscosity, difficult workup |
| PCl₅ | CH₂Cl₂ or Et₂O, 0 °C to RT | Forms an activated intermediate | Stoichiometric, corrosive |
| BF₃·OEt₂ | Anhydrous solvent, RT | Mild Lewis acid | Moisture sensitive |
Data compiled from multiple sources.[4][21]
Problem 2: Poor Regioselectivity in Intramolecular Friedel-Crafts Acylation
Symptom: During the cyclization of an aryl-substituted aliphatic acid chloride to form the benzazepinone skeleton, you obtain a mixture of regioisomers, or the reaction fails to proceed at the desired position.
Probable Causes:
-
Competing Ring Positions: The aromatic ring may have multiple positions that are activated towards electrophilic substitution. The acylium ion may attack at a more sterically accessible or electronically favorable site, leading to an undesired isomer (e.g., a six-membered ring instead of a seven-membered ring).
-
Deactivating Substituents: If the aromatic ring contains strongly deactivating groups (e.g., -NO₂, -CF₃), the Friedel-Crafts reaction may fail entirely.[22]
-
Lewis Acid Chelation: Substituents with lone pairs (e.g., -OMe, -NR₂) can chelate to the Lewis acid catalyst. This can alter the electronic properties of the ring and direct the acylation to an unexpected position. For N-protected benzazepines, acylation has been shown to be highly regioselective to C-8.[9]
-
Insufficient Catalyst: Friedel-Crafts acylations often require more than one equivalent of the Lewis acid catalyst (like AlCl₃) because the catalyst complexes with the product ketone, deactivating it.[22]
Proposed Solutions & Optimization Strategies:
-
Choice of Lewis Acid: The size and strength of the Lewis acid can influence regioselectivity. Experiment with different Lewis acids such as AlCl₃, FeCl₃, SnCl₄, or milder options like ZnCl₂. Sometimes, a strong Brønsted acid like triflic acid can also promote the reaction.[23]
-
Use of Blocking Groups: Temporarily install a blocking group (e.g., a sulfonyl or bromo group) on the more reactive, undesired positions of the aromatic ring. This will force the cyclization to occur at the intended site. The blocking group can be removed in a subsequent step.
-
Modify Reaction Conditions: Lowering the reaction temperature can often increase regioselectivity by favoring the thermodynamically more stable product. Solvent choice is also critical; polar solvents like nitromethane can sometimes enhance reactivity.[24]
-
Pre-form the Acylium Ion: Ensure the acylium ion is properly formed before attempting cyclization. This involves reacting the acyl chloride or anhydride with the Lewis acid at a low temperature before slowly warming the mixture.[22]
Problem 3: Failure of the Schmidt Reaction or Formation of Multiple Products
Symptom: When treating a substituted tetralone with sodium azide (NaN₃) and a strong acid, the reaction either fails to proceed, or it produces a mixture of the two possible regioisomeric benzazepinones.
Probable Causes:
-
Migratory Aptitude: The Schmidt reaction's regioselectivity depends on the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge tends to migrate. However, for many substituted tetralones, the electronic and steric differences between the two potential migrating groups are subtle, leading to poor selectivity.[5]
-
Hazardous Reagents: Hydrazoic acid (HN₃), generated in situ from NaN₃ and a strong acid, is highly toxic and explosive. Improper handling or reaction scale-up can be dangerous.[5]
-
Intermediate Stability: The reaction proceeds through an α-azido alcohol intermediate, which then rearranges.[5][6] The stability and conformation of this intermediate and the subsequent iminodiazonium ion can influence the product ratio.[25]
Proposed Solutions & Optimization Strategies:
-
Acid Selection: The choice of acid (e.g., H₂SO₄, trifluoroacetic acid, or a Lewis acid) can influence the outcome. Triflic acid has been shown to mediate chemoselective Schmidt reactions.[20]
-
Lewis Acid Mediation: Using a Lewis acid in conjunction with an alkyl azide (like trimethylsilyl azide, TMSN₃) can offer a milder and sometimes more selective alternative to the classical NaN₃/strong acid conditions. This approach can also improve safety.[20]
-
Substrate Control: The regioselectivity is ultimately dictated by the substrate. If you consistently get a mixture of isomers, it may be more efficient to proceed with the mixture and separate the desired product via chromatography rather than spending excessive time trying to optimize for perfect selectivity.
-
Consider an Intramolecular Variant: For complex molecules, an intramolecular Schmidt reaction, where the azide and carbonyl are part of the same molecule, can be a powerful strategy for forming bicyclic lactams with high stereocontrol.[25]
Visualizing the Process: Diagrams and Workflows
A logical workflow is crucial for efficient troubleshooting. The following diagram illustrates a general approach to diagnosing and solving common issues in benzazepinone synthesis.
Caption: A flowchart for systematic troubleshooting.
The mechanism of the Beckmann rearrangement is foundational to one of the key synthetic routes. Understanding it helps diagnose issues related to stereochemistry and catalyst activity.
Caption: Key steps in the Beckmann rearrangement mechanism.
Detailed Experimental Protocol: Beckmann Rearrangement of 1-Tetralone Oxime
This protocol provides a representative, self-validating procedure for synthesizing a benzazepinone core structure.
Objective: To synthesize 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one from 1-tetralone oxime.
Materials:
-
1-Tetralone oxime (1.0 eq)
-
Polyphosphoric acid (PPA) (10x by weight)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reagents: Add polyphosphoric acid (e.g., 20 g) to the flask. Begin stirring and heat the PPA to 80 °C in an oil bath to reduce its viscosity.
-
Substrate Addition: Once the PPA is mobile, add 1-tetralone oxime (2.0 g, 1.0 eq) portion-wise to the hot, stirring PPA over 5 minutes. An exotherm may be observed.
-
Reaction: Increase the temperature of the oil bath to 120-130 °C and stir the mixture vigorously for 15-20 minutes.
-
In-Process Check (IPC): To monitor the reaction, carefully take a small aliquot (e.g., with a glass pipette), quench it in ice water, extract with ethyl acetate, and spot on a TLC plate against a standard of the starting material. The disappearance of the starting oxime spot indicates completion.
-
-
Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to approximately 70-80 °C. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring.
-
Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize the mixture by adding saturated NaHCO₃ solution in portions. Be cautious as significant CO₂ evolution will occur. Continue adding base until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Troubleshooting Note: If an emulsion forms, add a small amount of brine to help break it.[26]
-
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
References
-
The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - NIH. Available from: [Link]
-
Catalytic Asymmetric Pictet–Spengler-Type Reaction for the Synthesis of Optically Active Indolo[3,4-cd][16]benzazepines | Organic Letters - ACS Publications. Available from: [Link]
-
Synthesis of substituted benzo[b][16][27]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Schmidt reaction - Grokipedia. Available from: [Link]
-
(PDF) Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Available from: [Link]
-
Beckmann Rearrangement - Chemistry Steps. Available from: [Link]
-
Strategies for constructing seven-membered rings: Applications in natural product synthesis. Available from: [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies - ResearchGate. Available from: [Link]
-
Strategies for constructing seven-membered rings: Applications in natural product synthesis. Available from: [Link]
-
Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines | Request PDF - ResearchGate. Available from: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available from: [Link]
-
Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids | Organic Letters - ACS Publications. Available from: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Available from: [Link]
-
Schmidt reaction - Wikipedia. Available from: [Link]
-
The Beckmann Rearrangement - Denmark Group. Available from: [Link]
-
A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[16][27]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed. Available from: [Link]
-
Beckmann rearrangement catalyzed by different acids | Download Table - ResearchGate. Available from: [Link]
-
Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC - PubMed Central. Available from: [Link]
- WO2016079684A1 - Process for the synthesis of benzazepine derivatives - Google Patents.
-
Schmidt Reaction - Organic Chemistry Portal. Available from: [Link]
-
Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. Available from: [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available from: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available from: [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][5][10][16]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. Available from: [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. Available from: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available from: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]
-
Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][16]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations | Request PDF - ResearchGate. Available from: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available from: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. Available from: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available from: [Link]
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Technical Support Center: Synthesis of Tetrahydro-benzo[c]azepin-1-ones
Welcome to the technical support center for the synthesis of tetrahydro-benzo[c]azepin-1-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of tetrahydro-benzo[c]azepin-1-ones, offering explanations for the underlying chemistry and actionable protocols to mitigate these challenges.
Issue 1: Low or No Yield in Beckmann Rearrangement of α-Tetralone Oxime
Question: I am attempting to synthesize 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one via the Beckmann rearrangement of α-tetralone oxime, but I am observing very low yields or recovery of starting material. What are the likely causes and how can I optimize the reaction?
Answer:
The Beckmann rearrangement is a powerful tool for the synthesis of lactams from oximes.[1][2] However, its success is highly dependent on the reaction conditions and the nature of the substrate. For the rearrangement of α-tetralone oxime, several factors can contribute to low yields.
Causality and Mechanistic Insights:
-
Incomplete Oxime Formation: The first step, the formation of the oxime from α-tetralone, may be incomplete. This can be due to equilibrium limitations or decomposition of the hydroxylamine under the reaction conditions.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Insufficiently strong acids may not effectively protonate the oxime's hydroxyl group, which is necessary to facilitate its departure as a good leaving group (water).[3] Conversely, excessively harsh acidic conditions can lead to decomposition of the starting material or the product.[2]
-
Stereochemistry of the Oxime: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.[1] If the wrong stereoisomer of the oxime is predominantly formed, the desired rearrangement to the seven-membered lactam will not occur efficiently. While oximes can isomerize under acidic conditions, this equilibrium may not be favorable.[4]
-
Beckmann Fragmentation: A significant side reaction that competes with the rearrangement is Beckmann fragmentation. This is more likely to occur if the migrating group can form a stable carbocation.[1][5] In the case of α-tetralone oxime, fragmentation can lead to the formation of a nitrile-containing byproduct.
Troubleshooting and Optimization Protocol:
-
Ensure Complete Oxime Formation:
-
Protocol: Reflux α-tetralone with an excess of hydroxylamine hydrochloride (1.5-2.0 equivalents) and a base such as sodium acetate or pyridine in ethanol. Monitor the reaction by TLC until the starting ketone is consumed.
-
Expert Tip: Isolate and purify the α-tetralone oxime before proceeding to the rearrangement step. This will allow you to confirm its formation and purity, and to choose conditions that favor the correct stereoisomer if necessary.
-
-
Optimize the Rearrangement Conditions:
-
A variety of acidic reagents can be used to promote the Beckmann rearrangement.[1] A systematic screening of these reagents is recommended.
-
| Reagent | Typical Conditions | Advantages/Disadvantages |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, 100-150 °C | Effective, but can be viscous and difficult to work with. High temperatures may lead to charring. |
| Sulfuric Acid | Concentrated H₂SO₄, often at room temperature or with gentle heating | Strong acid, effective for many substrates. Can cause side reactions if not carefully controlled. |
| p-Toluenesulfonyl Chloride (TsCl) in Pyridine | 0-25 °C | Milder conditions, can help to avoid isomerization of the oxime.[6] |
| Phosphorus Pentachloride (PCl₅) in Ether | 0 °C to room temperature | Effective, but PCl₅ is moisture-sensitive and corrosive. |
| 2,4,6-Trichloro[1][7][8]triazine (TCT) in DMF | Room temperature | Very mild conditions, often leading to high yields with minimal byproducts.[3] |
-
Experimental Protocol (using TCT/DMF):
-
To a solution of 2,4,6-trichloro[1][7][8]triazine (1.1 eq.) in anhydrous DMF, add a solution of α-tetralone oxime (1.0 eq.) in DMF.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and a saturated solution of Na₂CO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with 1N HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
-
Visualizing the Beckmann Rearrangement and Fragmentation:
Caption: Key steps in the Beckmann rearrangement and the competing fragmentation pathway.
Issue 2: Formation of Styrene-type Byproducts in the Bischler-Napieralski Reaction
Question: I am using a Bischler-Napieralski reaction to synthesize a dihydro-benzo[c]azepine precursor, but I am observing a significant amount of a styrene-like byproduct. How can I suppress this side reaction?
Answer:
The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines and related heterocycles through the cyclization of β-arylethylamides.[9][10] However, a common and often problematic side reaction is the formation of styrenes via a retro-Ritter reaction.[10]
Causality and Mechanistic Insights:
The key intermediate in the Bischler-Napieralski reaction is a nitrilium ion. This electrophilic species can either undergo the desired intramolecular electrophilic aromatic substitution to form the cyclized product or it can fragment. The fragmentation, known as a retro-Ritter reaction, is particularly favorable if the resulting styrene is stabilized, for instance, by conjugation.[10]
Troubleshooting and Optimization Protocol:
-
Milder Reaction Conditions: The use of milder dehydrating agents and lower reaction temperatures can often suppress the retro-Ritter fragmentation.
-
Protocol: Instead of the classical POCl₃ at high temperatures, consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine at low temperatures (-20 °C to 0 °C).[1]
-
Expert Tip: The use of oxalyl chloride to form an N-acyliminium intermediate has also been shown to be effective in avoiding the elimination that leads to styrene byproducts.[10]
-
-
Solvent Choice: The choice of solvent can influence the equilibrium between the nitrilium ion intermediate and the fragmented products.
-
Protocol: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter products.[10] For example, if your starting amide was derived from acetic acid, using acetonitrile as the solvent can be beneficial.
-
Visualizing the Bischler-Napieralski Reaction and Retro-Ritter Side Reaction:
Caption: The desired Bischler-Napieralski cyclization versus the competing retro-Ritter fragmentation.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of tetrahydro-benzo[c]azepin-1-ones.
Q1: What are the most common synthetic routes to tetrahydro-benzo[c]azepin-1-ones?
A1: The most prevalent methods for the synthesis of the tetrahydro-benzo[c]azepin-1-one core structure include:
-
Beckmann Rearrangement: This involves the acid-catalyzed rearrangement of an α-tetralone oxime.[1][2] This is often a straightforward approach, provided the rearrangement proceeds without significant side reactions.
-
Intramolecular Schmidt Reaction: This reaction utilizes an azido ketone precursor which, upon treatment with acid, rearranges to form the lactam with extrusion of nitrogen gas.[11][12] This method can be very efficient and offers a different retrosynthetic disconnection.
-
Bischler-Napieralski Reaction: While typically used for the synthesis of six-membered rings, modifications of this reaction can be employed to construct the seven-membered azepinone ring system, often followed by oxidation or reduction steps.[9][10]
-
Pictet-Spengler Reaction: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is a powerful tool for constructing isoquinoline-like structures and can be adapted for the synthesis of benzo[c]azepine derivatives.[13]
Q2: How can I control the regioselectivity of the intramolecular Schmidt reaction for the synthesis of benzo-fused lactams?
A2: The regioselectivity of the intramolecular Schmidt reaction of azido ketones is a critical factor. The reaction can potentially lead to two different regioisomeric lactams depending on which carbon-carbon bond migrates.[7][8]
-
Steric and Electronic Effects: The regioselectivity is influenced by a combination of steric and electronic factors in the transition state of the rearrangement. Generally, the more substituted and electron-rich carbon atom preferentially migrates.
-
Cation-π Interactions: The presence of an aromatic ring can direct the regioselectivity through cation-π interactions, stabilizing the transition state that leads to a specific regioisomer.[8]
-
Reaction Conditions: The choice of acid catalyst and solvent can also influence the regioselectivity. It is often necessary to screen different conditions to optimize the formation of the desired product.
Q3: What are some common challenges in the purification of tetrahydro-benzo[c]azepin-1-ones?
A3: The purification of tetrahydro-benzo[c]azepin-1-ones can present several challenges:
-
Polarity: As amides, these compounds are relatively polar, which can lead to tailing on silica gel chromatography. The use of a more polar eluent system, sometimes with the addition of a small amount of a basic modifier like triethylamine or ammonia in methanol, can help to improve the peak shape.
-
Solubility: The solubility of these compounds can vary significantly depending on the substituents. It may be necessary to screen a range of solvents for both chromatography and recrystallization.
-
Byproduct Removal: The removal of structurally similar byproducts, such as regioisomers from the Schmidt reaction or fragmentation products from the Beckmann rearrangement, can be challenging. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions may be required.
-
Crystallization: For obtaining highly pure material, recrystallization is often the method of choice. A systematic screening of different solvent systems is recommended to find conditions that yield well-formed crystals.
Q4: Are there any safety precautions I should be aware of when working with the reagents for these syntheses?
A4: Yes, several of the reagents used in these syntheses require careful handling:
-
Azides: Organic azides and sodium azide are potentially explosive and toxic. They should be handled with care, avoiding heat, friction, and shock. Reactions involving azides should be conducted behind a blast shield.
-
Strong Acids: Reagents like sulfuric acid, polyphosphoric acid, and phosphorus pentachloride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) and triflic anhydride (Tf₂O) are highly reactive and corrosive. They should be handled with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
III. References
-
Aubé, J., et al. (2008). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 129(10), 2766–2767. Available at: [Link]
-
Grecian, S., & Aubé, J. (2007). Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. Organic Letters, 9(18), 3487–3490. Available at: [Link]
-
Kaur, N., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1736-1776. Available at: [Link]
-
Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Beckmann Rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Schmidt reaction. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 250-254. Available at: [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. audreyli.com [audreyli.com]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 12. chimia.ch [chimia.ch]
- 13. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one in Solution
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. Its purpose is to provide in-depth technical support, troubleshooting advice, and validated protocols to address the inherent stability challenges of this molecule in solution. By understanding the potential degradation pathways and implementing robust experimental practices, you can ensure the integrity and reproducibility of your results.
Foundational Chemistry: Understanding the Molecule's Inherent Risks
This compound is a benzolactam. The core of its structure consists of a benzene ring fused to a seven-membered azepine ring containing a cyclic amide, known as a lactam. This lactam ring is the primary site of chemical instability.
The amide bond within the lactam is susceptible to cleavage, particularly through hydrolysis. The stability of this bond is influenced by factors such as pH, temperature, and the presence of catalysts. Understanding this structural vulnerability is the first step in preventing unintended degradation during your experiments.
Caption: Acid- and base-catalyzed hydrolysis pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: I'm observing a loss of my parent compound in an aqueous buffer over a few hours. What is the most likely cause?
A: The most probable causes are pH-mediated hydrolysis and elevated temperature. Lactam-containing structures, like this one, can degrade rapidly in solutions that are too acidic or too basic. [1]Additionally, temperature significantly accelerates the rate of degradation; an experiment stable for 24 hours at 4°C might show significant degradation in just a few hours at 37°C. [2][3] Troubleshooting Steps:
-
Verify pH: Measure the pH of your final solution. Buffers can shift pH upon addition of compounds dissolved in solvents like DMSO.
-
Control Temperature: Ensure your solutions are maintained at the lowest practical temperature for your experiment.
-
Run a Control: Incubate the compound in your buffer under the same conditions but without cells or other reagents to isolate the compound's intrinsic stability.
Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound?
A: While the exact optimal pH must be determined empirically, most lactams exhibit maximum stability in the slightly acidic to neutral range, typically between pH 5 and 7. [1]Extreme pH values should be avoided. For many benzodiazepines, degradation in acidic environments can be reversible if the pH is readjusted quickly, but prolonged exposure or basic conditions often lead to irreversible hydrolysis. [4] Recommendation: Start by formulating your solutions in a buffer at pH 6.5. Perform a preliminary stability test (see Protocol 2) to confirm this is suitable for your specific experimental duration and temperature.
Q3: My chromatogram (HPLC) shows a new, more polar peak appearing over time. How can I confirm it's a degradation product?
A: The appearance of a new peak, especially one that elutes earlier (is more polar) than the parent compound, is a classic sign of hydrolysis. The hydrolyzed product, containing both a carboxylic acid and an amine, is significantly more polar than the parent lactam.
Identification Strategy:
-
LC-MS Analysis: The most definitive method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Mass Confirmation: The hydrolyzed product will have a mass equal to the parent compound plus the mass of one water molecule (+18.015 Da). Check the mass spectrum of the new peak for an ion corresponding to this calculated mass.
-
Forced Degradation: Intentionally degrade a small sample of your compound by adding a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). The peak that grows in intensity should match the unknown peak in your experimental samples.
Q4: What are the best practices for preparing and storing stock solutions to maximize longevity?
A: The key is to minimize contact with water until the final dilution.
-
Primary Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or, for long-term storage, at -80°C. [3]This prevents hydrolysis and minimizes degradation from repeated freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store the compound in aqueous buffers for extended periods unless you have validated its stability under those conditions.
Q5: Should I be concerned about the photostability of this compound?
A: Yes. Aromatic systems and carbonyl groups can absorb UV light, potentially leading to photodegradation. Until you have formally evaluated its photostability, you should assume the compound is light-sensitive. This is a standard consideration in drug development as outlined by ICH guidelines. [5] Preventative Measures:
-
Use amber glass vials or wrap your containers in aluminum foil.
-
Minimize exposure of the solution to direct sunlight or harsh laboratory lighting.
-
During long experiments on the benchtop, cover your samples.
Key Experimental Protocols
These protocols provide a framework for assessing and controlling the stability of your compound.
Protocol 1: Workflow for Investigating Compound Stability
This workflow provides a systematic approach to characterizing the stability profile of this compound in your specific experimental context.
Caption: Experimental workflow for stability testing.
Protocol 2: Forced Degradation Study for pH and Temperature Effects
This study will help you establish a stability profile and identify optimal solution conditions.
-
Prepare Buffers: Make three buffers:
-
pH 3.0 (e.g., Citrate buffer)
-
pH 7.4 (e.g., Phosphate-buffered saline, PBS)
-
pH 10.0 (e.g., Carbonate-bicarbonate buffer)
-
-
Prepare Samples: From your DMSO stock, dilute the compound into each of the three buffers to your final working concentration. Prepare enough volume for all time points.
-
Set Up Incubations: Aliquot the solutions for each pH condition into three sets of vials. Incubate one set at 4°C (refrigerator), one at 25°C (ambient), and one at 40°C (incubator).
-
Collect Time Points: At T=0, 2, 4, 8, and 24 hours, take an aliquot from each vial. Immediately quench any further degradation by mixing with an equal volume of the initial mobile phase (if acidic) or by freezing at -80°C.
-
Analyze: Analyze all samples by a validated HPLC-UV method. [6]Record the peak area of the parent compound for each sample.
-
Analyze Data: Plot the natural log of the concentration (or peak area) of the parent compound versus time for each condition. The slope of this line is the negative of the degradation rate constant (-k). Calculate the half-life (t½) as 0.693 / k.
Protocol 3: Standardized HPLC-UV Method for Quantification
This provides a starting point for an analytical method to measure the concentration of the parent compound. Method optimization may be required.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in reverse-phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to ensure elution of the compound and any degradation products. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 254 nm or scan for λmax | 254 nm is a good starting point for aromatic compounds. Determine the optimal wavelength (λmax) by scanning a pure sample. |
| Injection Vol. | 2-5 µL | Standard volume to avoid column overloading. |
Data Interpretation: From Raw Data to Actionable Insights
The data from your forced degradation study will allow you to quantify stability across different conditions.
Sample Data Summary Table:
| Condition | Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | % Remaining at 24h | Recommendation |
| pH 3, 25°C | 0.025 | 27.7 | 54.9% | Unsuitable for experiments > 4 hours. |
| pH 7.4, 25°C | 0.005 | 138.6 | 88.7% | Suitable for most 24h experiments. |
| pH 10, 25°C | 0.150 | 4.6 | 2.7% | Highly unstable. Avoid basic conditions. |
| pH 7.4, 4°C | 0.001 | 693.0 | 97.6% | Optimal for short-term storage of aqueous solutions. |
Data are illustrative and must be determined experimentally.
By generating a similar table, you can make informed, data-driven decisions about your experimental design, ensuring that compound degradation does not become a confounding variable in your research.
References
-
Dunn, G. L. (2002). Stability of β-lactam antibiotics in bacterial growth media. Antimicrobial Agents and Chemotherapy, 46(1), 58-63. [Source: ]
-
Fahr, A., & Liu, X. (2018). Influence of temperature on the degradation of selected β-lactams (24 h... Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(12), 703-708. [Source: ]
-
Sy, S. K., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(5), e02473-20. [Source: ]
-
Hall, S., et al. (2022). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 29(e1), e11-e17. [Source: ]
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 939. [Source: ]
-
Page, M. I. (1984). The Hydrolysis of Lactams. In The Chemistry of Lactams (pp. 113-160). Springer, Berlin, Heidelberg. [Source: ]
-
Chemsrc. (n.d.). 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE. Retrieved from [Link]
-
Gnoula, C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5543231. [Source: ]
-
Khan, A. A., & Ghosh, K. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. J Anal Bioanal Tech, 3(138), 2. [Source: ]
-
Pyka, A., & Bober, K. (2009). Analytical methods for determination of benzodiazepines. A short review. Annales Academiae Medicae Silesiensis, 63(4), 57-65. [Source: ]
-
Cenmed Enterprises. (n.d.). 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Source: ]
-
Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2003). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. [Source: ]
-
Wang, F., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 14, 148-155. [Source: ]
-
Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Source: ]
-
Williams, A., & Douglas, K. T. (2000). Reactivity and mechanism in the hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3375-3385. [Source: ]
-
Alichem. (n.d.). 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved from [Link]
-
Chemsrc. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Retrieved from [Link]
-
Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie/Chemical Monthly, 134(12), 1629-1639. [Source: ]
-
Dengiz, C., et al. (2010). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Synthesis, 2010(08), 1365-1370. [Source: ]
-
Saito, K., et al. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Chemical & Pharmaceutical Bulletin, 69(3), 258-264. [Source: ]
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Benzazepinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzazepinone derivatives. This guide is designed to provide expert advice and practical troubleshooting for challenges related to the cell permeability of this important class of compounds. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My benzazepinone derivative shows high target affinity in biochemical assays but has no activity in cell-based assays. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. High potency in a cell-free system (like an enzyme inhibition assay) coupled with a lack of efficacy in a whole-cell context strongly suggests that the compound is not reaching its intracellular target.[1][2] Benzazepinone derivatives, depending on their specific substitutions, can have physicochemical properties that hinder their ability to cross the lipid bilayer of the cell membrane. It is crucial to assess the compound's permeability early in the drug discovery process.
Q2: What are the key physicochemical properties of my benzazepinone derivative that I should consider for cell permeability?
A2: Several properties are critical. Lipinski's Rule of Five provides a useful framework for orally active drugs, which often correlates with good membrane permeability.[3][4][5] Key parameters to evaluate for your benzazepinone derivative include:
-
Molecular Weight (MW): Ideally, the MW should be under 500 Daltons.[3][4] Larger molecules generally have more difficulty diffusing across the cell membrane.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) should ideally be less than 5.[3][4] While a certain degree of lipophilicity is required to enter the lipid bilayer, excessively high LogP can cause the compound to become trapped in the membrane.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors should be no more than 5, and hydrogen bond acceptors no more than 10.[3][4] A high number of hydrogen bonds can lead to a strong association with water molecules, impeding membrane partitioning.
-
Polar Surface Area (PSA): While not part of the original Lipinski's rules, a PSA of less than 140 Ų is generally considered favorable for cell permeability.
It's important to note that these are guidelines, and exceptions exist, especially for compounds that are substrates for active transporters.[6]
Q3: What are the initial in vitro assays I should perform to assess the permeability of my benzazepinone derivatives?
A3: A tiered approach is often most effective.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[7][8] It's a cost-effective first step to rank compounds based on their ability to cross an artificial lipid membrane.[7]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a human colon adenocarcinoma cell line.[9][10][11] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters.[11][12] This assay can provide information on both passive and active transport, including efflux.[11]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay that is often used to predict blood-brain barrier permeability.[13][14] MDCK cells can be transfected with specific transporters, such as P-glycoprotein (P-gp), to study the role of efflux in a compound's permeability.[13][14][15]
The choice of assay depends on the specific research question and the stage of the drug discovery project.
Troubleshooting Guides
Problem 1: My benzazepinone derivative shows low permeability in the PAMPA assay.
This indicates an issue with passive diffusion, likely due to suboptimal physicochemical properties.
Troubleshooting Steps:
-
Review Physicochemical Properties:
-
Structural Modifications (Lead Optimization):
-
Reduce Molecular Weight and Hydrogen Bonding Capacity: Systematically synthesize analogs with lower molecular weight and fewer hydrogen bond donors/acceptors.
-
Optimize Lipophilicity: Modify substituents to fine-tune the LogP. A LogP between 1 and 3 is often a good target for passive permeability.
-
Quantitative Structure-Permeability Relationship (QSPR) studies: Develop QSPR models to guide the design of new derivatives with improved permeability based on their structural features.[16][17][18]
-
Problem 2: My compound has good PAMPA permeability but low Caco-2 permeability.
This discrepancy suggests that active transport mechanisms, most likely efflux, are limiting the net flux of your compound across the cell monolayer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected active efflux.
Detailed Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions.[11][19]
-
Calculate the Efflux Ratio (ER): An ER greater than 2 is a strong indication of active efflux.[12][15][20]
-
Use Efflux Pump Inhibitors: If efflux is suspected, repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).[20] A significant increase in the A->B Papp value in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.
Solutions for Efflux Substrates:
-
Prodrug Approach: Mask the functional groups recognized by the efflux transporter with a promoiety that is cleaved intracellularly to release the active drug.[21][22][23]
-
Structural Modification: Synthesize analogs that are not recognized by the efflux transporter. This may involve altering charge, hydrogen bonding patterns, or overall conformation.
-
Co-administration with an Efflux Inhibitor: While a viable strategy, this can lead to complex drug-drug interactions and is generally less desirable.
Problem 3: My lead benzazepinone derivative has poor permeability, and structural modifications are compromising its activity.
When medicinal chemistry approaches are exhausted or undesirable, formulation strategies can be employed to improve permeability and bioavailability.
Formulation Strategies:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating the benzazepinone derivative in nanoparticles can enhance its permeability and bioavailability.[24][25][]
Experimental Workflow for Evaluating Nanoparticle Formulations:
Caption: Workflow for nanoparticle formulation and evaluation.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of benzazepinone derivatives.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter)[8]
-
Acceptor and donor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)[7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
Procedure:
-
Coat the filter of the PAMPA plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.[28]
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
Prepare the donor solutions by dissolving the test compounds in PBS (often with a small percentage of DMSO, e.g., 5%) to the desired concentration.[29]
-
Add 200 µL of the donor solutions to the wells of the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate.
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).[30]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the permeability and extent of active efflux of benzazepinone derivatives.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds, control compounds, and Lucifer yellow (for monolayer integrity check)
-
Efflux inhibitors (optional)
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[9][20]
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[13][20][31] Alternatively, assess the leakage of Lucifer yellow, which should be minimal.[20]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A->B permeability: Add the test compound solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
For B->A permeability: Add the test compound solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, collect samples from both chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate Papp values for both directions and the efflux ratio.
Data Summary Table
| Compound | Papp (A->B) (x 10⁻⁶ cm/s) | Papp (B->A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Atenolol | < 1 | < 1 | ~1 | Low |
| Propranolol | > 10 | > 10 | ~1 | High |
| Test Cmpd 1 | 0.5 | 0.6 | 1.2 | Low |
| Test Cmpd 2 | 1.5 | 9.0 | 6.0 | Low (Efflux Substrate) |
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. PubMed. [Link]
-
MDCK Permeability. Creative Biolabs. [Link]
-
Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco2 assay protocol. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
In Vitro Permeability Assay. Creative Bioarray. [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]
-
A novel in vitro permeability assay using three-dimensional cell culture system. ScienceDirect. [Link]
-
BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]
-
Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. PubMed. [Link]
-
Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. PMC - NIH. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
-
MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]
-
Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. PMC. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
Structure-Activity Relationship Study Reveals Benzazepine Derivatives of Luteolin as New Aldose Reductase Inhibitors for Diabetic Cataract. PubMed. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery. Molecular Pharmaceutics - ACS Publications. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. PubMed. [Link]
-
Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. PubMed. [Link]
-
Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]
-
Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. ACS Publications. [Link]
-
Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. NIH. [Link]
-
Quantitative structure-permeability relationships at various pH values for neutral and amphoteric drugs and drug-like compounds. PubMed. [Link]
-
Synthesis and pharmacological characterization of some benzazepinone derivatives. PubMed. [Link]
-
Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. PubMed. [Link]
-
Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. ResearchGate. [Link]
-
Development of QSAR models to predict blood-brain barrier permeability. OSTI.GOV. [Link]
-
Development of QSAR models to predict blood-brain barrier permeability. PubMed. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. enamine.net [enamine.net]
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- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure-permeability relationships at various pH values for neutral and amphoteric drugs and drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. creative-bioarray.com [creative-bioarray.com]
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- 24. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 30. bioassaysys.com [bioassaysys.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Refining Purification Techniques for 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Welcome to the technical support center for the purification of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the highest possible purity for this critical intermediate.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The purification of this benzolactam, like many pharmaceutical intermediates, can be fraught with challenges, from removing closely related impurities to preventing product degradation. This guide provides a structured approach to troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification steps for crude this compound?
The initial purification of this intermediate typically involves removing bulk impurities directly after synthesis.[1] Common methods include:
-
Filtration: This is a straightforward and effective first step to remove any solid impurities, such as catalyst residues or insoluble by-products, from the reaction mixture.[1]
-
Extraction: Liquid-liquid extraction is frequently used to separate the target compound from water-soluble impurities and unreacted starting materials.[1] A common approach involves dissolving the crude product in an organic solvent like dichloromethane and washing it with an aqueous solution.[1]
-
Distillation: If the intermediate is contaminated with volatile solvents or impurities with significantly different boiling points, distillation can be an effective purification method.[1]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue in recrystallization and can be caused by several factors.[3] Here's a systematic approach to troubleshoot this problem:
-
High Impurity Concentration: Impurities can depress the melting point of your compound, leading to the formation of an oil.[3] Consider a preliminary purification step, like a quick column chromatography plug, to remove the bulk of impurities before attempting recrystallization.
-
Supersaturation: If the solution is too concentrated, it can lead to oiling out.[3] Try adding a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[3]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice.[3] Allow the solution to cool gradually to room temperature before placing it in an ice bath.[3] Scratching the inside of the flask with a glass rod can also help induce crystallization.[3]
Q3: I'm observing colored impurities in my final product. How can I remove them?
Colored impurities are often highly conjugated byproducts from the synthesis. Activated charcoal is a common and effective solution for their removal.[3]
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal to the hot solution. Be cautious, as adding too much can reduce your final yield.[3]
-
Heat the mixture for a short period.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3]
-
Allow the filtrate to cool and crystallize.
Q4: What are the best starting conditions for developing a column chromatography method for this compound?
For benzolactams like this compound, a good starting point for normal-phase column chromatography is a solvent system of ethyl acetate and hexane.[4] A typical starting gradient might be a 1:4 ratio of ethyl acetate to hexane.[4] The polarity can be gradually increased based on the separation observed by thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) is another powerful technique for both analysis and purification.[2]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and their solutions.
Issue 1: Low Yield After Recrystallization
Low recovery is a frequent challenge in recrystallization. Here’s a decision-making workflow to address this:
Caption: Troubleshooting Low Recrystallization Yield.
Issue 2: Poor Separation in Column Chromatography
Achieving good separation of closely related impurities can be challenging.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Impurities | Improper mobile phase composition. | Systematically vary the solvent ratio. Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine for basic compounds. |
| Tailing Peaks | Column overload or secondary interactions with the stationary phase. | Reduce the amount of sample loaded onto the column. Add a modifier to the mobile phase to block active sites on the silica gel. |
| Irreproducible Results | Inconsistent packing of the column or changes in solvent quality. | Ensure a consistently packed column bed. Use high-purity solvents and prepare fresh mobile phases daily. |
| Product Degradation on Column | The compound may be unstable on silica gel. | Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel. |
Issue 3: Presence of Process-Related Impurities
Impurities can arise from various sources in the manufacturing process, including raw materials, intermediates, and by-products.[2]
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: Optimize reaction conditions (e.g., temperature, reaction time) to drive the reaction to completion.[2]
-
By-products from Side Reactions: Modify reaction conditions to disfavor the formation of by-products.[2] This might involve changing the solvent, temperature, or catalyst.
-
Residual Solvents: The final product must be thoroughly dried to remove any remaining solvents.[1] Vacuum drying is a common and effective method.[1]
Advanced Purification Techniques
For achieving very high purity, especially for pharmaceutical applications, more advanced techniques may be necessary.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers significantly higher resolution than standard column chromatography and is ideal for separating challenging impurities.[5] Mass-based fraction collection can be combined with UV detection for highly selective purification.[5]
Seeded Reactive Crystallization
For some lactams, a seeded reactive crystallization approach can enhance both yield and purity.[6][7] This technique involves adding seed crystals of the pure compound during the synthesis reaction to promote selective crystallization of the desired product.[6][7] This method has been shown to produce ampicillin crystals with purities greater than 95%.[6][7]
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for lactams include ethanol, isopropanol, or ethyl acetate.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a column with silica gel.
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
The purification of this compound requires a systematic and well-informed approach. By understanding the potential challenges and applying the troubleshooting strategies outlined in this guide, researchers can consistently achieve the high purity required for downstream applications in drug development. Remember that careful observation and methodical optimization are key to successful purification.
References
- Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering.
- What are the key steps in the purification of pharmaceutical intermedi
- Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI.
- Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering.
- Troubleshooting. The Pharma Master.
- Technical Support Center: Recrystalliz
- Process for the production of beta lactam crystals.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
- Troubleshooting Guide. Phenomenex.
- Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction R
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. RSC Publishing.
Sources
- 1. shyzchem.com [shyzchem.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 6. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00092K [pubs.rsc.org]
addressing inconsistent results in 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one bioassays
Welcome to the technical support center for bioassays involving 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining consistent and reliable data with this compound. In our experience, inconsistent results often stem from a combination of general assay principles and compound-specific properties. This guide provides a structured approach to troubleshooting, moving from foundational assay integrity checks to nuanced, compound-related considerations.
Introduction: Understanding the Challenges
This compound belongs to the benzazepine class of compounds. While specific bioassay data for this exact molecule is not extensively published, the chemical scaffold suggests potential challenges common to heterocyclic compounds in high-throughput screening and other bioassay formats. These can include issues with solubility, stability in aqueous buffers, and potential for off-target effects or assay interference. This guide is built on established principles of bioassay troubleshooting and tailored to address the anticipated behavior of this chemical series.
Part 1: Foundational Assay Troubleshooting
Before attributing inconsistent results to the compound itself, it is crucial to ensure the fundamental assay setup is robust. Many issues can be resolved by systematically reviewing the core components of your experiment.[1][2][3]
FAQ 1: My results show high variability between replicate wells. What should I check first?
High variability is a common issue that can mask the true effect of your test compound.[4] A systematic approach to identifying the source of variation is key.
Troubleshooting Steps:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability.
-
Plate Reader Settings: The instrument settings can significantly impact data quality.
-
Action: Increase the number of flashes per well. This averages out signal fluctuations, especially for low-concentration samples.[1] Also, utilize the well-scanning feature (orbital or spiral) if available. This is particularly useful if your cells are not uniformly distributed or if the compound precipitates, leading to heterogeneous signal distribution.[1]
-
-
Environmental Control: Temperature and humidity fluctuations can affect biological activity and reagent stability.
-
Action: Ensure all reagents, including the compound plates, are equilibrated to the assay temperature before starting the experiment.[2] Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer/media to create a more uniform temperature environment across the plate.
-
Workflow for Diagnosing High Variability
Caption: A step-by-step workflow for troubleshooting high variability in bioassay results.
Part 2: Compound-Specific Troubleshooting for this compound
Once foundational issues have been ruled out, consider factors related to the physicochemical properties of the test compound.
FAQ 2: I'm observing a lower-than-expected or no signal. Could the compound be the problem?
A weak or absent signal can be due to several factors beyond simple lack of biological activity.[3]
Troubleshooting Steps:
-
Compound Solubility and Aggregation: Benzazepine derivatives can have limited aqueous solubility. If the compound crashes out of solution, its effective concentration is reduced, leading to a diminished signal.
-
Action: Visually inspect the wells for any signs of precipitation. Determine the kinetic solubility of the compound in your specific assay buffer. You may need to adjust the final DMSO concentration (typically keeping it below 0.5%) or explore the use of solubilizing agents, if compatible with your assay.
-
-
Compound Stability: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., pH, temperature, light exposure) should be considered.[4]
-
Action: Prepare fresh stock solutions and dilutions for each experiment.[4] If you suspect degradation, you can perform a simple stability study by pre-incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity via HPLC or LC-MS.
-
-
Mechanism of Action: Ensure your assay is designed to detect the expected biological activity. For instance, if the compound is an antagonist, you will only see a signal in the presence of an agonist.
FAQ 3: My assay has high background noise. What are the potential causes?
High background can obscure the signal from your compound and reduce the assay window.
Troubleshooting Steps:
-
Assay Buffer and Reagents: Components of the assay buffer or the detection reagents themselves can contribute to background.
-
Action: Check for expired or contaminated reagents.[3] Run controls with buffer alone and buffer with detection reagents to pinpoint the source of the background signal.
-
-
Microplate Selection: The type of microplate used is critical for minimizing background in different assay formats.[1]
-
Compound Interference: The compound itself might be interfering with the detection method.
-
Action: Run a control with the compound in the assay buffer without the biological target (e.g., cells or enzyme). If you still see a signal, it indicates your compound may be autofluorescent, colored (for absorbance assays), or a quencher. This will require a separate counter-screen to correct the data.
-
Decision Tree for Compound-Related Signal Issues
Caption: A logical decision tree for troubleshooting compound-specific issues in bioassays.
Part 3: Experimental Protocols and Data Presentation
To aid in your troubleshooting efforts, here are some standardized protocols and data organization tables.
Protocol: Assessing Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in your final assay buffer, ensuring the final DMSO concentration is consistent across all dilutions and matches your experimental conditions.
-
Incubate the dilutions at the assay temperature for the duration of your experiment (e.g., 1 hour).
-
After incubation, visually inspect each dilution for signs of precipitation.
-
For a more quantitative measure, transfer the dilutions to a clear microplate and measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in scattering compared to the buffer-only control indicates precipitation.
Table 1: Troubleshooting Checklist
| Issue | Potential Cause | Recommended Action | Reference |
| High Variability | Inconsistent Pipetting | Calibrate pipettes; use a master mix. | [2][5] |
| Non-uniform well conditions | Equilibrate plates; use well-scanning on reader. | [1][2] | |
| Low/No Signal | Compound Precipitation | Check solubility; adjust DMSO concentration. | |
| Compound Degradation | Use fresh stock solutions; perform stability test. | [4] | |
| Incorrect Assay Design | Verify mechanism of action; check controls. | [3] | |
| High Background | Reagent Contamination | Use fresh, high-quality reagents. | [3] |
| Incorrect Plate Type | Use black for fluorescence, white for luminescence. | [1][2] | |
| Compound Interference | Run compound-only controls to test for autofluorescence or quenching. |
Conclusion
Troubleshooting inconsistent bioassay results for this compound requires a dual approach. First, validate the integrity of the general assay procedure, from pipetting to plate reader settings. Second, investigate the compound-specific properties, paying close attention to solubility, stability, and potential for assay interference. By systematically addressing these factors, you can enhance the reliability and reproducibility of your experimental data.
References
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved from [Link]
-
Troubleshooting | BioAssay Systems. (n.d.). Retrieved from [Link]
-
Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (2022, October 18). Retrieved from [Link]
-
Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]
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8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine - Doron Scientific. (2023, March 2). Retrieved from [Link]
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8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (C007B-477609) - Cenmed Enterprises. (n.d.). Retrieved from [Link]
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Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). (n.d.). Retrieved from [Link]
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8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE | Chemsrc. (2025, September 10). Retrieved from [Link]
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Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution - ResearchGate. (2025, July 16). Retrieved from [Link]
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Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed. (1979, April). Retrieved from [Link]
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2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. (n.d.). Retrieved from [Link]
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3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID - PubChem. (n.d.). Retrieved from [Link]
-
Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][2][4]triazepine derivatives. (2025, December 10). Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC - PubMed Central. (2021, October 6). Retrieved from [Link]
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Technical Support Center: Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Welcome to the technical support resource for the synthesis of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this seven-membered lactam, and cyclic amides in general, is commonly achieved through rearrangement reactions of cyclic ketones.[1] The two most prevalent methods are the Beckmann rearrangement and the Schmidt reaction.[1] Both pathways typically start from 6-methoxy-alpha-tetralone and proceed through different intermediates to achieve the desired ring expansion.
-
Beckmann Rearrangement: This method involves the conversion of the starting ketone to its corresponding oxime using hydroxylamine.[2][3] The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to induce rearrangement to the lactam.[4][5][6]
-
Schmidt Reaction: This reaction allows for a more direct conversion of the cyclic ketone to the lactam using hydrazoic acid (HN₃) under acidic conditions.[7][8]
Q2: What are the common sources of impurities in this synthesis?
Impurities can arise from various sources throughout the manufacturing process.[9] Understanding these sources is the first step in controlling them.
-
Starting Materials: Impurities present in the initial 6-methoxy-alpha-tetralone or reagents.
-
Side Reactions: Competing reaction pathways that occur under the reaction conditions, such as fragmentation or the formation of regioisomers.[6][10]
-
Intermediates: Unreacted starting materials or stable intermediates like the ketoxime in the Beckmann rearrangement.
-
Degradation Products: The desired product may degrade under the reaction, work-up, or storage conditions.[11]
-
Reagents and Catalysts: Residual acids, catalysts, or solvents.[9][11]
Q3: Why is the identification and control of byproducts so critical?
For drug development professionals, impurity profiling is a non-negotiable aspect of ensuring safety, efficacy, and quality.[9] Even trace impurities can pose risks to patients or compromise the therapeutic effect of the active pharmaceutical ingredient (API).[9] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines requiring the identification, reporting, and toxicological qualification of impurities that exceed certain thresholds (typically >0.1%).[10][11]
Q4: What are the essential analytical techniques for identifying these byproducts?
A multi-technique approach is necessary for comprehensive impurity profiling. The most powerful and commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for separating and quantifying impurities.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial molecular weight information for each separated component, enabling the rapid identification of known impurities and characterization of unknown ones.[11][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile impurities, such as residual solvents or certain fragmentation byproducts.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the precise chemical structure of unknown byproducts after they have been isolated.[10][16][17]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing insights into their chemical origins and systematic approaches for identification and resolution.
Problem 1: My reaction produced a significant amount of an isomeric lactam. What is it and why did it form?
Plausible Cause: You are likely observing the formation of a regioisomeric byproduct, 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one . This is a classic challenge in both the Beckmann and Schmidt rearrangements when applied to unsymmetrical ketones like 6-methoxy-alpha-tetralone. The rearrangement involves the migration of one of the carbon groups adjacent to the carbonyl. In this case, both the aryl group and the alkyl group can migrate, leading to two different products.
Mechanistic Insight: The key step in both reactions is the 1,2-shift of a carbon group to an electron-deficient nitrogen atom.[3][8] The ratio of the two regioisomers formed depends on the migratory aptitude of the groups and the stereochemistry of the intermediate (specifically the oxime in the Beckmann rearrangement). While the migrating group is typically the one anti-periplanar to the leaving group on the nitrogen, acidic conditions can sometimes cause isomerization of the oxime, leading to a mixture of products.[3][5]
Caption: Competing migration pathways leading to the desired product and its regioisomer.
Troubleshooting & Identification Protocol:
-
Separation (HPLC): Develop an HPLC method capable of resolving the two isomers. They will likely have different retention times due to polarity differences.
-
Identification (LC-MS): Run an LC-MS analysis. Both the desired product and the isomeric byproduct will have the same molecular weight , confirming the presence of an isomer.
-
Structure Elucidation (NMR): Isolate the byproduct using preparative HPLC. The definitive structural proof comes from ¹H and ¹³C NMR. The aromatic proton splitting patterns and the chemical shifts of the methylene groups adjacent to the nitrogen and carbonyl will be distinct for each isomer. For the desired 8-methoxy product, you would expect to see characteristic signals for the protons on the methoxy-substituted aromatic ring, which differ from those of the 7-methoxy isomer.
Problem 2: My yield is low, and I've found a byproduct with a significantly lower molecular weight.
Plausible Cause: This strongly suggests that a Beckmann fragmentation reaction has occurred, competing with the desired rearrangement.[5][6] This side reaction is particularly prevalent if the group alpha to the oxime can form a stable carbocation.[6] The fragmentation pathway cleaves the ring, typically yielding a cyano-functionalized compound (a nitrile).
Mechanistic Insight: Instead of the carbon group migrating to the nitrogen, the C-C bond cleaves, leading to the formation of a stable carbocation and a nitrile. The stability of this carbocation is a key driver for this competing pathway.
Caption: Competing rearrangement and fragmentation pathways of the oxime intermediate.
Troubleshooting & Identification Protocol:
-
Mass Spectrometry (LC-MS / GC-MS): The molecular ion of the nitrile byproduct will be significantly different from the desired lactam. This is the fastest way to confirm fragmentation.
-
Infrared (IR) Spectroscopy: If the byproduct is isolated, look for a sharp, characteristic nitrile (C≡N) stretching band around 2220-2260 cm⁻¹.
-
NMR Spectroscopy: After isolation, the NMR spectrum will be markedly different, lacking the characteristic amide N-H proton and showing signals corresponding to the opened ring structure.
Prevention: Careful selection of the acid catalyst and solvent conditions can favor rearrangement over fragmentation.[6] In some cases, using milder reagents like tosyl chloride to activate the oxime hydroxyl group can suppress the fragmentation pathway.[5][6]
Problem 3: I have multiple unknown peaks in my chromatogram. How do I approach their identification?
Plausible Cause: This scenario requires a systematic workflow. The peaks could be anything from unreacted starting materials and intermediates to degradation products or byproducts from minor, unforeseen reaction pathways.
Systematic Identification Workflow:
Caption: A systematic workflow for the identification of unknown impurities.
Step-by-Step Protocol:
-
Initial Analysis (LC-MS): Run an LC-MS method to get the molecular weight of each unknown peak.[18] This is the most critical first step.
-
Database Comparison: Compare the observed molecular weights against a database of all possible reactants, intermediates, and predicted byproducts (e.g., regioisomer, fragmentation product, dimers).
-
Forced Degradation Study: To determine if any impurities are degradation products, subject a pure sample of your final compound to stress conditions (acid, base, heat, oxidation, light) and analyze the resulting mixtures by HPLC. If a peak matches one of your unknown impurities, you have identified a degradant.
-
Isolation: If an impurity remains unidentified, it must be isolated for full characterization. Preparative HPLC is the most common technique for this.
-
Definitive Structure Elucidation: Once the impurity is isolated in sufficient quantity (>1 mg), a suite of spectroscopic techniques can be used to determine its structure unequivocally.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact elemental formula.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To piece together the complete chemical structure.[19]
-
Data Summary & Analytical Methods
Table 1: Potential Byproducts and Their Analytical Signatures
| Compound Name | Origin | Molecular Weight ( g/mol ) | Key Analytical Signature(s) |
| This compound | Desired Product | 191.24 | Correct MW, characteristic ¹H and ¹³C NMR spectra. |
| 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one | Regioisomerization | 191.24 | Same MW as product; distinct HPLC retention time and NMR pattern. |
| 3-(2-cyanoethyl)-4-methoxy-benzenepropanenitrile* | Beckmann Fragmentation | 174.22 | Lower MW; strong IR band ~2240 cm⁻¹; absence of amide N-H in NMR. |
| 6-Methoxy-alpha-tetralone | Unreacted Starting Material | 176.21 | MW matches starting material; retention time matches standard. |
| 6-Methoxy-alpha-tetralone Oxime | Unreacted Intermediate | 191.24 | Same MW as product; distinct HPLC retention time and NMR pattern. |
| Structure is a plausible fragmentation product and would require full characterization for confirmation. |
Table 2: Example HPLC-MS Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 2.1 x 150 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100 - 500 |
Note: This is a generic starting method and must be optimized for your specific instrument and sample matrix.
References
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AMSbiopharma. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]
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Jadhav, S. B., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 11(1), 1-13. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2021, April 1). Beckmann rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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IJARIDEA. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
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Liu, X., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 10(12), e0144558. Retrieved from [Link]
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BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Request PDF. Retrieved from [Link]
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Milligan, G. L., et al. (2011). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. The Journal of Organic Chemistry, 76(16), 6861–6873. Retrieved from [Link]
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ResearchGate. (2018, May 21). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Retrieved from [Link]
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Golden, J. E., et al. (2011). Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. Organic Letters, 13(21), 5858–5861. Retrieved from [Link]
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Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. The AAPS Journal, 20(4), 72. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
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Molbase. (n.d.). CAS 247133-22-8 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE. Retrieved from [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
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Preprints.org. (2024, July 20). Synthesis Identification of the New Heterocyclic System from Lactam. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]
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ACS Publications. (2022, March 3). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). Lactam. Retrieved from [Link]
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ResearchGate. (2025, August 9). LC-MS analysis of related substances in ampicillin and amoxicillin. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
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ResearchGate. (2025, August 5). Development and validation of a new HPLC-MS method for meglumine impurity profiling. Retrieved from [Link]
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Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. Retrieved from [Link]
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ResearchGate. (2025, July 16). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]
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Walker, G. N., & Alkalay, D. (1972). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 15(12), 1285-1287. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. BioMed Research International, 2012, 764101. Retrieved from [Link]
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ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Bigge, C. F., et al. (1995). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 38(20), 3720-3740. Retrieved from [Link]
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MDPI. (2022, October 1). A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings. Retrieved from [Link]
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Khan, I., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][9][20]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 549. Retrieved from [Link]
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ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]
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ResearchGate. (2025, August 10). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of PARP Inhibitors: Benchmarking 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one Against Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive comparison of the investigational compound 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one against a panel of clinically approved PARP inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib. By examining their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation, this document aims to provide a critical framework for assessing novel PARP inhibitors.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are critical components of the cellular machinery that responds to DNA damage.[1][2] They are instrumental in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Upon detecting an SSB, PARP binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.[4]
The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality." In cancer cells with mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[2] With a deficient HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[5][6][7]
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.
Comparative Efficacy of Established PARP Inhibitors
Several PARP inhibitors have received regulatory approval and have demonstrated significant clinical efficacy in various solid tumors.[8][9] While direct head-to-head clinical trial comparisons are limited, preclinical and clinical data provide insights into their relative potencies and therapeutic applications.[10]
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[4][10] This trapping of the PARP-DNA complex is considered a more cytotoxic mechanism than the mere inhibition of PARP's enzymatic activity.[10] The potency of PARP trapping varies among different inhibitors, with talazoparib being recognized as the most potent PARP trapper.[10][11]
| PARP Inhibitor | Key Approved Indications | PARP Trapping Potency | Notable Clinical Efficacy (Progression-Free Survival) |
| Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer[9][12] | Moderate[10] | Ovarian Cancer (SOLO-1, BRCAm): 56.0 vs 13.8 months (placebo)[8] |
| Talazoparib | Breast, Prostate Cancer[4][13] | High[4][10][11] | Breast Cancer (EMBRACA, gBRCAm): 8.6 vs 5.6 months (chemotherapy)[6] |
| Niraparib | Ovarian Cancer[1][14] | High[11] | Ovarian Cancer (PRIMA, HRD): 21.9 vs 10.4 months (placebo)[15][16] |
| Rucaparib | Ovarian, Prostate Cancer[9][17] | Moderate[18] | Ovarian Cancer (ARIEL3, BRCAm): 16.6 vs 5.4 months (placebo)[17] |
| Veliparib | Investigational in various cancers[19] | Low[10][20] | Limited single-agent efficacy, primarily studied in combination[20][21] |
Profiling this compound: An Investigational PARP Inhibitor
As this compound is an investigational compound, a comprehensive efficacy profile can be established through a series of well-defined preclinical assays. These assays are designed to characterize its potency, selectivity, and mechanism of action in comparison to established PARP inhibitors.
Experimental Protocols for Comparative Efficacy Assessment
The following experimental workflows are essential for a thorough evaluation of a novel PARP inhibitor like this compound.
This assay directly measures the ability of the compound to inhibit the catalytic activity of PARP enzymes. A common method is the chemiluminescent PARP assay.[22]
Principle: This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate.[22] The amount of incorporated biotinylated PAR is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[22]
Caption: Workflow for a chemiluminescent PARP inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
-
Reaction Setup: In each well, combine the PARP enzyme (e.g., PARP1 or PARP2), biotinylated NAD+ (the substrate for PARylation), and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no PARP enzyme) controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the PARylation reaction to occur.
-
Washing: Wash the plate to remove any unbound reagents.
-
Detection: Add a streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains.
-
Final Wash: Wash the plate again to remove unbound streptavidin-HRP.
-
Signal Generation: Add a chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the inhibitor's potency.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay is crucial for determining the ability of the inhibitor to trap PARP on DNA, a key indicator of its cytotoxic potential.[10] A fluorescence polarization-based assay is a common method.[23]
Principle: This assay utilizes a fluorescently labeled DNA probe. When the PARP enzyme binds to this probe, the larger complex tumbles more slowly in solution, resulting in a high fluorescence polarization (FP) signal.[23] In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[23]
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the PARP enzyme, the fluorescently labeled DNA probe, and the test inhibitor at various concentrations.
-
Incubation: Incubate to allow the formation of the PARP-DNA complex.
-
Initiate PARylation: Add NAD+ to the wells to initiate the auto-PARylation of PARP.
-
Data Acquisition: Measure the fluorescence polarization at different time points using a suitable plate reader.
-
Analysis: A higher FP signal in the presence of the inhibitor indicates a greater PARP trapping ability. Determine the EC50 for PARP trapping by plotting the FP signal against the inhibitor concentration.
These assays assess the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly those with and without HR deficiencies (e.g., BRCA1/2 mutant vs. wild-type).[24][25]
Principle: Assays like the AlamarBlue (resazurin) or MTT assay measure the metabolic activity of viable cells.[22] A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
Caption: General workflow for a cell viability assay to assess PARP inhibitor cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-mutant breast cancer cells and their wild-type counterparts) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the cells for a prolonged period, typically 72 hours or longer, to allow for the cytotoxic effects to manifest.[24]
-
Reagent Addition: Add the cell viability reagent (e.g., AlamarBlue) to each well.
-
Incubation: Incubate for a few hours to allow viable cells to metabolize the reagent.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient line indicates synthetic lethality.
These assays provide mechanistic insights into how the PARP inhibitor affects the DNA damage response pathway. A key assay is the immunofluorescent detection of γ-H2AX foci.
Principle: The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to the formation of DSBs.[26] Visualizing and quantifying γ-H2AX foci through immunofluorescence microscopy serves as a marker for DNA double-strand breaks.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number and intensity of γ-H2AX foci per cell nucleus using image analysis software. An increase in γ-H2AX foci indicates an accumulation of DNA double-strand breaks.
Future Directions and Considerations
The development of new PARP inhibitors like this compound continues to be a promising avenue in cancer therapy. A critical aspect of this development is a thorough preclinical evaluation to understand its unique pharmacological properties. Key considerations for future research include:
-
Selectivity Profiling: Assessing the inhibitor's activity against the entire PARP family to understand potential off-target effects.[18]
-
Combination Therapies: Investigating the synergistic effects of the novel PARP inhibitor with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies.[1][21]
-
Mechanisms of Resistance: Understanding potential mechanisms of resistance to the novel inhibitor to develop strategies to overcome them.[1]
-
Biomarker Development: Identifying predictive biomarkers beyond BRCA1/2 mutations to expand the patient population that could benefit from the therapy.[27]
By employing the rigorous experimental framework outlined in this guide, researchers can effectively characterize the efficacy of novel PARP inhibitors and benchmark their performance against the current standard of care, ultimately paving the way for the next generation of precision cancer medicines.
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A Comparative Guide to the Bioactivity of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one Analogs at Dopamine Receptors
For researchers and drug development professionals navigating the complex landscape of neuropsychiatric therapeutics, the modulation of dopamine receptors remains a cornerstone of innovation. The 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one scaffold represents a promising starting point for the development of novel ligands targeting these critical receptors. This guide provides an in-depth comparison of the bioactivity of analogs based on this core structure, with a focus on their affinity for dopamine D1, D2, and D3 receptors. By synthesizing data from key studies and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in their drug discovery endeavors.
Introduction: The Benzolactam Scaffold and its Therapeutic Potential
The benzolactam core, a key feature of the this compound structure, is a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) like the dopamine receptors. Dopamine receptors are classified into two main families: the D1-like family (D1 and D5), which stimulates adenylyl cyclase, and the D2-like family (D2, D3, and D4), which inhibits this enzyme.[1] The D2 and D3 subtypes, in particular, are established targets for antipsychotic medications. The development of ligands with high affinity and selectivity for these receptors is a critical goal in the pursuit of more effective and safer treatments for conditions such as schizophrenia, Parkinson's disease, and addiction.
This guide will focus on a series of benzolactam derivatives to illustrate the impact of subtle structural modifications on dopamine receptor affinity and selectivity. The insights derived from these comparisons can be extrapolated to inform the design of novel analogs of this compound.
Comparative Bioactivity of Benzolactam Analogs
The following data, derived from a key study on benzolactam derivatives, highlights the critical role of methoxy group placement and lactam ring size in determining dopamine receptor affinity.[1][2]
Influence of Methoxy Group Position
The position of the methoxy group on the aromatic ring significantly impacts binding affinity and selectivity across the D1, D2, and D3 dopamine receptors.
| Compound | Methoxy Position | Lactam Ring Size | D1 (pKi) | D2 (pKi) | D3 (pKi) | D3/D1 Selectivity | D3/D2 Selectivity |
| 11a | 2 | 6 | < 5.0 | 7.91 | 7.58 | > 379 | 0.47 |
| 11b | 4 | 6 | < 5.0 | < 4.0 | 7.18 | > 151 | > 1514 |
| 12a | 2 | 7 | < 5.0 | 8.44 | 8.21 | > 1622 | 0.59 |
| 12b | 4 | 7 | < 5.0 | < 5.0 | 8.12 | > 1318 | > 1318 |
| 6a | 2 | 8 | < 5.0 | 6.10 | 6.63 | > 43 | 3.39 |
| 6b | 4 | 8 | < 5.0 | < 4.0 | 6.31 | > 20 | > 204 |
Key Insights:
-
D2 and D3 Affinity: A 2-methoxy substitution (compounds 11a , 12a , 6a ) generally confers higher affinity for D2 and D3 receptors compared to a 4-methoxy substitution (compounds 11b , 12b , 6b ).[2]
-
D3 Selectivity: Shifting the methoxy group from the 2- to the 4-position dramatically decreases D2 affinity while maintaining or slightly reducing D3 affinity. This results in a significant increase in D3 selectivity over the D2 receptor, as seen in compounds 11b and 12b .[2] For instance, compound 12b exhibits over 1000-fold selectivity for the D3 receptor over both D1 and D2 receptors.[2]
-
D1 Affinity: All tested analogs showed low affinity for the D1 receptor, indicating a general selectivity of this scaffold for the D2-like receptor family.
Impact of Lactam Ring Size
The size of the lactam ring also plays a crucial role in modulating receptor affinity, particularly for the D2 and D3 subtypes.
| Compound | Methoxy Position | Lactam Ring Size | D1 (pKi) | D2 (pKi) | D3 (pKi) |
| 5b | 4 | 6 | < 5.0 | < 4.0 | 6.34 |
| 6b | 4 | 8 | < 5.0 | < 4.0 | 6.31 |
| 7b | 4 | 7 | < 5.0 | < 5.0 | 7.18 |
| 11f | 2 | 6 | < 5.0 | 7.82 | 7.35 |
| 12f | 2 | 7 | < 5.0 | 7.30 | 7.64 |
Key Insights:
-
For the 4-methoxy series (5b , 6b , 7b ), expanding the lactam ring from 6 or 8 members to a 7-membered ring (7b ) appears to be optimal for D3 receptor affinity.[2]
-
In the 2-methoxy series, increasing the lactam ring size from 6 (11f ) to 7 (12f ) members resulted in a slight increase in D3 affinity but a decrease in D2 affinity.[2] This highlights a subtle interplay between ring size and methoxy position in fine-tuning selectivity.
Signaling Pathways of Dopamine Receptors
The bioactivity of these analogs is ultimately determined by their ability to modulate the downstream signaling cascades of dopamine receptors.
D1-like Receptor Signaling
D1 and D5 receptors are coupled to the Gαs/olf G-protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
D2-like Receptor Signaling
D2, D3, and D4 receptors are coupled to the Gαi/o G-protein. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduces PKA activity and alters the phosphorylation state of its target proteins.
Experimental Protocols: Dopamine Receptor Binding Assays
To ensure the trustworthiness and reproducibility of the bioactivity data, it is essential to follow standardized and validated experimental protocols. The following outlines a typical radioligand binding assay used to determine the affinity of test compounds for dopamine receptors.
Workflow for Radioligand Binding Assay
Step-by-Step Methodology
1. Membrane Preparation:
-
Rationale: To isolate the target receptors in a concentrated and stable form for the binding assay.
-
Protocol:
-
Harvest cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
2. Competitive Radioligand Binding Assay:
-
Rationale: To determine the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors).
-
Add varying concentrations of the unlabeled test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known potent unlabeled ligand.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The bioactivity of this compound analogs at dopamine receptors is highly sensitive to structural modifications. The position of the methoxy group and the size of the lactam ring are critical determinants of both affinity and selectivity. Specifically, a 4-methoxy substituent on a 7-membered lactam ring appears to be a promising starting point for developing D3-selective ligands.
The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the continued exploration of this and related chemical scaffolds. Future research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to further refine the structure-activity relationships. Functional assays to determine the agonist or antagonist properties of these compounds will also be crucial in elucidating their full therapeutic potential. By combining rational drug design with rigorous pharmacological evaluation, the development of novel and improved treatments for dopamine-related CNS disorders is an attainable goal.
References
A Senior Application Scientist's Guide to the Cellular Validation of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one in Oncology Research
Introduction: The quest for novel anticancer agents is a cornerstone of modern therapeutic development. The benzodiazepine and related heterocyclic scaffolds have garnered attention for their potential as pharmacophores in oncology.[1][2] This guide focuses on a specific derivative, 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a compound of interest whose anticancer potential remains to be systematically validated. We will proceed from the foundational question of cytotoxic effects to the elucidation of its potential mechanisms of action, providing a robust framework for researchers to generate high-quality, reproducible data. This document is not merely a list of protocols; it is a strategic guide explaining the scientific rationale behind each experimental choice, ensuring a self-validating workflow from initial hit identification to mechanistic hypothesis generation.[3][4]
Phase 1: Foundational Viability and Cytotoxicity Screening
The first logical step in evaluating any new compound is to determine if it has a measurable effect on the viability of cancer cells. We will employ two widely-accepted, plate-reader-based assays that measure metabolic activity as a surrogate for cell viability. This approach is ideal for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]
Comparative Analysis of Viability Assays
| Assay | Principle | Advantages | Considerations | Typical Application |
| MTT/MTS Assays | Colorimetric; reduction of tetrazolium salt to colored formazan by mitochondrial dehydrogenases in living cells.[5] | Cost-effective, well-established. The MTS assay is a more convenient "homogeneous" version that does not require a solubilization step.[5][6] | Can be affected by compounds that alter cellular metabolism. Less sensitive than luminescent assays. | High-throughput primary screening; initial dose-response curves. |
| CellTiter-Glo® Luminescent Assay | Luminescence-based; quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[7][8] | High sensitivity, broad linear range, simple "add-mix-measure" protocol.[7][8] | More expensive per data point. The lytic nature of the assay precludes multiplexing with other live-cell assays. | Potency ranking (IC50 determination), secondary screening, studies with low cell numbers. |
Experimental Workflow: Foundational Screening
The following diagram outlines the logical flow from initial cell culture to the determination of the compound's IC50 value.
Caption: High-level workflow for determining compound IC50.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is chosen for its superior sensitivity and simple workflow, providing robust data for IC50 determination.[7][9]
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound. Remove media from cells and add 100 µL of media containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[8]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If the compound reduces cell viability, the next critical question is whether it induces programmed cell death, or apoptosis. This is a hallmark of many effective anticancer agents.[10] We will investigate two key markers of apoptosis: the externalization of phosphatidylserine (PS) and the activation of effector caspases 3 and 7.
Orthogonal Apoptosis Assays
-
Annexin V Staining: Annexin V is a protein with a high affinity for PS, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This is typically analyzed via flow cytometry or imaging.
-
Caspase-3/7 Activity Assay: Caspases 3 and 7 are key executioner caspases. Their activation represents an irreversible commitment to apoptosis.[11] Assays like Caspase-Glo® 3/7 use a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to generate a luminescent signal.[11][12]
Caption: Key markers and corresponding assays for apoptosis detection.
Protocol: Real-Time Apoptosis and Necrosis Analysis
Using fluorescent probes like the Incucyte® Caspase-3/7 and Annexin V reagents allows for the simultaneous kinetic measurement of both apoptotic pathways in live cells over time.[11][13]
-
Reagent Preparation: Prepare complete culture medium containing the test compound concentrations, a positive control (e.g., Staurosporine), a vehicle control, and the appropriate fluorescent apoptosis/necrosis reagents per the manufacturer's instructions (e.g., Incucyte® Caspase-3/7 Green Reagent and Incucyte® Annexin V Red Reagent).
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment and Imaging: Replace the medium with the reagent-containing medium from step 1. Place the plate into a live-cell imaging system (e.g., Incucyte® S3) and schedule repeated scanning (e.g., every 2-4 hours) in both phase-contrast and fluorescent channels for the duration of the experiment (e.g., 72 hours).[13]
-
Data Analysis: The integrated software will quantify the fluorescent area or object count over time. This data can be plotted to visualize the kinetics of apoptosis induction compared to controls, providing rich insight into the timing of the compound's effect.
Phase 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
An alternative or complementary mechanism to apoptosis is cell cycle arrest. Many chemotherapeutic agents function by halting cell division at specific checkpoints, which can ultimately lead to cell death.[14] Flow cytometry is the gold standard for analyzing cell cycle distribution within a population.[15]
The principle relies on staining the DNA of fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically, such as Propidium Iodide (PI).[16] The amount of fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[15]
Caption: The eukaryotic cell cycle and common arrest points for drugs.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Culture and Treatment: Culture 1-2 x 10^6 cells per condition. Treat with the IC50 concentration of this compound (and a 2X IC50 concentration) for a relevant time period (e.g., 24 or 48 hours). Include vehicle-treated and positive control (e.g., a known cell cycle inhibitor) samples.
-
Cell Harvest: Harvest both adherent and floating cells to ensure apoptotic cells are included. Wash the cell pellet with cold PBS.[17]
-
Fixation: Resuspend the cell pellet and slowly add it dropwise into ice-cold 70% ethanol while gently vortexing. This step is crucial for proper fixation and permeabilization.[17] Fix for at least 2 hours at 4°C.[17]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is essential to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement.[17]
-
Incubate in the dark for 30 minutes at room temperature.[17]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify any cell cycle arrest.
Summary and Path Forward
By systematically executing these three phases of validation, a researcher can build a comprehensive profile of this compound's activity in cancer cells.
| Experimental Phase | Data Generated | Interpretation |
| Phase 1: Viability | Dose-response curves, IC50 values across multiple cell lines. | Establishes potency and identifies sensitive vs. resistant cell lines. |
| Phase 2: Apoptosis | Kinetic data on Annexin V externalization and Caspase 3/7 activation. | Determines if the compound's cytotoxic effect is mediated by programmed cell death. |
| Phase 3: Cell Cycle | Percentage of cells in G0/G1, S, and G2/M phases post-treatment. | Identifies if the compound inhibits cell proliferation by causing arrest at a specific checkpoint. |
The synthesis of these results will form a strong, data-driven hypothesis. For example, a compound that demonstrates a potent IC50, induces caspase-3/7 activity, and causes an accumulation of cells in the G2/M phase would be characterized as a promising G2/M-arresting agent that triggers apoptosis. This foundational data is the critical launchpad for more advanced mechanistic studies, such as target identification and in vivo efficacy trials.
References
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National Center for Biotechnology Information. (2020). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]
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NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
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Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
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The 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one Scaffold: A Comparative Guide to Structure-Activity Relationships for Dopaminergic Ligands
In the landscape of neuropharmacology, the quest for selective and potent ligands for dopamine receptors remains a cornerstone of drug discovery for treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] Within this pursuit, the benzazepine scaffold has emerged as a privileged structure, offering a versatile template for the design of such ligands.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, yet highly promising subclass: 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one derivatives. Drawing upon a synthesis of current research, we will dissect the chemical nuances that govern the biological activity of these compounds, offering a comparative perspective for researchers and drug development professionals.
The Benzazepine Core: A Foundation for Dopaminergic Affinity
The 1-phenylbenzazepine framework is a well-established template for developing ligands targeting D1-like dopamine receptors (D1 and D5).[3] The inherent conformational flexibility of this scaffold, coupled with its amenability to diverse chemical modifications, allows for fine-tuning of receptor affinity and selectivity. The 8-methoxy substitution on the benzazepine core is a key feature, influencing the electronic properties of the aromatic ring and potentially engaging in specific interactions within the receptor binding pocket.
Decoding the Structure-Activity Landscape
The biological activity of this compound derivatives is highly sensitive to substitutions at several key positions. The following sections provide a comparative analysis of these modifications.
Modifications on the Phenyl Ring
For derivatives where a phenyl group is attached to the benzazepine core, its substitution pattern is a critical determinant of activity. While direct SAR data for the this compound series is specific, we can infer valuable insights from closely related 1-phenylbenzazepines.
-
Halogen and Alkyl Substitutions: Studies on related 1-phenylbenzazepines have shown that halo (especially fluoro) and methyl groups at the C2' position of the phenyl ring are well-tolerated for D1R/D5R activity and can even enhance selectivity.[3] The introduction of substituents at the C2' position can significantly influence the orientation of the phenyl ring, which in turn impacts receptor affinity and selectivity.[3] While extensive SAR studies have been conducted on the C3' position, the C2' position remains a less explored but potentially fruitful area for modification.[5]
The Role of the Methoxy Group and its Isosteres
The 8-methoxy group is a common feature in many biologically active benzazepine derivatives. Attempts to replace the hydroxyl group (a common metabolite of the methoxy group) at the C8 position with bioisosteres such as amides, sulfonamides, and ureas in the 1-phenylbenzazepine scaffold have been largely unsuccessful in retaining the desired D1R affinity.[3] This suggests a critical role for the electronic and hydrogen-bonding properties of the oxygenated substituent at this position.
N-Substitution on the Azepine Ring
The nitrogen atom of the azepine ring is a key point for modification, allowing for the introduction of various side chains that can probe different regions of the receptor binding pocket. For instance, in the structurally related 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, the N-fluorobenzyl group is crucial for its high affinity and selectivity as a dopamine D4 receptor antagonist.[1][6] This highlights the potential for N-alkylation to significantly modulate the pharmacological profile of these compounds.
Comparative Biological Data
While a comprehensive head-to-head comparison of a series of this compound derivatives is not available in a single source, we can compile representative data for related compounds to illustrate the impact of structural modifications.
| Compound/Derivative | Target(s) | Affinity (Ki, nM) | Functional Activity | Reference |
| [18F]FMTP | D4 | 4.3 | Antagonist | [6] |
| SCH 23390 | D1 | 1.6 ± 0.22 | Antagonist | [2] |
| Fenoldopam | D1-like | - | Partial Agonist | [3] |
This table is illustrative and includes data from closely related benzazepine and chromenopyridinone scaffolds to provide context for potential SAR trends.
Experimental Protocols
The synthesis and evaluation of these compounds involve standard medicinal chemistry and pharmacological techniques.
General Synthetic Scheme
A representative synthesis of a related N-substituted derivative, [18F]FMTP, involves the reaction of an 18F-labeled intermediate with the core scaffold, followed by HPLC purification.[6] The synthesis of the core this compound can be achieved through multi-step organic synthesis, with the parent compound being commercially available.[][8]
Protocol: N-Alkylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents), to the solution at 0 °C and stir for 30 minutes to deprotonate the amide nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Receptor Binding Assay
The affinity of the synthesized compounds for dopamine receptor subtypes is typically determined using radioligand binding assays.
Protocol: Dopamine Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: Key modification sites influencing the biological activity of the benzazepine core.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel dopamine receptor ligands. The available literature on related benzazepines indicates that strategic modifications to the N-substituent and any appended phenyl rings can significantly impact receptor affinity and selectivity.[3][6] Future research should focus on a systematic exploration of the chemical space around this core, particularly investigating a wider range of substitutions on the aromatic ring and diverse N-alkyl groups. Such studies, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new chemical entities with improved therapeutic potential for dopamine-related CNS disorders.
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A Comparative Guide to the Central Nervous System Effects of Benzazepinones
This guide offers a comparative analysis of the central nervous system (CNS) effects of various benzazepinone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to provide an in-depth examination of their mechanisms, pharmacological profiles, and the experimental frameworks used for their evaluation. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and trustworthiness.
Introduction: The Benzazepinone Scaffold in CNS Drug Discovery
The benzazepinone core structure, a fusion of a benzene ring and an azepinone ring, represents a privileged scaffold in medicinal chemistry. Its structural versatility has given rise to a diverse range of compounds with significant activity in the central nervous system. These agents modulate key neurotransmitter systems, leading to a spectrum of effects including anxiolytic, anticonvulsant, sedative, and antipsychotic actions.
Historically, this class is most famously represented by the benzodiazepines, which revolutionized the treatment of anxiety and seizure disorders.[1] However, modern drug discovery has expanded the pharmacological landscape of benzazepinones far beyond their initial GABAergic targets. Today, novel derivatives interact with a wide array of CNS receptors, including dopamine, serotonin, and vasopressin receptors, opening new avenues for treating complex neuropsychiatric and neurodegenerative disorders.[2][3]
This guide will comparatively analyze benzazepinones by categorizing them based on their primary molecular targets, providing a clear framework for understanding their distinct CNS profiles.
GABAergic Benzazepinones: Modulators of Inhibitory Neurotransmission
The classical CNS effects of many benzazepinones are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[4][5] These compounds act as positive allosteric modulators, binding to a site distinct from the GABA binding site (the benzodiazepine receptor) to enhance the effect of GABA.[4][6] This potentiation of GABAergic signaling increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability.[4] This mechanism is the foundation for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1]
Comparative Anticonvulsant Activity
A primary application for GABAergic benzazepinones is the management of epilepsy. Preclinical screening for anticonvulsant activity is crucial for identifying promising lead compounds. The two most common rodent models are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which models absence seizures.[7][8]
A study on novel 8-alkoxy-5,6-dihydro-4H-[4][7]triazolo[4,3-a]benzazepin-1-one derivatives demonstrated significant anticonvulsant properties. The data below highlights the efficacy and safety of these compounds compared to the established antiepileptic drug, carbamazepine.[7] The Protective Index (PI) is a critical measure, calculated as TD₅₀ (median toxic dose) / ED₅₀ (median effective dose), with higher values indicating a better safety profile.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (Tox) TD₅₀ (mg/kg) | MES Protective Index (PI) |
| 3e (8-hexyloxy) | 17.9 | > 1000 | > 1118 | > 62.4 |
| 3f (8-heptyloxy) | 17.6 | > 1000 | > 1116 | > 63.4 |
| 3d (8-pentyloxy) | 26.5 | 38.0 | > 1116 | > 42.1 |
| Carbamazepine | 8.8 | 19.3 | 70.3 | 8.0 |
| Table 1: Anticonvulsant activity and neurotoxicity of selected benzazepinone derivatives. Data sourced from PubMed.[7] |
These results show that compounds 3f and 3e are highly potent in the MES test, with efficacy comparable to carbamazepine but with a vastly superior safety index.[7] Compound 3d showed the most promise in the scPTZ test, indicating a broader spectrum of activity and a safety profile much better than the marketed drug.[7]
Dopaminergic & Serotonergic Benzazepinones: Modulators of Affect and Cognition
Moving beyond GABA, a significant number of benzazepinone derivatives exert their primary CNS effects by targeting dopamine and serotonin receptors. These compounds are critical in the treatment of psychosis, mood disorders, and cognitive dysfunction. Their mechanism often involves a multi-receptor binding profile, which can lead to enhanced efficacy and reduced side effects compared to more selective agents.
A key example is Lurasidone , an atypical antipsychotic. Its efficacy is thought to be mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors.[2][9] Additionally, its partial agonism at 5-HT₁ₐ receptors may contribute to its efficacy in treating cognitive and negative symptoms of schizophrenia.[9] This multi-receptor approach distinguishes it from typical antipsychotics that primarily block D₂ receptors, an action associated with extrapyramidal side effects.[10]
Comparative Receptor Binding Profiles
The therapeutic effect and side-effect profile of a CNS drug are intimately linked to its binding affinity (Ki) for various receptors. A lower Ki value indicates higher binding affinity. The table below compares the binding profiles of several compounds, including novel dibenzazecine compounds (a related class) and the atypical antipsychotic clozapine, to illustrate the diversity within these scaffolds.
| Compound | D₁ (Ki, nM) | D₂ (Ki, nM) | D₃ (Ki, nM) | 5-HT₂ₐ (Ki, nM) |
| LE410 | 100 | 25 | 40 | 16 |
| LE404 | 25 | 1000 | 1000 | 100 |
| Clozapine | 85 | 125 | 250 | 11 |
| Haloperidol | 220 | 1.2 | 0.7 | 60 |
| Table 2: Comparative receptor binding affinities (Ki) for selected compounds. Data sourced from PMC.[10] |
-
Haloperidol , a typical antipsychotic, shows high affinity and selectivity for D₂-like receptors.[10]
-
Clozapine and LE410 exhibit a broader, multi-receptor profile, with potent activity at both dopaminergic and serotonergic receptors, a hallmark of many atypical antipsychotics.[10]
-
LE404 demonstrates a distinct profile with increased D₁ selectivity, suggesting it may have a different therapeutic application or side-effect profile.[10]
This highlights the principle of rational drug design: by modifying the benzazepinone scaffold, chemists can tune the receptor binding profile to achieve a desired clinical outcome, such as balancing antipsychotic efficacy with a lower risk of metabolic or extrapyramidal side effects.[11]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the methodologies for key preclinical assays. The choice of these assays is driven by their high predictive validity for clinical outcomes in specific CNS domains.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Rationale: This assay is the gold standard for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[12]
Methodology:
-
Animal Preparation: Adult male mice (25-30g) are used. Animals are housed under standard laboratory conditions for at least one week prior to testing.
-
Drug Administration: The test compound (e.g., benzazepinone derivative) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the compound, typically 30-60 minutes post-administration.
-
Electrical Stimulation: A corneal electrode is used to deliver an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) to induce a seizure.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.
Protocol 2: Rotarod Test for Neurotoxicity
Rationale: This test assesses motor coordination and is used to determine the potential for a compound to cause neurological deficits (neurotoxicity), a common side effect of CNS-active drugs.[7] A drug's inability to maintain balance on a rotating rod indicates motor impairment.
Methodology:
-
Animal Training: Mice are trained for 2-3 consecutive days to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute. Only animals that successfully complete the training are used.
-
Drug Administration: On the test day, trained animals are administered the test compound or vehicle.
-
Testing: At the time of peak effect, each mouse is placed on the rotating rod.
-
Observation: The animal is observed for 1-2 minutes. A "fall" is recorded if the animal falls off the rod or grips the rod and rotates with it for a full revolution without attempting to reposition itself.
-
Data Analysis: The number of animals exhibiting neurotoxicity (falling off the rod) is recorded for each dose. The median toxic dose (TD₅₀), the dose causing neurotoxicity in 50% of animals, is calculated.
Conclusion and Future Directions
The benzazepinone scaffold is a remarkably fruitful starting point for the development of CNS-active agents. This comparative analysis demonstrates that subtle chemical modifications can dramatically shift the pharmacological profile of these compounds, guiding their effects from broad CNS depression via GABA-A modulation to nuanced multi-receptor antagonism for treating psychosis.
-
GABAergic derivatives continue to show promise as next-generation anticonvulsants, with preclinical data revealing compounds that possess a significantly wider therapeutic window than currently marketed drugs.[7]
-
Dopaminergic and serotonergic modulators like Lurasidone exemplify the success of the multi-target approach in achieving antipsychotic efficacy while minimizing debilitating side effects.[2]
Future research will likely focus on developing compounds with even greater receptor subtype selectivity. For instance, targeting specific GABA-A receptor subtypes (e.g., α2/α3-containing receptors for anxiolysis without sedation) could lead to drugs with highly refined clinical profiles.[13] As our understanding of the complex neurobiology of CNS disorders deepens, the versatility of the benzazepinone structure ensures it will remain a cornerstone of psychiatric and neurological drug discovery.
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A Senior Application Scientist's Guide to Benchmarking 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one Against Known Anticancer Drugs
Introduction
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1][2][3] The journey from a promising molecule to a clinically approved drug is long and fraught with challenges, making robust preclinical evaluation a cornerstone of successful drug discovery.[4][5] This guide provides a comprehensive framework for the initial preclinical benchmarking of a novel investigational compound, 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one (hereafter referred to as MCAP), against established anticancer drugs.
While MCAP is not yet an established anticancer agent, its unique benzo[c]azepin-1-one scaffold presents an interesting starting point for investigation. This document is designed for researchers, scientists, and drug development professionals, offering a structured approach to assessing the cytotoxic potential and preliminary mechanism of action of novel compounds like MCAP. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and illustrate how to interpret the resulting data in the context of widely used chemotherapeutics.
Part 1: Strategic Selection of Comparators and Model Systems
A meaningful benchmark study hinges on the judicious selection of appropriate reference drugs and cancer cell line models. The goal is not merely to demonstrate potency but to understand the compound's relative efficacy and potential mechanistic niche.
Rationale for Benchmark Anticancer Drugs
To provide a broad and informative comparison, we have selected three clinically relevant anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a DNA intercalating agent and an inhibitor of topoisomerase II.[6][][8][9] Its action leads to the generation of free radicals, causing widespread DNA and cellular damage.[9][10]
-
Paclitaxel: A taxane that disrupts the normal function of microtubules.[11][] It stabilizes microtubules, preventing their disassembly, which is crucial for mitosis, leading to cell cycle arrest and apoptosis.[13][14][15]
-
Sorafenib: An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[16][17][18] It inhibits tumor cell proliferation by blocking the RAF/MEK/ERK signaling pathway and disrupts tumor angiogenesis by targeting VEGFR and PDGFR.[19][20]
By comparing MCAP to these agents, we can contextualize its potency and gain initial insights into its potential mode of action.
Selection of a Diverse Cancer Cell Line Panel
To assess the breadth of MCAP's potential activity, a panel of well-characterized human cancer cell lines representing different tumor types is essential. For this guide, we will utilize:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER) positive and serves as a common model for hormone-responsive breast cancer.
-
A549: A human lung carcinoma cell line. It is a widely used model for non-small cell lung cancer.
-
K562: A human chronic myelogenous leukemia cell line. This suspension cell line is a valuable model for hematological malignancies.
Part 2: Core Experimental Protocols for Comparative Efficacy
This section provides detailed, step-by-step protocols for the foundational in vitro assays required to benchmark MCAP. Each protocol is designed with internal controls to ensure data integrity and reproducibility.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[21]
Experimental Workflow for Anticancer Drug Benchmarking
Caption: A generalized workflow for the in vitro benchmarking of a novel anticancer compound.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Prepare serial dilutions of MCAP and the benchmark drugs (Doxorubicin, Paclitaxel, Sorafenib) in the appropriate culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[23]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to determine the half-maximal inhibitory concentration (IC50) value.
Self-Validation and Trustworthiness:
-
Controls: Include untreated cells (100% viability) and a vehicle control to account for any effects of the solvent.
-
Replicates: Each drug concentration should be tested in triplicate to ensure statistical validity.
-
Blanks: Include wells with medium only to subtract background absorbance.[23]
Comparative IC50 Data (Hypothetical)
| Compound | MCF-7 (µM) | A549 (µM) | K562 (µM) |
| MCAP | 5.2 | 8.7 | 3.1 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Paclitaxel | 0.05 | 0.08 | 0.02 |
| Sorafenib | 7.5 | 6.2 | 4.5 |
Note: The above data is hypothetical and for illustrative purposes only.
Apoptosis Induction Analysis: Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[25]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with MCAP and benchmark drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[26]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Self-Validation and Trustworthiness:
-
Controls: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gating.
-
Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to validate the assay setup.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Treat cells in 6-well plates with MCAP and benchmark drugs at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[27][28] Incubate for at least 30 minutes on ice.[28]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[27][28]
-
Incubation: Incubate for 15-30 minutes at room temperature.[29]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[28]
Self-Validation and Trustworthiness:
-
Doublet Discrimination: Use a dot plot of the PI signal area versus width to exclude cell doublets and aggregates from the analysis.
-
Untreated Control: An untreated cell population should be analyzed to establish the baseline cell cycle distribution.
Part 3: Preliminary Mechanism of Action (MoA) Investigation
Based on the initial cytotoxicity and cell cycle data, a hypothesized MoA can be explored. Many signaling pathways are dysregulated in cancer, with the PI3K/Akt/mTOR pathway being a central regulator of cell growth, proliferation, and survival.[30][31][32][33] We can investigate if MCAP affects this pathway using Western blotting.
Hypothesized PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Western Blotting Protocol
Western blotting allows for the detection of specific proteins in a cell lysate, providing insights into their expression and activation status (e.g., phosphorylation).[34][35]
Detailed Protocol:
-
Protein Extraction: Treat cells with MCAP for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[36]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[36]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[37]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) overnight at 4°C.[37]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[37] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Self-Validation and Trustworthiness:
-
Loading Control: Probing for a housekeeping protein (e.g., β-actin or GAPDH) is crucial to ensure equal protein loading across all lanes.
-
Total vs. Phospho-Proteins: Always probe for both the phosphorylated (active) and total forms of a protein to determine if the compound affects the activation state or the overall expression level of the protein.[36]
Conclusion and Future Directions
This guide has outlined a foundational, yet rigorous, approach to the initial benchmarking of a novel compound, this compound (MCAP). By systematically comparing its cytotoxic effects against a panel of diverse cancer cell lines and well-established anticancer drugs, researchers can generate a robust preliminary dataset.
The hypothetical data presented suggests that while MCAP may not be as potent as some conventional chemotherapeutics like Paclitaxel, its efficacy profile warrants further investigation. The subsequent analyses of apoptosis induction, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR will provide crucial insights into its potential mechanism of action.
Future studies should aim to expand the cell line panel, investigate potential off-target effects in non-cancerous cell lines, and ultimately, if the in vitro data remains promising, progress to in vivo xenograft models to assess efficacy and tolerability in a more complex biological system. This structured, data-driven approach is paramount to identifying and advancing the next generation of effective cancer therapies.
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Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the in vivo efficacy of the 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one scaffold and its structural analogs. While direct in vivo experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes findings from closely related benzazepine, benzodiazepine, and benzothiazepine derivatives to project its potential therapeutic applications and guide future research. The comparisons herein are based on available preclinical data for analogous compounds, offering a framework for evaluating this chemical class in various disease models.
Introduction: The Benzazepine Core and Its Therapeutic Potential
The benzazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities, including anticancer, anticonvulsant, antidepressant, and anxiolytic properties.[1] The specific compound, this compound, features a methoxy group at the 8-position and a ketone at the 1-position, suggesting potential for targeting central nervous system (CNS) receptors or other biological pathways. The lipophilic nature of the methoxy group can enhance blood-brain barrier penetration, a desirable characteristic for CNS-acting drugs.
Comparative Efficacy Analysis: Insights from Structurally Related Compounds
To understand the potential in vivo performance of this compound, we will compare it with related compounds for which efficacy data is available.
Anticonvulsant Activity: Analogs of 3-Hydroxy-1H-1-benzazepine-2,5-dione
A study on aromatic and azepine ring-modified analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) revealed significant anticonvulsant properties, acting as antagonists at NMDA receptor glycine sites.[2]
-
Key Structural Feature: A hydroxyl group at the 3-position and a dione structure in the azepine ring.
-
In Vivo Model: Mouse maximum electroshock (MES)-induced seizure studies.
-
Comparative Efficacy:
Insight for this compound: The potent effect of substitutions at the 8-position in the HBAD series suggests that the 8-methoxy group in our target compound could be a critical determinant of its biological activity. Future studies should investigate its efficacy in seizure models.
Anxiolytic and Analgesic Potential: Diazepino[1,2-a]benzimidazole Derivatives
Research into novel 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole derivatives has demonstrated promising anxiolytic and analgesic effects in murine models.[3]
-
In Vivo Models:
-
Comparative Efficacy:
Insight for this compound: The tetrahydro-benzazepine core is structurally related to the diazepino-benzimidazole scaffold. This suggests that our target compound may also exhibit anxiolytic or analgesic properties, likely mediated through GABAergic or serotonergic pathways.
Anticancer Activity: 1,5-Benzothiazepine and 1,5-Benzodiazepin-2-one Derivatives
Studies on related heterocyclic systems have shown significant potential in oncology.
-
1,5-Benzothiazepine Derivatives:
-
In Vitro Cytotoxicity: A series of 1,5-benzothiazepine derivatives were evaluated for their cytotoxic activity against liver (Hep G-2) and prostate (DU-145) cancer cell lines.[4]
-
Key Finding: Compound 2c showed potent cytotoxic activity in Hep G-2 cells with an IC50 of 3.29 µM, which was more potent than the standard drug. Halogenated phenyl substitutions significantly improved biological activity.[4]
-
-
(3R,4R)−3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one (3b):
Insight for this compound: The demonstrated anticancer effects of structurally similar benzothiazepines and benzodiazepines suggest that the benzazepin-1-one scaffold is a promising area for cancer drug discovery. The 8-methoxy substitution could influence interactions with key oncogenic targets.
Summary of Comparative Efficacy Data
| Compound Class/Analog | Therapeutic Area | Key Efficacy Metric | In Vivo Model | Reference |
| 6,8-dimethyl-3-hydroxy-1H-1-benzazepine-2,5-dione | Anticonvulsant | ED50 = 3.9 mg/kg (i.v.) | Mouse MES | [2] |
| 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazoles | Anxiolytic | Superior to diazepam | Mouse EPM & OF | [3] |
| 1,5-Benzothiazepine derivative (2c) | Anticancer | IC50 = 3.29 µM (in vitro) | Hep G-2 cells | [4] |
| 1,5-Benzodiazepin-2-one derivative (3b) | Anticancer | IC50 = 6-9 µM (in vitro) | HCT-116, HepG-2, MCF-7 cells | [5] |
Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed methodologies for key in vivo experiments relevant to the potential activities of this compound, based on established protocols for related compounds.[3]
Protocol: Murine Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
Administer the test compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control 30 minutes before the test.
-
Place the mouse at the center of the maze, facing an open arm.
-
Record the time spent in the open arms and the number of entries into each arm over a 5-minute period.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Protocol: Mouse Maximum Electroshock (MES) Seizure Model
-
Apparatus: An electroshock apparatus capable of delivering a controlled electrical stimulus.
-
Animals: Male CD-1 mice (18-25 g).
-
Procedure:
-
Administer the test compound or vehicle at various doses via the desired route (e.g., intravenous, intraperitoneal).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
-
Data Analysis: The dose that protects 50% of the animals from the tonic extensor component (ED50) is calculated.
Visualizing Experimental Workflows and Potential Mechanisms
Workflow for In Vivo Anxiolytic Screening
Caption: Potential mechanism of action for anxiolytic benzazepines via GABA-A receptor modulation.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound remains to be established, a comparative analysis of its structural analogs provides a strong rationale for its investigation in several therapeutic areas. The evidence from related benzazepines and benzodiazepines suggests high potential for activity in the central nervous system, particularly as an anticonvulsant or anxiolytic agent. Furthermore, the emerging anticancer properties of similar heterocyclic scaffolds warrant its evaluation in oncological models.
Future research should prioritize the synthesis and in vivo evaluation of this compound using the established protocols outlined in this guide. A thorough investigation of its pharmacokinetics, safety profile, and mechanism of action will be crucial in determining its potential as a novel therapeutic agent.
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RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available at: [Link]
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Guzikowski, A. P., et al. (1996). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry, 39(23), 4643-53. Available at: [Link]
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Navigating the Selectivity Labyrinth: A Comparative Guide to 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule that potently engages its intended target while eschewing off-target interactions is the gold standard, promising a wider therapeutic window and a more favorable safety profile. This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the scaffold of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one as a representative case study.
While the specific molecular target for this compound is not extensively documented in publicly available literature, its structural alerts and the activities of related benzazepine compounds suggest potential interactions with central nervous system (CNS) targets. Notably, recent research has highlighted benzo[c]azepine-based structures as agonists for Sphingosine 1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR) implicated in autoimmune diseases such as multiple sclerosis.[1]
Therefore, for the purpose of this illustrative guide, we will hypothesize that our lead compound, a derivative of the this compound scaffold (designated as Cmpd-X), is a putative S1P1 agonist. This guide will delineate a rigorous, multi-tiered strategy to define its selectivity profile against other S1P receptor subtypes and a broader panel of common off-targets.
The Imperative of Selectivity Profiling
Selectivity is not a binary attribute but rather a spectrum. An "ideal" selective compound exhibits high affinity and/or potency for its primary target while demonstrating significantly lower affinity or potency for other biologically relevant molecules. This differential activity is crucial for minimizing unintended pharmacological effects. For a putative S1P1 agonist, promiscuous activity against other S1P subtypes (S1P2-5) could lead to undesirable side effects, underscoring the necessity of a thorough selectivity assessment.
Our comparative analysis will focus on Cmpd-X in relation to a known, well-characterized S1P1 agonist (e.g., Fingolimod or a second-generation modulator) and a structurally similar but biologically inactive analog to serve as a negative control.
Tier 1: Primary Target Engagement and Subtype Selectivity
The initial phase of selectivity profiling focuses on confirming the interaction with the intended target and assessing its specificity against closely related family members. For our hypothetical S1P1 agonist, Cmpd-X, this involves quantifying its binding affinity and functional potency at all five S1P receptor subtypes.
Experimental Workflow: S1P Receptor Subtype Selectivity
Caption: Workflow for S1P Receptor Subtype Selectivity Assessment.
Methodologies
1. Radioligand Binding Assays:
-
Principle: This equilibrium binding assay measures the affinity of a test compound by its ability to displace a radiolabeled ligand from the target receptor.
-
Protocol Outline:
-
Prepare cell membranes expressing each of the human S1P receptor subtypes (S1P1-5).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³³P]-S1P) and a range of concentrations of the test compound (Cmpd-X, reference compound, negative control).
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. GTPγS Binding Assays:
-
Principle: This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to receptor activation.
-
Protocol Outline:
-
Use the same S1P receptor-expressing cell membranes as in the binding assay.
-
Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Following incubation, capture the G-protein-bound [³⁵S]GTPγS on a filter plate.
-
Measure the incorporated radioactivity.
-
Generate concentration-response curves to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximum response).
-
Data Presentation
| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) | Selectivity (fold) vs S1P2/3/4/5 |
| Cmpd-X | 1.5 | 250 | 180 | >1000 | 450 | 167 / 120 / >667 / 300 |
| Reference | 0.8 | 150 | 95 | >1000 | 200 | 188 / 119 / >1250 / 250 |
| Negative Ctrl | >10000 | >10000 | >10000 | >10000 | >10000 | - |
| Compound | S1P1 EC₅₀ (nM) | S1P2 EC₅₀ (nM) | S1P3 EC₅₀ (nM) | S1P4 EC₅₀ (nM) | S1P5 EC₅₀ (nM) |
| Cmpd-X | 2.5 | 480 | 350 | >1000 | 800 |
| Reference | 1.2 | 280 | 150 | >1000 | 450 |
| Negative Ctrl | >10000 | >10000 | >10000 | >10000 | >10000 |
Tier 2: Broad Panel Off-Target Screening
A highly selective compound should not interact with a diverse range of other biological targets. Broad panel screening is an essential step to identify potential off-target liabilities that could lead to unexpected toxicities.
Experimental Workflow: Broad Panel Screening
Sources
A Head-to-Head Comparison of Synthetic Routes for Substituted Tetrahydro-benzo[c]azepin-1-ones
Introduction
The tetrahydro-benzo[c]azepin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds. Its seven-membered lactam ring fused to a benzene ring provides a three-dimensional architecture that is of significant interest for targeting complex biological systems. The development of efficient and versatile synthetic routes to access diversely substituted analogues is therefore a critical task for drug discovery and development professionals. This guide provides a head-to-head comparison of prominent synthetic strategies, evaluating them based on mechanism, substrate scope, yield, and operational complexity. We will delve into two primary categories of synthesis: Ring Expansion Strategies and Intramolecular Cyclization Strategies, providing field-proven insights and detailed experimental protocols to inform your synthetic planning.
Part 1: Ring Expansion Strategies
Ring expansion reactions are a classic and powerful method for constructing seven-membered rings from more readily available six-membered precursors, typically tetralone derivatives. These methods are characterized by their ability to generate the core azepinone structure in a single, transformative step.
The Beckmann Rearrangement
The Beckmann rearrangement is a venerable reaction in organic chemistry that converts an oxime into an amide or a lactam.[1][2] For the synthesis of tetrahydro-benzo[c]azepin-1-ones, this involves the acid-catalyzed rearrangement of a β-tetralone oxime.
Mechanistic Rationale: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[3] This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, which breaks the N-O bond and expels water.[2][3] The resulting nitrilium ion is then trapped by water to yield the final lactam product after tautomerization. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is critical, as it must be strong enough to promote the rearrangement without causing undesired side reactions.[1]
Caption: Workflow for Beckmann Rearrangement.
Advantages:
-
Operational Simplicity: Often a one-pot reaction from the oxime.
-
Readily Available Starting Materials: Substituted β-tetralones are common commercial or synthetic precursors.
-
High Yields: Can provide excellent yields for suitable substrates.
Disadvantages:
-
Harsh Conditions: Often requires strong acids and high temperatures, limiting functional group tolerance.
-
Regioselectivity Issues: For unsymmetrical tetralones, a mixture of oxime stereoisomers can form, leading to a mixture of regioisomeric lactams.
-
Safety: The use of strong acids requires careful handling and workup procedures.
The Schmidt Reaction
The Schmidt reaction provides an alternative ring expansion pathway, reacting a ketone with hydrazoic acid (HN₃) or an alkyl azide under acidic conditions to yield an amide or lactam.[4] This method can be performed as an intermolecular reaction with hydrazoic acid or, more advantageously, as an intramolecular reaction using a tethered azide.
Mechanistic Rationale (Intramolecular): The intramolecular Schmidt reaction is a highly efficient method for forming bicyclic lactams.[5][6] The reaction begins with the activation of the ketone carbonyl by a Brønsted or Lewis acid. The tethered nucleophilic azide then attacks the activated carbonyl. The resulting intermediate undergoes a rearrangement, driven by the expulsion of dinitrogen gas (N₂), a thermodynamically potent driving force.[6] This rearrangement involves the migration of one of the carbon atoms adjacent to the carbonyl, leading to the ring-expanded lactam.
Caption: Workflow for Intramolecular Schmidt Reaction.
Advantages:
-
High Efficiency: The loss of N₂ gas provides a strong thermodynamic driving force.
-
Milder Conditions: Can often be promoted by Lewis acids (e.g., TiCl₄) or strong organic acids (e.g., trifluoroacetic acid) under more controlled conditions than the Beckmann rearrangement.[5]
-
Excellent Regiocontrol: The intramolecular nature predetermines the connectivity of the final product.
Disadvantages:
-
Azide Handling: Hydrazoic acid and low molecular weight alkyl azides are toxic and potentially explosive, requiring specialized handling procedures.[7]
-
Substrate Synthesis: The synthesis of the azido-ketone precursor adds steps to the overall sequence.
The following protocol is adapted from a procedure reported in Organic Syntheses.[7]
-
Setup: An oven-dried, three-necked 100-mL round-bottomed flask is equipped with a thermometer, a rubber septum, an elbow adapter connected to a bubbler, and a magnetic stir bar.
-
Reaction: 3-(3'-Azidopropyl)-3,4-dihydronaphthalen-2(1H)-one (4.0 g, 17.44 mmol) is added to the flask and cooled to 0 °C in an ice bath.
-
Acid Addition: Trifluoroacetic acid (20 mL) is added dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes, after which the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is carefully quenched by pouring the mixture over 100 g of ice. The aqueous solution is made basic (pH > 11) by the slow addition of 50% aqueous NaOH, keeping the temperature below 25 °C.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., 2:3 ethyl acetate/hexanes) to yield the desired tetrahydro-benzo[c]azepin-1-one derivative.[7]
Part 2: Intramolecular Cyclization Strategies
These modern approaches build the seven-membered azepine ring by forming a key carbon-carbon or carbon-nitrogen bond from an acyclic precursor. They often offer greater flexibility in substrate design and milder reaction conditions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a premier strategy for the formation of medium-sized rings.[8] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to cyclize a diene precursor, forming a new double bond within the ring and releasing a small olefin (typically ethylene) as a byproduct.[9]
Mechanistic Rationale: The catalytic cycle involves the formation of a ruthenium alkylidene from the diene substrate. This intermediate then undergoes an intramolecular [2+2] cycloaddition with the second double bond to form a metallacyclobutane. A retro-[2+2] cycloreversion releases the product and regenerates a ruthenium alkylidene, which continues the catalytic cycle. The choice of catalyst (first, second, or third generation Grubbs, Hoveyda-Grubbs) is crucial and depends on the steric and electronic properties of the diene substrate.[9]
Caption: Workflow for Ring-Closing Metathesis (RCM).
Advantages:
-
Exceptional Functional Group Tolerance: Tolerates a wide variety of functional groups that are incompatible with harsher methods.
-
Mild Conditions: Reactions are typically run at or near room temperature in common organic solvents.
-
High Substrate Versatility: The synthesis of diverse diene precursors allows for the introduction of various substituents on the final product.[10]
Disadvantages:
-
Catalyst Cost and Sensitivity: Ruthenium catalysts can be expensive and sensitive to air and moisture, although modern catalysts are more robust.
-
E/Z Selectivity: The newly formed double bond may form as a mixture of E and Z isomers.
-
Additional Step for Saturation: The product is an unsaturated lactam, requiring a subsequent hydrogenation step to yield the fully saturated tetrahydro-benzo[c]azepin-1-one.
Intramolecular Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene.[11] The intramolecular version is a powerful tool for constructing cyclic and polycyclic systems by forming a new carbon-carbon bond.[12]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of a palladium(0) complex into the aryl halide bond of the precursor, forming a Pd(II) species.[11] This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the double bond in the product and regenerates the Pd(0) catalyst. A base is required to neutralize the hydrogen halide produced in the cycle.[11] The regioselectivity of the cyclization is highly dependent on the substrate and reaction conditions.
Advantages:
-
Convergent Synthesis: Allows for the rapid assembly of complex ring systems from functionalized precursors.
-
Good Functional Group Tolerance: Compatible with many functional groups.
-
High Yields: Can provide good to excellent yields for favorable cyclizations.[13]
Disadvantages:
-
Catalyst Cost: Palladium catalysts and associated phosphine ligands can be expensive.[11]
-
Regioselectivity: Control over the position of the double bond in the product can be challenging.
-
β-Hydride Elimination: The substrate must possess a β-hydrogen for the catalytic cycle to turn over, which can limit substrate design.
Part 3: Head-to-Head Performance Comparison
To facilitate objective comparison, the key performance indicators for each synthetic strategy are summarized below. The values represent typical ranges reported in the literature and can vary significantly based on the specific substrate and reaction conditions.
| Parameter | Beckmann Rearrangement | Schmidt Reaction | Ring-Closing Metathesis (RCM) | Intramolecular Heck Reaction |
| Typical Overall Yield | 60-90% | 70-95% | 65-85% (for 2 steps) | 60-80% |
| Number of Core Steps | 2 (Ketone → Oxime → Lactam) | 2-3 (Precursor → Azide → Lactam) | 2 (Precursor → RCM → Hydrogenation) | 2 (Precursor → Heck → Hydrogenation) |
| Conditions | Harsh (Strong Acid, Heat) | Moderate to Harsh (Acidic) | Mild (rt to 40 °C) | Mild to Moderate (Heat) |
| Substrate Scope | Moderate; sensitive to FGs | Good; sensitive to acid-labile FGs | Excellent | Very Good |
| Key Reagents | H₂SO₄, PPA, NH₂OH·HCl | NaN₃, TFA, TiCl₄ | Grubbs' Catalysts | Pd(OAc)₂, Phosphine Ligands, Base |
| Safety Concerns | Strong corrosive acids | Azide toxicity/explosivity[7] | Catalyst handling | Ligand toxicity, residual Pd |
| Scalability | Well-established for industrial processes[1] | Challenging due to azide safety | Moderate; catalyst cost can be a factor | Good; catalyst cost and removal |
Conclusion and Outlook
The optimal synthetic route for a substituted tetrahydro-benzo[c]azepin-1-one is highly dependent on the specific goals of the research program.
-
For the synthesis of simple, robust analogues on a large scale, the Beckmann Rearrangement remains a viable and cost-effective option, leveraging inexpensive starting materials and well-understood reaction conditions.
-
The Intramolecular Schmidt Reaction offers a powerful alternative, often providing higher yields and cleaner reactions, provided that the necessary safety infrastructure for handling azides is in place. Its thermodynamic driving force makes it particularly reliable.
-
For projects requiring maximum flexibility and the synthesis of diverse libraries with sensitive functional groups, Ring-Closing Metathesis is often the superior choice. Despite the higher catalyst cost, its mild conditions and broad substrate scope are unparalleled for medicinal chemistry applications.
-
The Intramolecular Heck Reaction provides a complementary cyclization strategy, particularly useful when the required precursors are more accessible than the dienes needed for RCM.
Ultimately, the choice of synthesis requires a careful balancing of factors including target structure, required scale, budget, available equipment, and safety considerations. This guide serves as a foundational tool to aid researchers in making that informed decision.
References
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Asymmetric Synthesis of 1- ,3- or 4-Alkyl- or Aryl- Tetrahydro-Benzo[c]azepines. ResearchGate. Available at: [Link]
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Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Synopsis. Available at: [Link]
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2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses. Available at: [Link]
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Biocatalytic Stereodivergent Synthesis of Substituted Tetrahydro-Benzo-(Oxa, Thia, and Di)-Azepines. PubMed. Available at: [Link]
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Beckmann rearrangement. Wikipedia. Available at: [Link]
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Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]
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Schmidt reaction. Wikipedia. Available at: [Link]
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Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
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Synthesis of Medium Ring Heterocycles Using an Intramolecular Heck Reaction. ACS Publications. Available at: [Link]
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Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. Available at: [Link]
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Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. Available at: [Link]
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Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. ACS Publications. Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]
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Synthesis of an N-substituted lactam using an intramolecular schmidt reaction: Formation of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin- 5(6H)-one. ResearchGate. Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
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Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. Available at: [Link]
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Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. Available at: [Link]
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The Beckmann Rearrangement. Denmark Group. Available at: [Link]
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A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[14][15]diazepin-5-ones as potential anticancer and antiprotozoal agents. PubMed. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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Intramolecular Pictet-Spengler Reaction of Cyclic Iminium ions: A Novel Access to Benzo[14][15] oxazepine Fused Tetrahydroisoquinoline and Tetrahydro-β-carboline Analogues. ResearchGate. Available at: [Link]
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Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Available at: [Link]
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Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. Available at: [Link]
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The Heck reaction in the production of fine chemicals. University of Groningen. Available at: [Link]
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(PDF) Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][14][15]benzodiazepine-3-carboxylic Derivatives. ResearchGate. Available at: [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
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Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a compound often used in the synthesis of CNS-active agents. The procedures outlined here are grounded in the precautionary principle, ensuring the highest standards of safety and environmental stewardship, particularly when detailed public hazard data is limited.
Hazard Assessment and the Precautionary Principle
A thorough review of publicly available safety information reveals a lack of comprehensive GHS (Globally Harmonized System) hazard classifications for this compound. While some sources provide basic chemical properties, explicit toxicity, environmental fate, and regulatory hazard data are not consistently available.[1][2]
In such instances, scientific integrity and laboratory safety demand a conservative approach. The Environmental Protection Agency (EPA) recommends that when there is uncertainty, pharmaceutical waste should be managed as hazardous waste to ensure the highest level of environmental protection.[3] This principle is the cornerstone of this disposal guide. We will operate under the assumption that this compound is hazardous, requiring disposal in accordance with all applicable federal, state, and local regulations for chemical waste.[4][5]
Chemical & Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Solid (Form may vary) | Assumed |
| GHS Hazard Classification | Data not available. Must be handled as hazardous waste under the precautionary principle. | [2][3] |
| UN Number | Not available. Transport must be managed by a licensed waste handler. | [6] |
The Core Protocol: Step-by-Step Disposal Procedures
This protocol ensures that all waste streams containing this compound are managed safely from the point of generation to final destruction.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against potential exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.
-
Waste Classification: All materials that have come into contact with this compound must be classified as hazardous chemical waste.[7] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, chromatography columns).
-
Contaminated PPE and spill cleanup materials.
-
-
Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3][7]
Step 3: Waste Collection and Containment
-
Solid Waste: Collect pure compound, contaminated weighing papers, and used PPE in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . Also, include the accumulation start date.
Step 4: Decontamination of Laboratory Equipment
Reusable glassware and equipment must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: This is a critical step. The solvent rinsate from this triple rinse is considered hazardous waste and must be collected in your designated organic liquid waste container.[6][7]
-
Final Cleaning: After the solvent rinse, the equipment can be washed with soap and water.
-
Container Disposal: Empty containers of the pure compound should also be triple-rinsed, with the rinsate collected as hazardous waste. After this decontamination, the container can typically be disposed of as non-hazardous waste, provided all labels are defaced.[6][7] Confirm this final step with your institutional guidelines.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general traffic and incompatible materials.
-
Final Disposal: The ultimate disposal method for this compound is high-temperature incineration at a licensed and permitted chemical destruction facility.[6][8]
-
Never attempt to dispose of this chemical yourself.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste vendor to ensure compliant transport and destruction.[3]
-
Spill Management Protocol
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS department immediately.
-
Manage Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbent material using non-sparking tools and place it in your designated solid hazardous waste container.
-
Decontaminate the spill surface using the triple-rinse technique, collecting all materials as hazardous waste.
-
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are matched by an unwavering commitment to safety, regulatory compliance, and environmental responsibility.
References
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Chemsrc. 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE | Chemsrc. Available at: [Link]
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PubChem. 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Available at: [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
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NMPPDB. 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Available at: [Link]
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Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Available at: [Link]
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Navigating the Unknown: A Practical Guide to Handling 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
A Senior Application Scientist's Protocol for Safety and Operational Integrity
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, a heterocyclic compound with a benzazepine core, represents a class of molecules with significant therapeutic potential. However, as is often the case with new compounds, comprehensive safety data may be limited. This guide provides essential, immediate safety and logistical information, grounded in the principles of prudent laboratory practice and risk mitigation, to ensure the safe handling, use, and disposal of this compound.
The Precautionary Principle: Assuming Hazard in the Absence of Data
When a formal Safety Data Sheet (SDS) for a novel compound is unavailable, a risk assessment becomes the cornerstone of safe handling.[1][2] The guiding principle is to treat the substance as hazardous until proven otherwise.[3] This involves inferring potential hazards based on the chemical structure and the known toxicology of similar compounds.
This compound is a substituted benzazepine, a class of compounds with known biological activity. Related heterocyclic compounds and benzazepine derivatives have been associated with various hazard classifications, including:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, a conservative approach dictates that this compound should be handled as, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially toxic.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through inhalation, dermal contact, and ocular routes.[5][6][7] The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from minor spills and contamination.[8][9] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against dermal absorption. For prolonged handling or when a splash risk is present, double-gloving is recommended.[8][10][11] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Protects eyes from splashes and airborne particles.[8] |
| Chemical splash goggles. | Required when there is a significant risk of splashing.[10] | |
| Face shield. | To be worn over safety glasses or goggles during procedures with a high splash potential, such as when handling larger quantities of liquids.[8][10] | |
| Respiratory Protection | Not typically required for small-scale use in a properly functioning chemical fume hood. | A risk assessment should be conducted to determine if respiratory protection is necessary based on the quantity of material being handled and the potential for aerosolization. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, any known hazard pictograms, and the date of receipt.
-
Segregate: Store the compound in a designated, well-ventilated area away from incompatible materials.[12]
-
Contain: Use secondary containment (e.g., a tray) for storage to contain any potential spills.[3][12]
Handling and Use: A Step-by-Step Protocol
All handling of this compound should be performed within a certified chemical fume hood to control for potential inhalation exposure.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
If weighing a solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent the inhalation of fine particles.[12]
-
-
Dissolution and Transfer:
-
When dissolving the compound or transferring solutions, do so slowly and carefully to avoid splashing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transfers. Avoid pouring directly from large containers when possible.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the appropriate chemical waste stream.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[9][11]
-
Emergency Procedures: Planning for the Unexpected
Spills
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as chemical waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Disposal Plan: Environmental Responsibility
Heterocyclic compounds can be persistent in the environment and may have high solubility, making proper disposal crucial to prevent ecological contamination.[2]
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program. High-temperature incineration by a licensed facility is the preferred method for the ultimate destruction of such organic compounds. Never dispose of this chemical down the drain.
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.
References
- Reddit. (2022, May 17).
- Allucent. Risk Assessment: Traditional and Novel Approaches.
- Novel Chemicals with Unknown Hazards SOP.
- University of Florida Environmental Health & Safety. ExampleSOP_Novel-Compounds-in-Animals.docx.
- National Institutes of Health. (2022). A framework for chemical safety assessment incorporating new approach methodologies within REACH.
- CHEMM. Personal Protective Equipment (PPE).
- Environmental Health and Safety.
- Princeton University Environmental Health and Safety. (2023).
- Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. Personal Protective Equipment.
- Guidechem. 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine.
- General Rules for Working with Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Wittenberg University. Handling Chemicals.
- Soft-Tox.org.
- Cornell University Environmental Health and Safety. (2021). 9.4 Guidelines for Working with Particularly Hazardous Substances.
- California State University, Bakersfield.
- Biosynth. 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 1267873-98-2.
- ChemicalBook. (2025). 2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine.
- PubChem. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one.
- PubChem. 2-Hydroxy-4-methoxybenzophenone.
- National Institutes of Health. LY-2459989 C-11 - GSRS.
Sources
- 1. reddit.com [reddit.com]
- 2. allucent.com [allucent.com]
- 3. twu.edu [twu.edu]
- 4. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment | Fisher Scientific [fishersci.co.uk]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
